molecular formula C18H39N B3427742 Octadecylamine CAS No. 61788-45-2

Octadecylamine

Cat. No.: B3427742
CAS No.: 61788-45-2
M. Wt: 269.5 g/mol
InChI Key: REYJJPSVUYRZGE-UHFFFAOYSA-N
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Description

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Octadecan-1-amine is an 18-carbon primary aliphatic amine. It has a role as a film-forming compound.

Properties

IUPAC Name

octadecan-1-amine
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InChI

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3
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InChI Key

REYJJPSVUYRZGE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCN
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Molecular Formula

C18H39N
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Related CAS

1838-08-0 (hydrochloride)
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DSSTOX Substance ID

DTXSID1025801
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Molecular Weight

269.5 g/mol
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Physical Description

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C
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Flash Point

300 °F (NTP, 1992), 148 °C c.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor
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Density

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³
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Vapor Density

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0000438 [mmHg]
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CAS No.

124-30-1, 61788-45-2
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Melting Point

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C
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Foundational & Exploratory

Octadecylamine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Octadecylamine (B50001)

Introduction

This compound (ODA), also known as 1-aminooctadecane or stearylamine, is a long-chain primary aliphatic amine. It consists of an 18-carbon alkyl chain attached to an amine group.[1][2][3] This structure imparts amphiphilic properties, with a hydrophobic hydrocarbon tail and a hydrophilic amine head. ODA is a versatile organic compound with significant industrial and research applications, stemming from its function as a cationic surfactant, corrosion inhibitor, emulsifier, and a key intermediate in organic synthesis.[1][4]

In the fields of materials science and drug development, this compound is frequently used as a surface modifying agent for nanomaterials, such as graphene oxide and carbon nanotubes, to impart hydrophobicity.[1][2] In pharmaceutical formulations, it serves as a positive charge-inducing agent and has been shown to enhance the stability of drugs within nanostructured lipid carriers (NLCs).[5][6] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, experimental applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 124-30-1.[1][7] It is a primary amine with the chemical formula C₁₈H₃₉N.[1][7]

C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17 C18 C C17->C18 N1 N C18->N1 CH3_label CH₃– NH2_label –NH₂ G cluster_synthesis Industrial Synthesis of this compound stearic_acid Stearic Acid (C₁₇H₃₅COOH) reactor1 Ammoniation Reactor (350 °C) stearic_acid->reactor1 Input ammonia Ammonia (NH₃) ammonia->reactor1 Input nitrile Octadecanenitrile (C₁₇H₃₅CN) reactor1->nitrile Step 1 reactor2 Hydrogenation Autoclave (130 °C, 3.5 MPa) nitrile->reactor2 Input hydrogen Hydrogen (H₂) + Nickel Catalyst hydrogen->reactor2 Input oda This compound (C₁₈H₃₉N) reactor2->oda Step 2: Final Product ODA This compound (ODA) prop1 Amphiphilic Structure (Hydrophobic C18 Tail, Hydrophilic -NH₂ Head) ODA->prop1 prop2 Cationic Nature (Protonated -NH₃⁺) ODA->prop2 prop3 Reactive Primary Amine ODA->prop3 app1 Surface Modification (e.g., Nanoparticles) prop1->app1 enables app5 Corrosion Inhibition prop1->app5 enables app2 Drug Delivery (e.g., NLCs) prop2->app2 enables app3 Biosensors (e.g., Langmuir-Blodgett Films) prop2->app3 enables app4 Chemical Synthesis (e.g., Quaternary Salts) prop3->app4 enables G cluster_protocol Experimental Workflow: Synthesis of an ODA Derivative start Dissolve ODA in anhydrous DCM cool1 Cool to -20 °C start->cool1 Step 1 add_socl2 Add SO₂Cl₂ dropwise (T < -15 °C) cool1->add_socl2 warm_stir Warm to RT, stir 2h add_socl2->warm_stir evaporate1 Evaporate solvent (Crude Intermediate) warm_stir->evaporate1 dissolve2 Dissolve intermediate in anhydrous DCM evaporate1->dissolve2 Step 2 cool2 Cool to 0 °C dissolve2->cool2 add_amine Add Propylamine + Pyridine solution dropwise cool2->add_amine stir_overnight Stir at RT overnight add_amine->stir_overnight workup Aqueous Workup & Dry stir_overnight->workup purify Recrystallize workup->purify product Final Product: N-Octadecyl-N'-propyl-sulfamide purify->product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001) (ODA), also known as 1-aminooctadecane or stearylamine, is a primary aliphatic amine with an 18-carbon chain. Its unique amphiphilic nature, stemming from a long hydrophobic alkyl tail and a hydrophilic amine head, makes it a compound of significant interest in various scientific and industrial fields. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is crucial for its effective application, from the synthesis of novel compounds to the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental methodologies, and visualizations of relevant chemical pathways and experimental workflows.

Physical Properties of this compound

This compound is a white, waxy crystalline solid at room temperature with a characteristic faint ammonia-like odor.[1][2] Its physical state and macroscopic properties are a direct consequence of its long hydrocarbon chain, which allows for significant van der Waals interactions between molecules.

Quantitative Physical Properties

The key physical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C₁₈H₃₉N--
Molecular Weight 269.51 g/mol -
Melting Point 50-52°Clit.[2][3][4]
52.9°C
120-126°F
Boiling Point 232°Cat 32 mmHg[2][3]
346.8°Cat 760 mmHg[5]
660°Fat 760 mmHg[5]
Density 0.8618g/cm³at 20°C[5][6]
0.79g/cm³at 60°C[7]
Vapor Pressure 10mmHgat 72°C[2][3]
4.38 x 10⁻⁵mmHgat 25°C (estimated)[5]
Flash Point 148°Cclosed cup[3][8]
300°F
Refractive Index 1.4522-at 20°C[2]
pKa 10.6-at 25°C[2]
10.65-
LogP 4.33-at 25°C[2]
7.7-
Solubility Profile

The solubility of this compound is dictated by its amphiphilic character. The long, nonpolar 18-carbon chain renders it largely insoluble in polar solvents like water.[1][2] However, it exhibits good solubility in a range of nonpolar and weakly polar organic solvents.

SolventSolubility
Water Practically insoluble[2][9]
Methanol Slightly soluble[2]
Acetone Slightly soluble[2]
Kerosene Slightly soluble[2]
Ethanol Soluble[2]
Isopropanol Easily soluble[2]
Toluene Easily soluble[2]
Benzene Soluble[2]
Ether Soluble[2]
Chloroform (B151607) Easily soluble[2]
Carbon Tetrachloride Easily soluble[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the reactivity of its primary amine group (-NH₂).

Basicity: As an amine, this compound is a weak base and readily reacts with acids in exothermic reactions to form the corresponding ammonium (B1175870) salts.[2][5] This property is fundamental to its use as a cationic surfactant and in applications requiring pH-dependent behavior.

Reactivity with Electrophiles: The lone pair of electrons on the nitrogen atom makes this compound a nucleophile. It can react with a variety of electrophiles, including:

  • Acid Halides, Anhydrides, and Esters: To form amides.

  • Alkyl Halides: To form secondary, tertiary amines, and quaternary ammonium salts.

  • Isocyanates, Halogenated Organics, Peroxides, and Phenols (acidic): May be incompatible.[2][5]

  • Epoxides: To form amino alcohols.

Reducing Agents: Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[2][5]

Stability: this compound is a stable compound under normal storage conditions but should be stored below 30°C.[2] It can decompose upon heating, emitting toxic fumes of nitrogen oxides.[10]

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are essential for reproducible research and development.

Determination of Melting Point (Capillary Method)

This protocol describes a general method for determining the melting point of a solid organic compound like this compound using a capillary tube apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until the sample fills the tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Set the starting temperature to about 10-15°C below the expected melting point. Heat at a slow, controlled rate (1-2°C/minute) as the temperature approaches the melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.

  • Replicate: For accuracy, repeat the determination with a fresh sample and capillary tube.

Synthesis of this compound from Stearic Acid

This compound is industrially produced from stearic acid through a two-step process involving ammoniation to form stearonitrile (B1677099), followed by catalytic hydrogenation. The following is a generalized laboratory-scale representation of this process.

Materials:

  • Stearic acid

  • Ammonia (B1221849) (gas or solution)

  • Nickel catalyst (e.g., Raney nickel)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Reaction vessel with heating and stirring capabilities

  • Distillation and filtration apparatus

Step 1: Ammoniation of Stearic Acid to form Stearonitrile

  • Melt stearic acid in a reaction vessel equipped with a stirrer and a gas inlet.

  • Heat the molten stearic acid to approximately 350°C.

  • Introduce a continuous stream of ammonia gas into the molten stearic acid with vigorous stirring. Water will be formed as a byproduct and should be removed.

  • Monitor the reaction progress (e.g., by measuring the acid value of the reaction mixture) until the conversion to stearonitrile is complete.

  • Cool the reaction mixture and purify the resulting stearonitrile, for example, by washing with water followed by distillation.

Step 2: Catalytic Hydrogenation of Stearonitrile to this compound

  • Transfer the purified stearonitrile to a high-pressure autoclave.

  • Add a suitable nickel catalyst (handle with care, as Raney nickel can be pyrophoric).

  • Seal the autoclave and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the autoclave with hydrogen to approximately 3.5 MPa.

  • Heat the mixture to around 130°C with continuous stirring.

  • Maintain the temperature and pressure, monitoring the hydrogen uptake to determine the reaction's completion.

  • Once the reaction is complete, cool the autoclave, and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The resulting product is this compound. Further purification can be achieved by distillation or recrystallization.

Applications in Drug Development

This compound's surfactant properties and its ability to form stable nanostructures make it a valuable tool in drug development, particularly in the formulation of drug delivery systems.

Experimental Workflow: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This workflow outlines the emulsion-solvent evaporation technique for synthesizing this compound-based solid lipid nanoparticles, which can be used as non-viral vectors for gene delivery.

Materials:

  • This compound

  • Chloroform (lipid phase solvent)

  • Phosphate-buffered saline (PBS) (aqueous phase)

  • Tween-80 (surfactant)

  • Drug or genetic material to be encapsulated

  • Homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Preparation of Lipid Phase: Dissolve a specific amount of this compound in chloroform. If encapsulating a hydrophobic drug, it would also be dissolved in this phase.

  • Preparation of Aqueous Phase: Prepare a solution of Tween-80 in PBS. If encapsulating a hydrophilic drug or genetic material, it would be dissolved or suspended in this phase.

  • Emulsification: Gradually add the lipid phase to the aqueous phase while continuously stirring at high speed using a homogenizer or sonicator. This process forms an oil-in-water emulsion.

  • Solvent Evaporation: Remove the chloroform from the emulsion using a rotary evaporator under reduced pressure. As the solvent evaporates, the this compound precipitates, forming solid lipid nanoparticles that encapsulate the drug or genetic material.

  • Purification and Characterization: The resulting nanoparticle suspension can be purified (e.g., by centrifugation or dialysis) to remove excess surfactant and unencapsulated material. The nanoparticles are then characterized for size, zeta potential, morphology, and encapsulation efficiency.

Mandatory Visualizations

Synthesis of this compound

G Synthesis of this compound stearic_acid Stearic Acid (C17H35COOH) stearonitrile Stearonitrile (C17H35CN) stearic_acid->stearonitrile Ammoniation (approx. 350°C) ammonia Ammonia (NH3) ammonia->stearonitrile This compound This compound (C18H39N) stearonitrile->this compound Catalytic Hydrogenation (Ni catalyst, approx. 130°C, 3.5 MPa) hydrogen Hydrogen (H2) hydrogen->this compound

Caption: A simplified workflow for the industrial synthesis of this compound.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

G Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase This compound This compound emulsification Emulsification (High-speed homogenization or sonication) This compound->emulsification chloroform Chloroform chloroform->emulsification hydrophobic_drug Hydrophobic Drug (optional) hydrophobic_drug->emulsification pbs PBS pbs->emulsification tween80 Tween-80 tween80->emulsification hydrophilic_payload Hydrophilic Payload (e.g., DNA, siRNA) hydrophilic_payload->emulsification solvent_evaporation Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evaporation Forms O/W Emulsion sln_suspension SLN Suspension solvent_evaporation->sln_suspension Nanoprecipitation purification Purification (Centrifugation/Dialysis) sln_suspension->purification final_product Purified this compound-Based SLNs purification->final_product

Caption: Workflow for preparing this compound-based solid lipid nanoparticles.

References

An In-depth Technical Guide to the Solubility of Octadecylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001) (ODA), a primary fatty amine with an 18-carbon chain, is a versatile organic compound with wide-ranging applications in industrial and scientific fields. Its utility as a corrosion inhibitor, surfactant, emulsifier, and flotation agent is well-established. In the realm of drug development and materials science, ODA plays a crucial role as a surface modifying agent, a key component in the formation of nanoparticles for drug delivery systems, and in the synthesis of advanced materials.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in these domains, influencing process design, formulation development, and purification strategies.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It presents quantitative solubility data in structured tables, details experimental protocols for solubility determination, and visualizes a key experimental workflow involving this compound.

Physicochemical Properties of this compound

This compound is a white, waxy crystalline solid at room temperature.[3] Its long, hydrophobic alkyl chain dominates its molecular structure, rendering it poorly soluble in polar solvents like water.[4] Conversely, it exhibits significant solubility in many non-polar organic solvents.[4] The presence of the primary amine group (-NH2) imparts a degree of polarity, allowing for hydrogen bonding with certain solvents.[4]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC18H39N[4]
Molecular Weight269.51 g/mol [5]
Melting Point52.9 °C[6]
Boiling Point348.8 °C[6]
Density0.8618 g/cm³ at 20 °C[6]

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data for this compound in various organic solvents.

Alcohols

Table 2: Solubility of this compound in Alcohols

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference(s)
Ethanol25Soluble[6]
Methanol25Slightly Soluble[7]
Isopropanol25Easily Soluble[7]
Hydrocarbons

Table 3: Solubility of this compound in Hydrocarbons

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference(s)
Benzene104.2[6]
2014.8[6]
3052[6]
40173[6]
501000[6]
Toluene25Easily Soluble[7]
HexaneNot SpecifiedSignificantly Soluble[4]
KeroseneNot SpecifiedSlightly Soluble[7]
Ketones

Table 4: Solubility of this compound in Ketones

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference(s)
AcetoneNot SpecifiedSparingly Soluble[6]
Chlorinated Solvents

Table 5: Solubility of this compound in Chlorinated Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference(s)
ChloroformNot SpecifiedVery Soluble[6]
Carbon TetrachlorideNot SpecifiedEasily Soluble[7]
Ethers

Table 6: Solubility of this compound in Ethers

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference(s)
Diethyl EtherNot SpecifiedSoluble[6]

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method followed by Gravimetric Analysis

This method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[8][9]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed glass flasks

  • Drying oven or vacuum evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.[10]

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed glass flask. This step is critical to remove any undissolved microparticles.

  • Gravimetric Determination:

    • Weigh the flask containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the flask. This can be achieved by using a rotary evaporator or by placing the flask in a fume hood with a gentle stream of inert gas (e.g., nitrogen).

    • Once the solvent is completely removed, dry the flask containing the this compound residue in a drying oven at a temperature below its melting point (e.g., 40-45 °C) until a constant weight is achieved.

    • Cool the flask in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

    • The solubility can be expressed in various units, such as g/100 g of solvent: Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Visualization of Experimental Workflow: Synthesis of this compound-Coated Solid Lipid Nanoparticles

This compound is frequently used in the formulation of solid lipid nanoparticles (SLNs), which are promising carriers for drug delivery.[11] The emulsion-solvent evaporation method is a common technique for preparing these nanoparticles.[12][13]

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation This compound This compound organic_solvent Organic Solvent (e.g., Chloroform) This compound->organic_solvent lipid Solid Lipid (e.g., Glyceryl Monostearate) lipid->organic_solvent drug Lipophilic Drug drug->organic_solvent organic_phase Organic Phase Solution organic_solvent->organic_phase Dissolution emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification surfactant Surfactant (e.g., Tween 80) water Water surfactant->water aqueous_phase Aqueous Phase Solution water->aqueous_phase Dissolution aqueous_phase->emulsification solvent_evaporation Solvent Evaporation (Reduced Pressure) emulsification->solvent_evaporation o/w Emulsion nanoparticle_suspension Nanoparticle Suspension solvent_evaporation->nanoparticle_suspension Lipid Precipitation purification Purification (Centrifugation/Dialysis) nanoparticle_suspension->purification final_product This compound-Coated SLNs purification->final_product

Caption: Workflow for the synthesis of this compound-coated solid lipid nanoparticles.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its diverse applications, from industrial processes to advanced pharmaceutical formulations. This guide has provided a consolidated resource of quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of its role in nanoparticle synthesis. For researchers and professionals in drug development and materials science, this information serves as a foundational tool for optimizing experimental design, enhancing product formulation, and ensuring the successful application of this versatile fatty amine. Further research into the temperature-dependent solubility in a broader range of solvents will continue to refine our understanding and expand the utility of this compound.

References

An In-depth Technical Guide to the Synthesis of High-Purity Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity octadecylamine (B50001) (also known as stearylamine or 1-aminooctadecane). It is designed to be a practical resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of the synthetic workflows.

Introduction

This compound is a long-chain primary aliphatic amine with the chemical formula C₁₈H₃₉N. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic amine headgroup, makes it a valuable intermediate and active ingredient in a wide range of applications. In the pharmaceutical and drug development sectors, it is utilized as a cationic surfactant, an excipient in formulations, a component in drug delivery systems such as liposomes, and a surface modifier for nanoparticles. The purity of this compound is critical for these applications to ensure reproducibility, safety, and efficacy. This guide focuses on the most prevalent industrial synthesis method and subsequent purification strategies to achieve high-purity this compound.

Primary Industrial Synthesis Route: Two-Step Process from Stearic Acid

The most common and economically viable industrial synthesis of this compound is a two-step process that begins with stearic acid, a readily available fatty acid from vegetable or animal sources. The overall process involves the conversion of stearic acid to stearonitrile (B1677099), followed by the catalytic hydrogenation of the nitrile to the desired primary amine.[1]

Step 1: Ammonolysis of Stearic Acid to Stearonitrile

In the first step, stearic acid is reacted with ammonia (B1221849) at high temperature to produce stearonitrile. This reaction is a dehydration process where the carboxylic acid group is converted to a nitrile group.

Reaction: CH₃(CH₂)₁₆COOH + NH₃ → CH₃(CH₂)₁₆CN + 2H₂O

Experimental Protocol: Continuous Liquid-Phase Ammonolysis

This protocol is based on industrial processes for the production of fatty nitriles.[2]

  • Materials:

    • Stearic Acid (high purity)

    • Anhydrous Ammonia (gas)

    • Dehydration Catalyst (e.g., alumina, bauxite)

  • Equipment:

    • Staged reaction tower or column reactor equipped for countercurrent flow

    • Heating system capable of maintaining 300-380°C

    • Pressure regulation system

    • Condenser for water removal

  • Procedure:

    • The reaction tower is packed with a suitable dehydration catalyst.

    • Molten stearic acid is continuously fed into the top of the reactor.

    • Anhydrous ammonia gas is introduced at the bottom of the reactor, creating a countercurrent flow.

    • The reactor temperature is maintained between 300°C and 380°C.[2]

    • The pressure is kept sufficiently high to maintain the reactants and products in the liquid phase.

    • The molar ratio of ammonia to stearic acid is typically maintained at a slight excess of ammonia (e.g., 1.1:1 to 3:1).[2]

    • Water formed during the reaction is continuously removed as a vapor with the excess ammonia stream.

    • The crude stearonitrile is continuously drawn from the bottom of the reactor.

    • The crude product is then washed with water and refined to remove any unreacted stearic acid and other impurities before the hydrogenation step.[3]

Process Parameters for Stearonitrile Synthesis

ParameterValueReference
ReactantsStearic Acid, Anhydrous Ammonia[2]
CatalystDehydration catalyst (e.g., alumina)[2]
Temperature300-380°C[2]
PressureSufficient to maintain liquid phase[2]
Reactant RatioNH₃:Stearic Acid > 1:1[2]
Residence Time10-60 minutes[2]

Workflow for Stearonitrile Synthesis

Stearonitrile_Synthesis stearic_acid Stearic Acid (Molten) reactor Reaction Tower (300-380°C, Catalyst) stearic_acid->reactor ammonia Anhydrous Ammonia (Gas) ammonia->reactor water_removal Water and Excess Ammonia Removal reactor->water_removal purification Washing and Refinement reactor->purification stearonitrile Stearonitrile Product purification->stearonitrile

Caption: Workflow for the synthesis of stearonitrile from stearic acid.

Step 2: Catalytic Hydrogenation of Stearonitrile to this compound

The second step involves the reduction of the nitrile group of stearonitrile to a primary amine group using catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines.

Reaction: CH₃(CH₂)₁₆CN + 2H₂ → CH₃(CH₂)₁₇NH₂

Experimental Protocol: Batch Catalytic Hydrogenation

This protocol is derived from patented industrial processes for fatty amine production.

  • Materials:

    • Refined Stearonitrile

    • Hydrogen Gas

    • Hydrogenation Catalyst (e.g., Raney Nickel, Cobalt, Palladium on Carbon)

    • Anhydrous Ammonia (optional, to suppress secondary amine formation)

    • Solvent (optional, e.g., methanol)

  • Equipment:

    • High-pressure autoclave with agitation

    • Hydrogen gas supply and pressure regulator

    • Heating and cooling system

    • Filtration system for catalyst removal

  • Procedure:

    • The autoclave is charged with stearonitrile and the hydrogenation catalyst.

    • If used, a small amount of anhydrous ammonia and/or a solvent is added.

    • The autoclave is sealed and purged with nitrogen, followed by hydrogen.

    • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 200-300 psi).

    • The mixture is heated to the reaction temperature (e.g., 130-140°C) with constant agitation.

    • Hydrogen is fed to the reactor to maintain the pressure as it is consumed.

    • The reaction is monitored by the cessation of hydrogen uptake.

    • After the reaction is complete, the autoclave is cooled and depressurized.

    • The crude this compound is filtered to remove the catalyst.

    • The product is then subjected to purification steps.

Quantitative Data on Hydrogenation of Stearonitrile

CatalystPressure (psi)Temperature (°C)AdditivesPrimary Amine Yield (%)Secondary Amine Yield (%)
Raney Nickel300145-160Ammonia (6.3g)91.78.3
Raney Nickel300130Ammonia (6.0g), Methanol (8g)95.34.7
Ruthenium on Charcoal200130-140Ammonia (6.4g)7225
Reduced Nickel Borate--Ammonia (4.9g)76.418.1

Workflow for this compound Synthesis

Octadecylamine_Synthesis stearonitrile Stearonitrile autoclave High-Pressure Autoclave (130-160°C, 200-300 psi, Catalyst) stearonitrile->autoclave hydrogen Hydrogen Gas hydrogen->autoclave ammonia Ammonia (optional) ammonia->autoclave filtration Catalyst Filtration autoclave->filtration crude_oda Crude this compound filtration->crude_oda purification Purification crude_oda->purification high_purity_oda High-Purity this compound purification->high_purity_oda

References

Octadecylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001), also known as 1-aminooctadecane or stearylamine, is a primary aliphatic amine with a long 18-carbon chain.[1] This versatile compound finds applications in various industrial and research settings, including as a corrosion inhibitor, emulsifier, anti-static agent, and a key intermediate in the synthesis of other chemicals.[1][2] In biomedical research, it is utilized in the formation of solid lipid nanoparticles for drug delivery and for the surface functionalization of nanomaterials. Due to its chemical properties, this compound presents specific hazards that necessitate a thorough understanding of its safety profile and strict adherence to handling precautions to ensure the well-being of laboratory and manufacturing personnel.

This technical guide provides an in-depth overview of the safety data for this compound, outlines detailed handling procedures, and presents standardized experimental protocols for assessing its potential hazards.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueReference
Appearance White waxy crystalline solid or flakes with an amine-like odor.[1][3]
Molecular Formula C18H39N[4]
Molecular Weight 269.51 g/mol [4]
Melting Point 50-52 °C (lit.)[1][4]
Boiling Point 232 °C at 43 hPa (lit.)[4]
Flash Point 149 °C[1]
Autoignition Temperature 265 °C[5]
Density 0.8618 g/cm³[1]
Solubility Insoluble in water. Soluble in alcohol, ether, benzene, chloroform, and other non-polar solvents.[1][6][1][6]
pH 11.4 at 20 °C[4]

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling.[7] It can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][5]

Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation.[4][8]
Serious Eye Damage Category 1H318: Causes serious eye damage.[4][8]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.[4][8]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (Liver, Gastrointestinal tract, Immune system) through prolonged or repeated exposure.[4][8]
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.[4]
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.[4][8]

Toxicity Values:

TestResultSpeciesReference
LD50 Oral > 2000 mg/kgRat[9]
Skin Irritation IrritatingRabbit[10]
Eye Irritation Severe IrritantRabbit[10]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD test guidelines used to assess the hazards associated with chemicals like this compound.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro test is designed to identify chemicals that have the potential to cause skin irritation.[7][10][11]

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[11]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[7]

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: After incubation, the cell viability of the RhE tissue is determined using a colorimetric assay (e.g., MTT assay).[10]

  • Classification: A chemical is classified as a skin irritant (Category 2) if the tissue viability is reduced to ≤ 50% of the control.[7][11]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[5][12]

Methodology:

  • Test Animal: The albino rabbit is the recommended species for this test.[5]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[6][12]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iris lesions, and conjunctival redness and swelling.[3][12]

  • Scoring: The severity of the eye lesions is scored according to a standardized system.

  • Classification: The classification of the substance is based on the severity and reversibility of the observed eye damage.

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure

This method is used to determine the acute oral toxicity of a substance and to estimate its LD50 value.[8][9][13][14]

Methodology:

  • Test Animal: Typically, rats are used for this study.[8]

  • Dosing: A single animal is dosed with the test substance. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased for the next animal; if it dies, the dose is decreased.[8]

  • Observation: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[13]

  • LD50 Estimation: The LD50 is calculated from the results of a series of animals using a statistical method.[8]

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

G This compound Safe Handling Workflow risk_assessment Conduct Risk Assessment engineering_controls Implement Engineering Controls (Fume Hood, Ventilation) risk_assessment->engineering_controls ppe Wear Appropriate PPE engineering_controls->ppe handling Handle with Care - Avoid dust generation - Avoid contact with skin and eyes ppe->handling storage Store Properly - Tightly sealed container - Cool, dry, well-ventilated area handling->storage waste_disposal Dispose of Waste Correctly - Follow local regulations handling->waste_disposal

Caption: A workflow diagram for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[15][16]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][16]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber, neoprene).[7]

    • Wear a lab coat or chemical-resistant apron.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[17]

Hygiene Measures:

  • Wash hands thoroughly after handling.[16]

  • Do not eat, drink, or smoke in the work area.[15]

  • Remove contaminated clothing and wash it before reuse.[17]

First Aid Measures

In case of exposure to this compound, immediate first aid is crucial.

G This compound First Aid Procedures exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhalation Move to fresh air. Seek medical attention. inhalation->action_inhalation action_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention. skin_contact->action_skin action_eye Rinse with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. eye_contact->action_eye action_ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingestion G This compound Spill Response spill Spill Occurs evacuate Evacuate unnecessary personnel. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Wear appropriate PPE. ventilate->ppe contain Contain the spill. Avoid generating dust. ppe->contain cleanup Clean up with an inert absorbent material. Place in a sealed container for disposal. contain->cleanup decontaminate Decontaminate the area with a suitable solvent followed by soap and water. cleanup->decontaminate disposal Dispose of waste according to local regulations. decontaminate->disposal

References

The Role of Octadecylamine in Self-Assembly Processes: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Octadecylamine (B50001) (ODA), a long-chain primary aliphatic amine, is a fundamentally important molecule in the fields of materials science and nanotechnology. Its amphiphilic nature, characterized by a hydrophilic amine head and a long hydrophobic octadecyl tail, makes it an exemplary building block for the creation of ordered molecular structures through self-assembly. This technical guide provides an in-depth exploration of the core principles governing ODA self-assembly, its application in the synthesis of advanced nanomaterials, and its pivotal role in the development of non-viral nanocarriers for drug and gene delivery. We present a summary of key quantitative data, detailed experimental protocols for nanoparticle synthesis and characterization, and visual diagrams of critical workflows and mechanisms to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound and Self-Assembly

This compound (C18H39N), also known as stearylamine, is a C18 primary amine that exists as a white, waxy solid at room temperature.[1] Its molecular structure is the foundation of its functionality: a polar amine (-NH2) group that can engage in hydrogen bonding and electrostatic interactions, and a nonpolar 18-carbon alkyl chain that drives assembly through hydrophobic and van der Waals forces.[1][2]

This dual character allows ODA to spontaneously organize into ordered arrangements, a process known as self-assembly. This phenomenon is central to creating a variety of nanostructures, including:

  • Self-Assembled Monolayers (SAMs): Highly ordered single-molecule-thick films on solid substrates.[3][4]

  • Micelles and Vesicles: Aggregates formed in solution.

  • Solid Lipid Nanoparticles (SLNs): Crystalline lipid-core nanoparticles used extensively in drug delivery.[5][6]

  • Surface-Functionalized Nanomaterials: Where ODA acts as a capping or stabilizing agent for metallic or metal oxide nanocrystals.[1][7][8]

The versatility and effectiveness of ODA have made it a critical component in creating functionalized nanoparticles and advanced drug delivery systems.[1][9]

Mechanisms of this compound Self-Assembly

The self-assembly of ODA is governed by a delicate balance of intermolecular and surface interactions, which can be precisely controlled by environmental conditions.

Monolayer and Multilayer Formation on Substrates

When introduced to a hydrophilic substrate like mica, ODA molecules organize into well-defined layers.[3][4] The formation of these films is a dynamic process occurring in distinct stages: an initial fast adsorption from solution, followed by a slower aggregation of molecules into islands.[10][11]

Several factors critically influence this process:

  • Driving Forces: The primary interactions are the electrostatic attraction between the polar amine headgroup and the substrate, often mediated by a thin layer of surface water, and the cohesive van der Waals forces between the long alkyl chains that promote ordered packing.[3][10][12]

  • Solvent Effects: The choice of solvent is crucial. Hydrophobic solvents like chloroform (B151607) promote the formation of discrete, densely packed islands.[3][4] In contrast, protic solvents like ethanol (B145695) can lead to the formation of multilayer films through micellar deposition.[13]

  • Role of Water and pH: Water on the substrate surface plays a key role by protonating the amine headgroups to form -NH3+.[12][14] This protonation, along with reactions with atmospheric CO2, influences the charge and packing of the monolayer.[12][14] The stability of ODA monolayers is pH-dependent; at very low pH, the monolayer can become unstable but may be recovered through the addition of salts, which shield the charge repulsion between protonated amine groups.[15]

Self-Assembly in Nanoparticle Systems

In colloidal synthesis, ODA serves multiple roles simultaneously. It can act as a reducing agent for metal ions and as a stabilizing or capping agent that adsorbs to the nanoparticle surface.[7] The hydrophobic alkyl chains extend into the solvent, creating a steric barrier that prevents nanoparticle aggregation and controls particle size.[7][16]

In the context of drug delivery, ODA is a fundamental component of solid lipid nanoparticles (SLNs). These systems are typically produced via an emulsion-solvent evaporation method where ODA is part of the lipid matrix.[5][6] The inclusion of ODA imparts a strong positive surface charge (zeta potential) to the nanoparticles, which is a critical feature for their application as gene delivery vectors.[5][17]

Application in Nanoparticle-Mediated Drug & Gene Delivery

The development of safe and effective non-viral vectors is a primary goal in gene therapy.[18] Cationic lipid-based nanoparticles are promising candidates due to their low toxicity and immunogenicity compared to viral vectors.[17][19] ODA-based SLNs have emerged as a highly effective platform for this purpose.[5][20][21]

Mechanism of Action:

  • Gene Complexation: The positively charged surface of ODA-based nanoparticles electrostatically binds to the negatively charged phosphate (B84403) backbone of nucleic acids like plasmid DNA and siRNA, condensing them into stable nanoparticle-gene complexes.[17]

  • Cellular Interaction and Uptake: The net positive charge of the complex facilitates adhesion to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[22]

  • Endosomal Escape and Gene Release: Once inside the cell, the nanoparticles must escape the endosome to release their genetic payload into the cytoplasm, allowing it to reach the nucleus for transcription.

ODA-based nanoparticles have been successfully used to deliver reprogramming factors to convert human fibroblast cells into induced pluripotent stem cells (iPSCs) and to transfect cancer cell lines with high efficiency.[5][6][20][21]

Data Presentation: Physicochemical and Biological Properties of ODA-Based Nanoparticles

The following table summarizes key quantitative data from studies on ODA-based solid lipid nanoparticles (SLNs) for gene delivery.

ParameterValueCell LineApplicationReference
Particle Size (nm) 178.9 (± 72.71)Human FibroblastsiPSC Generation[5][20]
382.7 (± 20)MCF-7 (Breast Cancer)Gene Delivery[6][23]
Polydispersity Index (PDI) 0.1Human FibroblastsiPSC Generation[5]
0.4MCF-7 (Breast Cancer)Gene Delivery[6][23]
Zeta Potential (mV) +22.8Human FibroblastsiPSC Generation[20][21]
+28 (± 2.03)MCF-7 (Breast Cancer)Gene Delivery[6][23]
Transfection Efficiency (%) 82.0Human FibroblastsiPSC Generation[20][21]
67.5 (± 2.3)MCF-7 (Breast Cancer)Gene Delivery (GFP plasmid)[23]

Experimental Protocols

Protocol: Synthesis of this compound-Based Solid Lipid Nanoparticles (ODA-SLNs)

This protocol is based on the emulsion-solvent evaporation technique.[5][6]

Materials:

  • This compound (ODA)

  • Chloroform

  • Tween-80

  • Phosphate-Buffered Saline (PBS)

  • Deionized Water

Procedure:

  • Preparation of Lipid Phase: Dissolve this compound (e.g., 0.2 M) in chloroform (e.g., 2 mL).[5]

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as 6% Tween-80 in PBS.[5]

  • Emulsification: Gradually add the lipid phase dropwise into the aqueous phase while homogenizing using a sonic probe (e.g., at 30% amplitude for 50 seconds) to form a single oil-in-water (o/w) emulsion.[5]

  • Solvent Evaporation: Remove the organic solvent (chloroform) from the emulsion by evaporation under reduced pressure using a rotary evaporator. This causes the lipid to precipitate, forming solid nanoparticles.

  • Purification: Isolate the nanoparticles by ultracentrifugation (e.g., 6500 rpm at 12°C for 30 minutes).[5] Discard the supernatant and wash the pellet with deionized water to remove excess surfactant.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. Nanoparticles can be freeze-dried for long-term storage or kept as a dispersion at 4°C for further use.[5][6]

Protocol: Characterization of ODA-SLNs

1. Particle Size, PDI, and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS) using an instrument like a Zetasizer.[5][6]

  • Procedure: Dilute the nanoparticle dispersion with distilled water to achieve a suitable concentration (slight opalescence).[6] Perform measurements in a standard capillary cell at 25°C. For zeta potential, measurements are taken based on electrophoretic mobility.[5][6]

2. Chemical Characterization:

  • Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.[5][6]

  • Procedure: Analyze freeze-dried nanoparticles. The presence of characteristic ODA peaks, such as N-H stretching (3300–3500 cm⁻¹) and C-H stretching (2800–3000 cm⁻¹), confirms its successful incorporation. Shifts or broadening of these peaks compared to pure ODA can indicate interactions within the nanoparticle matrix.[5]

3. Morphological Characterization:

  • Technique: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).[6]

  • Procedure: For SEM, place a drop of the diluted nanoparticle dispersion onto a clean stub, allow it to dry, and coat with a conductive material (e.g., gold) before imaging. This reveals the shape and surface morphology of the nanoparticles.

Protocol: In Vitro Gene Transfection Assay

Materials:

  • Target cell line (e.g., MCF-7) cultured in appropriate medium.

  • ODA-SLN dispersion.

  • Plasmid DNA (e.g., pEGFP-N1 encoding Green Fluorescent Protein).

  • Serum-free cell culture medium.

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well) and culture until they reach 70-80% confluency.

  • Formation of SLN/DNA Complexes: For each well, dilute the required amount of ODA-SLNs and plasmid DNA separately in serum-free medium. Gently mix the two solutions and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection: Remove the culture medium from the cells and wash with PBS. Add the SLN/DNA complex solution to each well.

  • Incubation: Incubate the cells with the complexes for 4-6 hours in a CO2 incubator. Afterwards, add complete medium containing serum and continue incubation for 24-48 hours.

  • Evaluation of Transfection Efficiency: Observe the expression of the reporter gene (e.g., GFP) using a fluorescence microscope. Quantify the percentage of GFP-positive cells relative to the total number of cells, often with the aid of flow cytometry, to determine the transfection efficiency.[6][23]

Visualizations: Workflows and Pathways

ODA_Self_Assembly Factors Influencing ODA Self-Assembly on a Substrate cluster_inputs Controlling Factors cluster_process Assembly Process cluster_outputs Resulting Structure ODA This compound (Amphiphile) Solvent Solvent (e.g., Chloroform, Ethanol) Adsorption 1. Adsorption on Substrate ODA->Adsorption Substrate Substrate (e.g., Mica) Solvent->Adsorption Environment Environment (Humidity, pH, Time) Substrate->Adsorption Aggregation 2. Aggregation & Island Growth Environment->Aggregation Adsorption->Aggregation Ordering 3. Molecular Ordering Aggregation->Ordering SAM Self-Assembled Monolayer (SAM) Ordering->SAM

Caption: Logical diagram of factors influencing ODA self-assembly.

SLN_Synthesis_Workflow Experimental Workflow for ODA-SLN Synthesis & Characterization prep 1. Phase Preparation - Lipid Phase (ODA in Chloroform) - Aqueous Phase (Surfactant) emulsify 2. Emulsification (Sonication) prep->emulsify evap 3. Solvent Evaporation (Rotary Evaporator) emulsify->evap purify 4. Purification (Ultracentrifugation) evap->purify product ODA-SLN Dispersion purify->product char_title 5. Characterization product->char_title dls DLS / Zeta Sizer (Size, PDI, Charge) ftir FT-IR (Chemical Composition) sem SEM / AFM (Morphology)

Caption: Workflow for ODA-SLN synthesis and characterization.

Gene_Delivery_Mechanism Mechanism of ODA-Nanoparticle Mediated Gene Delivery cluster_extracellular Extracellular Space cluster_cellular Target Cell ODA_NP Cationic ODA Nanoparticle (+) Complex Nanoparticle-DNA Complex (+) ODA_NP->Complex DNA Plasmid DNA (-) DNA->Complex Membrane 1. Binding to Cell Membrane (-) Complex->Membrane Endocytosis 2. Endocytosis Membrane->Endocytosis Endosome 3. Endosomal Entrapment Endocytosis->Endosome Escape 4. Endosomal Escape Endosome->Escape Release 5. Gene Release (Cytoplasm) Escape->Release Nucleus 6. Nuclear Entry & Transcription Release->Nucleus

Caption: Mechanism of nanoparticle-mediated gene delivery.

Conclusion

This compound is a powerful and versatile molecule whose amphiphilic properties are fundamental to its role in self-assembly processes. From forming highly ordered monolayers on surfaces to serving as a critical structural and functional component in solid lipid nanoparticles, ODA provides a robust platform for technological innovation. For researchers in drug development, ODA-based nanocarriers represent a leading class of non-viral vectors, offering high transfection efficiency and a favorable safety profile for the delivery of therapeutic genes. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to harness the full potential of this compound in creating the next generation of advanced materials and nanomedicines.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001) (ODA), a long-chain primary aliphatic amine, finds diverse applications across various scientific and industrial sectors. Its utility as a corrosion inhibitor, a surface functionalizing agent for nanomaterials, and an excipient in drug delivery systems is well-documented.[1][2][3][4] Understanding the thermal stability and decomposition profile of this compound is paramount for ensuring its safe handling, predicting its behavior under thermal stress, and defining the operational limits in its various applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition pathway and relevant experimental protocols.

Thermal Stability Assessment

The thermal stability of this compound is a critical parameter, particularly in applications involving elevated temperatures. While safety data sheets often lack specific decomposition temperatures, academic literature provides valuable insights.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a substance as a function of temperature in a controlled atmosphere.

Quantitative Data from TGA

ParameterValueSource
Onset of Decomposition~150 °CBased on visual analysis of TGA curve[5]
Main Decomposition Stage150 °C - 300 °CBased on visual analysis of TGA curve[5]
Temperature of Maximum Decomposition Rate~250 °CBased on visual analysis of DTG curve[5]
Final Residue at 600°C~0%Based on visual analysis of TGA curve[5]

Note: The data presented is an interpretation of a publicly available TGA curve and should be considered indicative. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

One study on this compound-capped gold nanoparticles indicated a weight loss occurring between 90 °C and 450 °C, suggesting the decomposition of the this compound component within this range in a nano-composite system. Another investigation into this compound-functionalized graphene oxide (GO-ODA) demonstrated that the incorporation of GO-ODA into an epoxy resin increased the maximum thermal degradation temperature of the resin from 356 °C to 365 °C.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Physical Properties of this compound

PropertyValue
Melting Point50-52 °C[6][7]
Boiling Point232 °C at 32 mmHg[6][7]

Decomposition Pathway and Products

When subjected to elevated temperatures, this compound undergoes thermal decomposition, breaking down into smaller, volatile molecules.

Decomposition Products

Upon heating to decomposition, this compound is reported to emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (COx). More specific analysis suggests that at around 450°C, the decomposition products include:

  • Carbon dioxide (CO₂)

  • Hydrogen (H₂)

  • Methane (CH₄)

  • Ammonia (NH₃)

The decomposition likely proceeds through a series of complex reactions involving the cleavage of C-N and C-C bonds within the long alkyl chain and subsequent reactions of the resulting fragments.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reproducible and reliable data on the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for the thermogravimetric analysis of a solid organic compound like this compound.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the temperature ranges for different decomposition stages.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general method for analyzing the thermal transitions of a solid organic compound like this compound using DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Heat the sample from 0 °C to a temperature above its expected melting point (e.g., 80 °C) at a heating rate of 10 °C/min to observe the melting transition.

    • For decomposition studies, a second scan can be performed to a higher temperature (e.g., 400 °C) to observe exothermic or endothermic decomposition events.

  • Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • Calculate the enthalpy change (ΔH) associated with these transitions by integrating the area under the respective peaks.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Weigh 5-10 mg ODA TGA_setup Place in TGA under N2 flow TGA_sample->TGA_setup TGA_run Heat 30-600°C at 10°C/min TGA_setup->TGA_run TGA_data Record Mass vs. Temperature TGA_run->TGA_data TGA_analysis Analyze TGA/DTG Curves TGA_data->TGA_analysis end Thermal Stability & Decomposition Profile TGA_analysis->end DSC_sample Weigh 2-5 mg ODA DSC_setup Place in DSC under N2 flow DSC_sample->DSC_setup DSC_run Heat 0-400°C at 10°C/min DSC_setup->DSC_run DSC_data Record Heat Flow vs. Temperature DSC_run->DSC_data DSC_analysis Analyze Thermogram DSC_data->DSC_analysis DSC_analysis->end start This compound Sample start->TGA_sample start->DSC_sample

Workflow for TGA and DSC Analysis
Postulated Decomposition Pathway of this compound

G cluster_products Decomposition Products ODA This compound (C18H39N) Heat Heat (>150°C) ODA->Heat Intermediates Unstable Intermediates (Radical Species) Heat->Intermediates CO2 Carbon Dioxide (CO2) Intermediates->CO2 H2 Hydrogen (H2) Intermediates->H2 CH4 Methane (CH4) Intermediates->CH4 NH3 Ammonia (NH3) Intermediates->NH3 NOx Nitrogen Oxides (NOx) Intermediates->NOx COx Carbon Oxides (COx) Intermediates->COx

Simplified Decomposition Pathway

References

The Historical Development and Discovery of Octadecylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecylamine (B50001), a long-chain primary aliphatic amine, has a rich history intertwined with the advancement of industrial chemistry. While its discovery cannot be attributed to a single definitive event, its prominence grew with the development of commercial-scale production of fatty amines in the mid-20th century. This guide provides a comprehensive overview of the historical context, key synthesis methodologies, physicochemical properties, and mechanisms of action of this compound. Detailed experimental protocols for its synthesis are provided, alongside quantitative data and visual representations of its synthetic pathways and functional mechanisms. This document serves as a technical resource for professionals requiring a deep understanding of this versatile molecule.

Historical Development

The history of this compound is not marked by a singular discovery but rather by the gradual evolution of organic synthesis and the industrial demand for long-chain aliphatic amines. Its synthesis is conceptually straightforward, and as such, early preparations were likely achieved through established methods for amine synthesis long before it became a commercially significant chemical.

The industrial production of fatty amines, including this compound, gained momentum in the 1940s.[1] This was largely driven by the need for surfactants, corrosion inhibitors, and flotation agents in various industries. The most economically viable route, which remains a cornerstone of its production today, is the catalytic hydrogenation of stearonitrile (B1677099), derived from stearic acid.[2]

Prior to the widespread use of catalytic hydrogenation, classical methods for amine synthesis were well-established and could have been used to produce this compound on a laboratory scale. These include the Hofmann rearrangement of stearamide, discovered in the late 19th century, and the Gabriel synthesis from octadecyl halides, also developed in the late 1800s.[3][4][5] While effective, these methods are generally less suited for large-scale industrial production compared to the nitrile hydrogenation route.

The development of reductive amination also provided a versatile route to amines, and its principles could be applied to the synthesis of this compound from stearaldehyde.[6][7][8] The timeline below highlights key developments relevant to the synthesis and application of this compound and related long-chain amines.

Key Historical Milestones:

  • Late 19th Century: Development of fundamental amine synthesis reactions like the Hofmann rearrangement and Gabriel synthesis.[3][4][5]

  • Early 20th Century: Advances in catalytic hydrogenation techniques.[9]

  • 1940s: The industrial production of fatty amines via the hydrogenation of nitriles becomes a principal manufacturing route.[1]

  • Mid-20th Century: Widespread application of this compound and other fatty amines as surfactants, corrosion inhibitors, and in mineral flotation.[10][11][12]

Physicochemical Properties

This compound is a white, waxy solid at room temperature with a characteristic amine odor.[10] Its long C18 alkyl chain confers significant hydrophobicity, while the terminal amine group provides a hydrophilic character, making it a cationic surfactant.[13]

PropertyValue
Molecular Formula C₁₈H₃₉N
Molecular Weight 269.51 g/mol
Melting Point 50-52 °C
Boiling Point 232 °C at 32 mmHg
Density 0.862 g/cm³
Solubility Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and benzene.[10]
Appearance White waxy solid or flakes.[10]
Vapor Pressure 10 mmHg at 72 °C
Flash Point 148 °C (closed cup)

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound. The following sections provide detailed protocols for the most common and historically significant laboratory-scale preparations.

Industrial Method: Catalytic Hydrogenation of Stearonitrile

This is the most prevalent method for the large-scale production of this compound. It involves a two-step process starting from stearic acid.

Step 1: Synthesis of Stearonitrile from Stearic Acid

  • Reaction: Stearic acid is reacted with ammonia (B1221849) at high temperatures to produce stearonitrile and water.

  • Procedure:

    • In a suitable high-pressure reactor, place stearic acid.

    • Introduce anhydrous ammonia gas into the reactor.

    • Heat the reactor to approximately 350 °C.

    • Maintain the reaction under pressure for a sufficient duration to ensure complete conversion.

    • The crude stearonitrile is then purified by washing with water to remove any unreacted ammonia and other water-soluble impurities.

Step 2: Catalytic Hydrogenation of Stearonitrile

  • Reaction: Stearonitrile is reduced to this compound using hydrogen gas in the presence of a metal catalyst.

  • Procedure:

    • Charge a high-pressure autoclave with the purified stearonitrile and a suitable catalyst, such as Raney nickel.

    • Seal the autoclave and purge with nitrogen gas to remove any air.

    • Introduce hydrogen gas into the autoclave to a pressure of approximately 3.5 MPa.

    • Heat the mixture to around 130 °C with vigorous stirring.

    • Maintain these conditions until the theoretical amount of hydrogen has been consumed, indicating the completion of the reaction.

    • After cooling and venting the autoclave, the catalyst is removed by filtration.

    • The crude this compound can be further purified by distillation under reduced pressure.

G Stearic_Acid Stearic Acid Stearonitrile Stearonitrile Stearic_Acid->Stearonitrile Ammoniation (High T, P) Ammonia Ammonia Ammonia->Stearonitrile This compound This compound Stearonitrile->this compound Catalytic Hydrogenation (High T, P) Hydrogen Hydrogen Gas Hydrogen->this compound Catalyst Catalyst (e.g., Raney Nickel) Catalyst->this compound

Figure 1: Industrial synthesis of this compound.
Laboratory Method 1: Reductive Amination of Stearaldehyde

This method offers a more direct route from an 18-carbon aldehyde.

  • Reaction: Stearaldehyde is reacted with ammonia to form an intermediate imine, which is then reduced in situ to this compound.

  • Procedure:

    • Dissolve stearaldehyde in a suitable solvent such as methanol (B129727) in a round-bottom flask.

    • Add a solution of ammonia in methanol to the flask.

    • Stir the mixture at room temperature for several hours to allow for the formation of the imine intermediate.

    • In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride, in methanol.

    • Slowly add the reducing agent solution to the reaction mixture.

    • After the addition is complete, continue to stir the reaction at room temperature overnight.

    • Quench the reaction by the careful addition of water.

    • Extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by recrystallization or column chromatography.

Laboratory Method 2: Hofmann Rearrangement of Stearamide

This classical method results in an amine with one less carbon atom than the starting amide. For the synthesis of this compound, the starting material would be nonadecanamide. However, for illustrative purposes of this classical reaction type, we will describe the general procedure.

  • Reaction: An amide is treated with bromine and a strong base to yield a primary amine.

  • Procedure:

    • Dissolve stearamide in a suitable solvent.

    • Add a solution of bromine in the same solvent dropwise to the amide solution.

    • Subsequently, add a solution of a strong base, such as sodium hydroxide, to the reaction mixture.

    • Heat the mixture to facilitate the rearrangement.

    • After the reaction is complete, cool the mixture and extract the this compound with an appropriate organic solvent.

    • Purify the product through standard laboratory techniques.

Laboratory Method 3: Gabriel Synthesis

This method is a reliable way to prepare primary amines from alkyl halides, avoiding over-alkylation.

  • Reaction: Potassium phthalimide (B116566) is N-alkylated with octadecyl bromide, followed by hydrolysis or hydrazinolysis to release the primary amine.

  • Procedure:

    • In a round-bottom flask, dissolve potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add octadecyl bromide to the solution and heat the mixture to reflux for several hours.

    • After cooling, the N-octadecylphthalimide intermediate can be isolated.

    • To release the this compound, treat the intermediate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. This will precipitate phthalhydrazide.

    • Filter off the precipitate and isolate the this compound from the filtrate by extraction and subsequent purification.

Mechanisms of Action and Applications

This compound's utility stems from its amphiphilic nature, with a long hydrophobic alkyl chain and a polar amine headgroup. This structure dictates its function in various applications.

Corrosion Inhibition

This compound is widely used as a corrosion inhibitor, particularly in boiler systems.[14][15]

  • Mechanism of Action:

    • The polar amine headgroup of this compound has a strong affinity for metal surfaces and adsorbs onto them.

    • The long, hydrophobic octadecyl chains orient themselves away from the metal surface, forming a densely packed, non-polar film.

    • This film acts as a physical barrier, preventing corrosive agents such as water and oxygen from coming into contact with the metal surface.

G cluster_0 Water/Corrosive Environment cluster_1 Protective Film Corrosive_Agents Corrosive Agents (H₂O, O₂) ODA_Film This compound Monolayer (Hydrophobic Barrier) Corrosive_Agents->ODA_Film Blocked Metal_Surface Metal Surface ODA_Film->Metal_Surface Adsorbed via Amine Headgroup

Figure 2: Mechanism of corrosion inhibition by this compound.
Surfactant and Emulsifier

As a cationic surfactant, this compound finds use in various applications, including as an emulsifier, a flotation agent, and in the synthesis of nanoparticles.[11]

  • Mechanism of Action as an Emulsifier: In an oil-in-water emulsion, the hydrophobic tails of this compound molecules dissolve in the oil droplets, while the positively charged hydrophilic amine heads remain at the oil-water interface. This reduces the interfacial tension and the electrostatic repulsion between the droplets, stabilizing the emulsion.[2]

  • Mechanism of Action in Froth Flotation: In mineral processing, this compound is used as a collector.[5][8] It selectively adsorbs onto the surface of certain mineral particles, rendering them hydrophobic. When air is bubbled through the mineral slurry, these hydrophobic particles attach to the air bubbles and are carried to the surface in a froth, which can then be skimmed off, separating them from the hydrophilic gangue minerals.

G cluster_0 Froth Flotation Cell Mineral_Slurry Mineral Slurry (Hydrophilic & Hydrophobic Particles) Air_Bubbles Air Bubbles Mineral_Slurry->Air_Bubbles Attachment of Hydrophobic Particles Froth Froth with Hydrophobic Minerals Air_Bubbles->Froth Rise to Surface This compound This compound (Collector) This compound->Mineral_Slurry Adsorbs to Target Minerals, Inducing Hydrophobicity

Figure 3: Role of this compound in froth flotation.
  • Mechanism of Action in Nanoparticle Synthesis: this compound can act as a capping agent or stabilizer in the synthesis of nanoparticles.[6][9] The amine group coordinates to the surface of the growing nanoparticle, while the long alkyl chains provide a steric barrier, preventing aggregation and controlling the size and shape of the nanoparticles.

Conclusion

This compound, a seemingly simple molecule, has a history that reflects the broader advancements in industrial organic chemistry. From its theoretical synthesis via classical named reactions to its large-scale production through catalytic hydrogenation, its journey highlights the interplay between academic discovery and industrial application. Its utility as a corrosion inhibitor, surfactant, and in materials science is a direct consequence of its well-defined amphiphilic structure. This guide has provided a detailed technical overview of its historical development, synthesis, properties, and mechanisms of action, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Core Principles of Octadecylamine Adsorption on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001) (ODA), a long-chain primary amine (C18H37NH2), is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic nature, comprising a hydrophilic amine head group and a long, hydrophobic alkyl tail, allows it to spontaneously form highly ordered, thin films on a variety of surfaces. These self-assembled monolayers (SAMs) are crucial for precisely controlling the interfacial properties of materials, including wettability, adhesion, corrosion resistance, and biocompatibility.

In the realm of drug development and materials science, ODA-functionalized surfaces are explored for applications such as creating hydrophobic coatings, stabilizing nanoparticles, and modifying biomaterial surfaces to control protein adsorption and cellular interactions. This guide provides a comprehensive overview of the fundamental principles governing ODA adsorption, detailed experimental protocols for monolayer formation, and quantitative data to inform research and development efforts.

Core Principles of this compound Adsorption

The adsorption of ODA onto a substrate is a complex process governed by a combination of thermodynamics and kinetics, leading to the formation of a self-assembled monolayer. The primary driving forces are the specific interactions between the amine head group and the substrate, and the van der Waals forces between the adjacent alkyl chains.

Adsorption Mechanisms

The interaction between ODA and a surface can be categorized as physisorption or chemisorption, depending on the nature of the substrate.

  • On Hydrophilic Surfaces (e.g., Mica, Silica, Glass): The adsorption is primarily driven by physisorption. On hydroxylated surfaces like silica, the amine head group (-NH2) can be protonated to form an ammonium (B1175870) ion (-NH3+), which then interacts electrostatically with the negatively charged surface (e.g., deprotonated silanol (B1196071) groups, Si-O-). Hydrogen bonding between the amine group and surface hydroxyl groups also plays a crucial role. The presence of a thin layer of water on hydrophilic substrates is often critical for mediating these interactions.[1][2]

  • On Metal Surfaces (e.g., Carbon Steel, Copper): The adsorption mechanism can involve a combination of physisorption and chemisorption. The amine's lone pair of electrons can form a coordinate bond with the metal atoms on the surface.[3] Molecular dynamics simulations suggest that on carbon steel, ODA adsorption is a multi-layer physical process, with van der Waals forces dominating the first layer and electrostatic forces dominating subsequent layers.

Self-Assembly and Monolayer Formation

The formation of a stable and well-ordered ODA monolayer is a spontaneous process driven by the minimization of free energy.

  • Initial Adsorption: ODA molecules from a solution diffuse and adsorb onto the substrate surface. Initially, this adsorption may be random.

  • Island Formation: As more molecules adsorb, they begin to organize into small, ordered domains or "islands" to maximize the attractive van der Waals interactions between their long alkyl chains.[1][4]

  • Growth and Coalescence: These islands grow as more molecules are incorporated, eventually coalescing to form a continuous monolayer.

  • Ripening: Over time, the monolayer can undergo a "ripening" process, where defects are annealed out, and the molecules pack more densely, leading to a more ordered and stable film.[2]

The final structure is a densely packed monolayer where the alkyl chains are typically tilted with respect to the surface normal to optimize packing density.[2][4][5]

Factors Influencing Adsorption

The quality, structure, and stability of the resulting ODA film are critically dependent on several experimental parameters:

  • Substrate: The chemical nature and cleanliness of the substrate surface are paramount. Hydrophilic surfaces like mica readily promote the formation of ODA islands.[1][4]

  • Solvent: The choice of solvent affects the solubility of ODA and its interaction with the substrate. Hydrophobic solvents like chloroform (B151607) are commonly used for preparing ODA SAMs on mica.[1][4]

  • Concentration: The concentration of the ODA solution influences the rate of adsorption and the final surface coverage. Higher concentrations can lead to the formation of multiple layers.[6]

  • Immersion Time: The duration for which the substrate is exposed to the ODA solution affects the completeness and ordering of the monolayer. Adsorption can occur in distinct stages over time.[7]

  • Temperature: Temperature affects the kinetics of adsorption and the mobility of molecules on the surface, which can influence the final ordering of the monolayer.[8]

  • Humidity: For hydrophilic substrates like mica, the presence of ambient water molecules can mediate the binding of the amine head group to the surface.[1][2]

  • pH: The pH of the aqueous subphase can determine the protonation state of the amine head group (-NH2 vs. -NH3+), significantly altering its interaction with charged surfaces.[9][10]

Quantitative Data on ODA Adsorption

The following tables summarize quantitative data from various studies on ODA adsorption, providing key parameters for comparison.

Table 1: Adsorption Characteristics of ODA on Different Surfaces

SubstrateODA ConcentrationSolventKey FindingsReference
Mica 15 mMChloroformForms islands with molecular tilt angles of 47° or 58°. Island height measured at 1.25 nm and 1.6 nm.[4]
Carbon Steel VariedAnaerobic alkaline solutionMulti-layer adsorption mechanism observed. Film thickness increases with concentration.[6]
Smithsonite VariedAqueous solutionPre-sulfidization of the surface changes ODA adsorption from physical to chemical, increasing adsorption amount.[11]
Muscovite (B576469) 180 mg/LAqueous solution (pH 4)Preferential adsorption on the (131) crystal plane over the (002) plane.[12]

Table 2: Contact Angle Measurements for ODA-Modified Surfaces

SubstrateTreatmentContact Angle (°)SignificanceReference
Polyester (B1180765) Fabric UncoatedHydrophilic-[13]
Coated with Graphene-ODA132.4Demonstrates significant hydrophobicity after functionalization.[13]
Smithsonite Untreated~20Inherently hydrophilic surface.[11]
Treated with ODA~60ODA adsorption increases surface hydrophobicity.[11]
Sulfidized + ODA~80Pre-sulfidization enhances ODA adsorption and hydrophobicity.[11]

Detailed Experimental Protocols

This section provides standardized methodologies for the preparation and characterization of ODA monolayers.

Protocol for ODA Monolayer Formation on Mica

This protocol is adapted from studies on self-assembly from hydrophobic solvents.[1][4]

  • Substrate Preparation:

    • Cleave muscovite mica sheets immediately before use to obtain a fresh, atomically flat, and clean surface.

    • Handle the cleaved mica with clean tweezers to avoid contamination.

  • Solution Preparation:

    • Prepare a 15 mM solution of this compound (>99% purity) in a high-purity hydrophobic solvent such as chloroform (99.8%).

    • Ensure the solvent is anhydrous if studying the specific effects of humidity.

  • Adsorption Process:

    • Immerse the freshly cleaved mica substrate into the ODA solution.

    • Control the immersion time precisely (e.g., from a few minutes to 24 hours) as it critically affects island formation and coverage.[1]

    • After immersion, remove the substrate from the solution and rinse gently with the pure solvent (chloroform) to remove any non-adsorbed or loosely bound molecules.

    • Dry the sample under a gentle stream of inert gas (e.g., nitrogen or argon).

  • Ripening (Optional):

    • To improve monolayer ordering, the prepared sample can be "ripened" by storing it in a controlled environment (e.g., ambient air with 40-50% relative humidity) for a period (e.g., 48 hours).[4]

Protocol for ODA Functionalization of Nanoclay

This protocol describes the surface modification of montmorillonite (B579905) (MMT) nanoclay.[14]

  • Nanoclay Dispersion:

    • Disperse 5 g of MMT nanoclay into 500 mL of deionized water.

    • Agitate the dispersion using a magnetic stirrer at room temperature for 24 hours to ensure full exfoliation.

  • Modification Agent Preparation:

    • Dissolve 2 g of this compound in 60 mL of ethanol.

  • Surface Functionalization:

    • Gradually add the ethanolic ODA solution to the aqueous MMT dispersion while stirring.

    • Allow the reaction to proceed for 12 hours at room temperature.

  • Separation and Drying:

    • Separate the modified nanoclay from the mixture by filtration.

    • Wash the collected solid with deionized water to remove excess reagents.

    • Dry the final product in an oven at 100°C for 4 hours.

Visualizations: Pathways and Workflows

G Mechanism of ODA Adsorption on a Hydroxylated Surface cluster_solution ODA in Solution cluster_surface Substrate Interaction ODA_sol ODA Molecule (C18H37NH2) Protonation Protonation in Aqueous Environment (-NH2 -> -NH3+) ODA_sol->Protonation pH dependent Adsorption Initial Adsorption Protonation->Adsorption Electrostatic Attraction + Hydrogen Bonding Surface Hydroxylated Surface (e.g., Silica, Mica) with Si-OH groups Surface->Adsorption Monolayer Ordered Monolayer (Tilted Alkyl Chains) Adsorption->Monolayer van der Waals Interactions

Caption: ODA adsorption mechanism on a hydroxylated surface.

G Experimental Workflow for ODA Monolayer Preparation & Analysis cluster_prep Preparation Phase cluster_adsorption Adsorption Phase cluster_analysis Characterization Phase Substrate 1. Substrate Cleaning (e.g., Piranha etch, UV-Ozone) Immersion 3. Substrate Immersion (Controlled Time & Temperature) Substrate->Immersion Cleave 1a. Mica Cleavage Cleave->Immersion Solution 2. ODA Solution Preparation (e.g., 1-15 mM in Chloroform/Ethanol) Solution->Immersion Rinsing 4. Rinsing with Solvent Immersion->Rinsing Drying 5. Drying with N2/Ar Rinsing->Drying ContactAngle Wettability Analysis (Contact Angle Goniometry) Drying->ContactAngle AFM Surface Morphology & Thickness (Atomic Force Microscopy) Drying->AFM FTIR Chemical Composition (FTIR/ATR-FTIR) Drying->FTIR XPS Elemental & Chemical State (X-ray Photoelectron Spectroscopy) Drying->XPS

Caption: Workflow for ODA self-assembled monolayer (SAM) fabrication.

G Factors Influencing ODA Monolayer Quality cluster_params Process Parameters cluster_env System & Environment center_node Monolayer Quality (Coverage, Order, Stability) Concentration ODA Concentration Concentration->center_node Time Immersion Time Time->center_node Temp Temperature Temp->center_node Solvent Solvent Choice Solvent->center_node Substrate Substrate Type & Cleanliness Substrate->center_node pH Solution pH pH->center_node Humidity Ambient Humidity Humidity->center_node

Caption: Key factors affecting the quality of ODA monolayers.

Conclusion

The adsorption of this compound on surfaces is a versatile and powerful technique for engineering interfacial properties. The formation of well-ordered self-assembled monolayers is governed by a delicate interplay of molecule-substrate interactions, intermolecular forces, and a range of experimental conditions. For researchers in materials science and drug development, a thorough understanding of these core principles is essential for designing functional surfaces with tailored hydrophobicity, biocompatibility, and stability. By carefully controlling the parameters outlined in this guide, it is possible to fabricate high-quality ODA films for a wide array of advanced applications.

References

understanding the amphiphilic character of Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Amphiphilic Character of Octadecylamine (B50001)

Introduction

This compound (ODA), also known as 1-aminooctadecane or stearylamine, is a primary aliphatic amine of significant interest across various scientific disciplines, including materials science, nanotechnology, and pharmaceutical development.[1][2] Its utility is fundamentally rooted in its pronounced amphiphilic nature, which arises from its unique molecular architecture: a long, hydrophobic alkyl chain coupled with a polar, hydrophilic amine headgroup.[2][3] This dual-character allows ODA to function as a cationic surfactant, a surface modifier, and a structural component in advanced drug delivery systems.[1][4]

This technical guide provides a comprehensive examination of the amphiphilic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of the core concepts underpinning its behavior. The document covers the physicochemical basis of its amphiphilicity, methods for its quantitative characterization, its self-assembly into supramolecular structures, and its applications in modern research and development.

Molecular Architecture and Physicochemical Properties

The amphiphilic character of this compound is a direct consequence of its molecular structure, which consists of two distinct regions with opposing affinities for polar solvents like water.

  • The Hydrophobic Tail: A long, saturated 18-carbon alkyl chain (CH₃(CH₂)₁₇–) that is nonpolar and water-insoluble. This lipophilic tail readily interacts with other nonpolar molecules and seeks to minimize its contact with aqueous environments.[5]

  • The Hydrophilic Head: A primary amine group (–NH₂) that is polar and capable of forming hydrogen bonds.[5] In acidic to neutral conditions, this group becomes protonated (–NH₃⁺), acquiring a positive charge and strong hydrophilicity, enabling it to act as a cationic surfactant.[1][4]

This distinct separation of hydrophobic and hydrophilic moieties within a single molecule is the defining feature of an amphiphile.

cluster_tail Hydrophobic Tail (C18H37) cluster_head Hydrophilic Head C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17 C18 C C17->C18 Head NH₂ C18->Head

Caption: Molecular structure of this compound.

The table below summarizes key physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₁₈H₃₉N[1]
Molecular Weight 269.51 g/mol [1][6]
Appearance White waxy crystalline solid[1][2][7]
Melting Point 50-52 °C[1][7]
Boiling Point 232 °C at 32 mmHg (4.27 kPa)[1][6]
Density 0.8618 g/cm³[1]
pKa 10.65[7]
logP (Octanol/Water) 7.7[7]
Water Solubility Insoluble[1][5][7]
Solvent Solubility Soluble in chloroform, ethanol, ether, benzene; slightly soluble in acetone.[1][5][6]

Quantitative Characterization of Amphiphilicity

To effectively utilize ODA in formulations, its amphiphilic nature must be quantified. The two most critical parameters for this are the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale from 0 to 20 that quantifies the degree of a surfactant's hydrophilicity versus its lipophilicity.[8][9] A low HLB value (<10) indicates a more lipophilic (oil-soluble) molecule, while a high HLB value (>10) signifies a more hydrophilic (water-soluble) molecule.[8]

For ionic surfactants like this compound, the Davies' method (1957) is often used for calculation, which assigns specific values to different chemical groups in the molecule.[8]

HLB = 7 + Σ (hydrophilic group values) - 0.475 × n (number of CH₂, CH, CH₃ groups)

For this compound:

  • Primary amine group value: ~9.4

  • Number of hydrophobic groups (n): 18

Calculated HLB ≈ 7 + 9.4 - (0.475 × 18) = 7.85

ParameterMethodCalculated Value
HLB Davies' Method7.85

This relatively low HLB value suggests that this compound is predominantly lipophilic, making it an effective emulsifier for water-in-oil (W/O) systems.[8]

The required HLB of an oil phase (or a system containing ODA) can be determined experimentally by preparing a series of emulsions with different, known HLB values and identifying which formulation provides the most stable emulsion (e.g., smallest and most uniform droplet size).[10][11]

cluster_workflow Experimental HLB Determination Workflow A 1. Prepare Surfactant Blends Mix a hydrophilic (high HLB) and a lipophilic (low HLB) surfactant in varying ratios to create a range of known HLB values. C 3. Formulate Emulsions For each surfactant blend, create an emulsion with the oil phase under identical, high-shear conditions. A->C B 2. Prepare Oil Phase Define the oil or lipophilic mixture for which the required HLB is being determined. B->C D 4. Measure Droplet Size Analyze each emulsion using dynamic light scattering (DLS) or laser diffraction to determine the mean droplet size. C->D E 5. Plot and Identify Minimum Plot mean droplet size as a function of the surfactant blend HLB. The HLB value corresponding to the minimum droplet size is the required HLB. D->E

Caption: Workflow for determining the required HLB.

Critical Micelle Concentration (CMC)

The CMC is the specific concentration of a surfactant in a solution above which molecules begin to self-assemble into aggregates called micelles.[12] Below the CMC, surfactant molecules exist primarily as monomers. At the CMC, the surface of the solution becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles.[12][13] This is a critical parameter for any application involving the surfactant properties of ODA.

The CMC is highly dependent on factors like temperature, pH, and the presence of electrolytes.[12] For this compound, pH is particularly crucial as it determines the protonation state of the amine headgroup. While specific CMC values for this compound are not widely reported and can vary, values for similar long-chain amines have been determined. For instance, the CMC of decylamine (B41302) is reported to be influenced by its degree of protonation.[14]

Caption: Aggregation of ODA monomers into a micelle.

One of the most common methods to determine the CMC is by measuring the surface tension of a solution at various surfactant concentrations.[15]

cluster_workflow CMC Determination by Surface Tensiometry A 1. Prepare Stock Solution Create a concentrated stock solution of this compound in an appropriate solvent (e.g., acidified water to ensure solubility). B 2. Create Dilution Series Prepare a series of solutions with decreasing ODA concentrations from the stock solution. A->B C 3. Measure Surface Tension Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). B->C D 4. Plot Data Plot surface tension (γ) as a function of the logarithm of ODA concentration (log C). C->D E 5. Determine CMC The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point is the CMC. D->E

Caption: Workflow for determining the CMC.

Other methods for CMC determination include conductivity measurements (for charged surfactants), fluorescence spectroscopy, and contact-angle measurements.[13][16][17]

Applications in Drug Development and Research

The amphiphilic nature of this compound is the driving force behind its wide-ranging applications, particularly in the pharmaceutical and materials science sectors.

  • Drug Delivery Systems: ODA is frequently incorporated into lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and liposomes.[1][18] The protonated amine group imparts a positive zeta potential to the nanoparticles, which enhances their interaction with negatively charged cell membranes, thereby improving cellular uptake.[4][18] This is crucial for the delivery of therapeutics like anti-inflammatory drugs, anticancer agents, and nucleic acids.[19][20]

  • Surface Functionalization: ODA is used to modify the surfaces of various nanomaterials, including graphene oxide and carbon nanotubes.[1][6] The hydrophobic tail adsorbs onto the nonpolar surface of the nanomaterial, while the hydrophilic amine headgroup renders the material more dispersible in certain solvents or polymer matrices.

  • Formation of Ordered Films: As an amphiphile, ODA readily forms highly organized, single-molecule-thick layers (monolayers) at air-water interfaces. These can be transferred onto solid substrates to create Langmuir-Blodgett (LB) films.[21][22][23][24] These ordered films are used in the development of biosensors, electronic devices, and specialized coatings.[1][6]

Conclusion

This compound's distinct amphiphilic character, defined by its C18 hydrophobic tail and hydrophilic amine head, is the cornerstone of its scientific and industrial importance. This dual nature governs its physicochemical properties, including its solubility, HLB, and CMC, and drives its self-assembly into ordered supramolecular structures. For researchers and professionals in drug development, a thorough understanding of these principles is essential for harnessing ODA's potential in creating advanced drug delivery vehicles, functionalized nanomaterials, and novel biomaterials. The ability to quantify and control its amphiphilic behavior through the methodologies outlined in this guide allows for the rational design of effective and innovative technologies.

References

Unraveling the Molecular Interactions of Octadecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octadecylamine (ODA), a long-chain primary amine, is a versatile molecule with significant applications across various scientific and industrial domains, including corrosion inhibition, drug delivery, and the formation of functionalized surfaces. Its efficacy in these roles is fundamentally governed by a complex interplay of molecular interactions. This in-depth technical guide delves into the theoretical models that describe these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Principles of this compound Interactions

This compound's molecular structure, featuring a long, hydrophobic 18-carbon alkyl chain and a hydrophilic amine head group, dictates its amphiphilic nature. This dual character drives its self-assembly into ordered structures at interfaces and its interaction with various surfaces and molecules. The primary forces governing these interactions include:

  • Van der Waals Forces: These are the dominant interactions between the long alkyl chains of ODA molecules, promoting close packing and the formation of stable, ordered monolayers.

  • Electrostatic Interactions: The amine head group can be protonated (-NH3+), leading to electrostatic attraction with negatively charged surfaces or molecules. This is a key factor in its adsorption on surfaces like mica and its interaction with anionic species.[1]

  • Hydrogen Bonding: The amine group can participate in hydrogen bonding with hydroxyl groups on surfaces or with water molecules, influencing its orientation and binding strength.

  • Hydrophobic Effect: The tendency of the long alkyl chains to avoid contact with water drives the self-assembly of ODA molecules at air-water interfaces and their adsorption onto hydrophobic surfaces.

These fundamental interactions give rise to several key phenomena, including the formation of self-assembled monolayers (SAMs), its function as a corrosion inhibitor, and its role as a critical component in nanoparticle-based drug delivery systems.

Self-Assembly of this compound Monolayers

ODA molecules spontaneously organize into ordered, monomolecular layers on various substrates, a process known as self-assembly. The structure and properties of these self-assembled monolayers (SAMs) are highly dependent on the substrate, solvent, and preparation conditions.

One of the most well-studied systems is the self-assembly of ODA on mica, a hydrophilic substrate. The process can be described in the following stages:

  • Adsorption from Solution: ODA molecules initially adsorb from a solution onto the mica surface. The presence of a thin layer of water on the hydrophilic mica surface is crucial for this step, as it facilitates the interaction of the amine head group with the surface.[2]

  • Island Formation: The adsorbed molecules then diffuse on the surface and aggregate to form distinct islands. This aggregation is driven by the van der Waals interactions between the long alkyl chains.

  • Island Growth and Ripening: Over time, these islands grow and coalesce. This "ripening" process leads to larger, more stable, and well-ordered domains.[2]

The following diagram illustrates the key steps in the self-assembly of ODA on a hydrophilic surface like mica.

ODA_Self_Assembly cluster_solution Solution Phase cluster_surface Mica Surface ODA_sol ODA Molecules in Solution Adsorption Adsorption on Water Layer ODA_sol->Adsorption Interaction with surface water Diffusion Surface Diffusion Adsorption->Diffusion Island_Formation Island Formation (van der Waals) Diffusion->Island_Formation Ripening Island Growth & Ripening Island_Formation->Ripening SAM Stable Self-Assembled Monolayer Ripening->SAM

Self-assembly of this compound on a hydrophilic surface.

This compound as a Corrosion Inhibitor

ODA is a highly effective film-forming corrosion inhibitor, particularly for protecting carbon steel in various industrial environments.[3] Its mechanism of action relies on the formation of a dense, hydrophobic barrier on the metal surface, which prevents corrosive species from reaching the metal.

The inhibition process involves the following key steps:

  • Adsorption: ODA molecules adsorb onto the metal surface. This adsorption can be a complex process involving both physisorption (van der Waals and electrostatic interactions) and chemisorption (formation of coordinate bonds between the nitrogen atom and metal atoms).

  • Film Formation: The adsorbed ODA molecules self-assemble into a tightly packed, ordered monolayer. The long alkyl chains orient themselves away from the surface, creating a hydrophobic layer.

  • Barrier Formation: This hydrophobic film acts as a physical barrier, repelling water and inhibiting the diffusion of corrosive ions (e.g., Cl-, SO4^2-) to the metal surface.

The following diagram illustrates the mechanism of corrosion inhibition by this compound.

Corrosion_Inhibition cluster_environment Corrosive Environment cluster_interface Metal-Solution Interface cluster_protection Protection Mechanism Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Metal_Surface Bare Metal Surface (e.g., Carbon Steel) Corrosive_Species->Metal_Surface Corrosion Attack Barrier Hydrophobic Barrier Corrosive_Species->Barrier Adsorption ODA Adsorption (Physisorption/Chemisorption) Metal_Surface->Adsorption ODA molecules from solution Monolayer Self-Assembled ODA Monolayer Adsorption->Monolayer Self-Assembly Monolayer->Barrier Hydrophobic tails orient outward Protection Corrosion Inhibition Barrier->Protection Blocks Corrosive Species

Mechanism of corrosion inhibition by this compound.
Quantitative Analysis of Corrosion Inhibition

The effectiveness of ODA as a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical techniques. The following table summarizes representative data on the inhibition efficiency of ODA on steel under different conditions.

Inhibitor Concentration (ppm)Temperature (°C)MediumInhibition Efficiency (%)Reference
100AmbientChloride-containing electrolyte> 95[3]
25220SteamNot specified[3]
80560Water-vaporNot specified[4]

Role in Nanoparticle-Based Drug Delivery

ODA is a key component in the formulation of various types of nanoparticles used for drug delivery, particularly solid lipid nanoparticles (SLNs) and liposomes.[5] Its role is multifaceted:

  • Stabilizer: The adsorption of ODA on the nanoparticle surface provides steric and electrostatic stabilization, preventing aggregation and ensuring the colloidal stability of the nanoparticle dispersion.

  • Surface Modification: The amine groups on the surface of ODA-coated nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

  • Enhanced Cellular Uptake: The positive charge of protonated ODA can facilitate the interaction of nanoparticles with the negatively charged cell membrane, promoting cellular uptake through endocytosis.[5]

The following diagram illustrates the workflow for the synthesis of ODA-based nanoparticles for drug delivery.

Nanoparticle_Synthesis cluster_synthesis Synthesis Phase cluster_characterization Characterization & Application Lipid_Phase Lipid Phase (ODA + Drug + Solvent) Emulsification Emulsification (e.g., Homogenization) Lipid_Phase->Emulsification Aqueous_Phase Aqueous Phase (Surfactant + Water) Aqueous_Phase->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Nanoparticles ODA-based Nanoparticles Evaporation->Nanoparticles Characterization Characterization (Size, Zeta Potential) Nanoparticles->Characterization Functionalization Surface Functionalization (Optional) Characterization->Functionalization Drug_Delivery Targeted Drug Delivery Characterization->Drug_Delivery Functionalization->Drug_Delivery

Workflow for the synthesis of ODA-based nanoparticles.

Experimental Protocols

Preparation of Self-Assembled Monolayers of this compound on Mica

Materials:

  • This compound (ODA)

  • Chloroform (B151607) (or other suitable hydrophobic solvent)

  • Freshly cleaved mica substrates

  • Nitrogen gas for drying

Procedure:

  • Prepare a solution of ODA in chloroform at the desired concentration.

  • Cleave the mica substrate to expose a fresh, clean surface.

  • Immerse the freshly cleaved mica substrate into the ODA solution for a specific duration.

  • Carefully withdraw the substrate from the solution.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • Allow the sample to "ripen" under controlled humidity conditions to promote the formation of well-ordered monolayers.[2]

Synthesis of this compound-Based Solid Lipid Nanoparticles

Materials:

  • This compound (ODA)

  • Drug to be encapsulated

  • Chloroform (or other suitable organic solvent)

  • Surfactant (e.g., Tween 80)

  • Phosphate-buffered saline (PBS) or water

Procedure:

  • Lipid Phase Preparation: Dissolve ODA and the drug in chloroform.[5]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.[5]

  • Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure. This leads to the precipitation of the solid lipid nanoparticles.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Potentiodynamic Polarization for Corrosion Inhibition Studies

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal sample, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode - SCE or Ag/AgCl)

  • Corrosive medium (e.g., HCl solution) with and without ODA inhibitor

Procedure:

  • Immerse the three electrodes in the corrosive medium within the electrochemical cell.

  • Allow the system to stabilize for a certain period to reach the open-circuit potential (OCP).

  • Apply a potential scan, typically starting from a potential cathodic to the OCP and scanning towards more anodic potentials.

  • Record the resulting current density as a function of the applied potential.

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel extrapolation of the polarization curve. The inhibition efficiency (IE) is calculated using the following formula: IE (%) = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Langmuir-Blodgett Deposition of this compound Monolayers

Equipment:

  • Langmuir-Blodgett trough

  • Movable barriers

  • Surface pressure sensor (Wilhelmy plate)

  • Dipping mechanism

  • Solid substrate (e.g., silicon wafer, glass slide)

Procedure:

  • Fill the Langmuir-Blodgett trough with a suitable subphase (e.g., ultrapure water).

  • Spread a solution of ODA in a volatile solvent (e.g., chloroform) onto the subphase surface. The solvent evaporates, leaving a monolayer of ODA molecules at the air-water interface.

  • Compress the monolayer by moving the barriers, which reduces the surface area and increases the surface pressure.

  • Monitor the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm. This provides information about the different phases of the monolayer.

  • Once the desired surface pressure is reached (typically in the condensed phase), the monolayer can be transferred onto a solid substrate by vertically dipping the substrate through the monolayer. A single layer is transferred with each upstroke and downstroke, allowing for the creation of multilayer films.

Conclusion

The molecular interactions of this compound are governed by its amphiphilic nature, leading to complex and highly useful behaviors such as self-assembly, corrosion inhibition, and nanoparticle stabilization. Theoretical models, including adsorption isotherms and molecular dynamics simulations, provide a framework for understanding these interactions at a molecular level. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals working with this versatile molecule, enabling a deeper understanding and facilitating further advancements in its application.

References

Spectral Properties of Octadecylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of octadecylamine (B50001), a long-chain primary amine widely utilized in material science, nanotechnology, and as a surfactant in pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, detailed experimental methodologies, and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to characterize the different hydrogen and carbon environments within its long alkyl chain and near the amine functional group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the terminal methyl group, the methylene (B1212753) groups of the long alkyl chain, and the methylene group adjacent to the amine. The protons of the amine group often appear as a broad singlet.

Table 1: ¹H NMR Chemical Shift Data for this compound

AssignmentChemical Shift (δ, ppm)
-CH₃ (t)0.88
-(CH₂)₁₅- (m)1.26
-CH₂-CH₂-NH₂ (m)1.29
-NH₂ (s, br)1.3
-CH₂-NH₂ (t)2.68

Data sourced from publicly available spectra. Solvent: CDCl₃.[1][2] t = triplet, m = multiplet, s = singlet, br = broad.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are influenced by the position of the carbon atom relative to the electron-withdrawing amine group.

Table 2: ¹³C NMR Chemical Shift Data for this compound

AssignmentChemical Shift (δ, ppm)
-C H₃14.1
-(C H₂)₁₄-22.7 - 31.9
-C H₂-CH₂-NH₂33.9
-C H₂-NH₂42.2

Data compiled from various spectral databases.[3][4] The range for the internal methylene carbons is due to the overlapping signals of the long alkyl chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound clearly shows characteristic bands for the primary amine group and the long hydrocarbon chain.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Description
N-H Stretch3331 and 3235Two bands characteristic of a primary amine (symmetric and asymmetric stretching).[5][6]
C-H Stretch2917 and 2849Strong absorptions from the symmetric and asymmetric stretching of the CH₂ groups.
N-H Bend (Scissoring)1580 - 1650Bending vibration of the primary amine group.[5][7]
C-H Bend (Scissoring)~1467Bending vibration of the CH₂ groups.
C-N Stretch~1065Stretching vibration of the carbon-nitrogen bond.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound, based on standard laboratory practices.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition Parameters (¹H NMR):

    • Set the spectrometer frequency (e.g., 400 MHz).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay of 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectrometer frequency (e.g., 100 MHz).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR) Protocol
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (ATR) Prep_IR->IR_Acq Proc_NMR Fourier Transform Phase Correction Referencing NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Analysis_NMR Peak Integration Chemical Shift Analysis Structure Elucidation Proc_NMR->Analysis_NMR Analysis_IR Peak Identification Functional Group Analysis Proc_IR->Analysis_IR Final_Report Final Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report

References

Methodological & Application

Application Notes and Protocols for Octadecylamine-Functionalized Graphene Oxide (ODA-GO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine-functionalized graphene oxide (ODA-GO) is a chemically modified form of graphene oxide (GO) that exhibits enhanced properties for a variety of applications. The covalent attachment of long-chain This compound (B50001) (ODA) molecules to the GO surface transforms its hydrophilic nature to hydrophobic, improving its dispersibility in organic solvents and polymer matrices.[1][2] This functionalization also significantly enhances the mechanical and thermal properties of polymer nanocomposites and enables the creation of superhydrophobic surfaces.[3][4] Furthermore, ODA-GO serves as a promising platform for the development of advanced drug delivery systems.[5]

This document provides detailed protocols for the synthesis, characterization, and application of ODA-GO, along with key performance data to guide researchers in their work.

Synthesis of this compound-Functionalized Graphene Oxide (ODA-GO)

The synthesis of ODA-GO involves the covalent functionalization of graphene oxide with this compound. This can be achieved through several methods, with the most common being a nucleophilic substitution reaction between the amine groups of ODA and the oxygen-containing functional groups (epoxy and carboxyl) on the GO surface.[1][3]

Experimental Protocol: Synthesis via Solution Refluxing

This protocol describes a common method for synthesizing ODA-GO by refluxing GO with ODA in an ethanol (B145695) solution.

Materials:

  • Graphene Oxide (GO) powder

  • This compound (ODA)

  • Anhydrous Ethanol

  • Deionized (DI) water

  • Hydrochloric acid (HCl) solution (10%)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dispersion of GO: Disperse a specific amount of GO powder in DI water through ultrasonication to obtain a homogeneous GO dispersion.[1]

  • Preparation of ODA Solution: Dissolve ODA in anhydrous ethanol in a separate container.

  • Reaction Setup: Transfer the GO dispersion to a round-bottom flask. Add the ODA-ethanol solution to the flask.

  • Refluxing: Attach a condenser to the flask and place it in a heating mantle. Heat the mixture to 70°C and reflux for 24 hours under constant stirring.

  • Purification:

    • After refluxing, allow the mixture to cool to room temperature.

    • Collect the product by centrifugation.

    • Wash the collected solid repeatedly with a 10% HCl solution to remove unreacted ODA.

    • Subsequently, wash the product multiple times with absolute ethanol to remove any remaining impurities.[6]

  • Drying: Dry the final product, ODA-GO, in a vacuum oven at 50-100°C for 24 hours to remove residual solvents.[6]

Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Drying GO Graphene Oxide (GO) Dispersion Disperse GO in DI Water (Ultrasonication) GO->Dispersion ODA This compound (ODA) Mixing Mix GO Dispersion with ODA-Ethanol Solution ODA->Mixing Ethanol Anhydrous Ethanol Ethanol->Mixing DI_Water Deionized Water DI_Water->Dispersion Dispersion->Mixing Reflux Reflux at 70°C for 24h Mixing->Reflux Centrifugation Centrifuge to Collect Product Reflux->Centrifugation Washing_HCl Wash with 10% HCl Centrifugation->Washing_HCl Washing_Ethanol Wash with Ethanol Washing_HCl->Washing_Ethanol Drying Vacuum Dry at 50-100°C Washing_Ethanol->Drying Final_Product ODA-GO Powder Drying->Final_Product Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Targeted Delivery cluster_release Controlled Release ODA_GO ODA-GO Nanocarrier Loading Loading via π-π Stacking & Hydrophobic Interactions ODA_GO->Loading Drug Hydrophobic Drug Drug->Loading Targeting Functionalization with Targeting Ligands Loading->Targeting Circulation Systemic Circulation Targeting->Circulation Tumor_Site Accumulation at Tumor Site (EPR Effect) Circulation->Tumor_Site Stimuli Internal/External Stimuli (e.g., pH, Temperature) Tumor_Site->Stimuli Release Drug Release Stimuli->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

References

Application Notes and Protocols for Langmuir-Blodgett Film Deposition with Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of Octadecylamine (ODA) thin films using the Langmuir-Blodgett (LB) technique. ODA, a long-chain aliphatic amine, is a versatile molecule for forming well-ordered, ultra-thin films with applications in biosensing, drug delivery, and surface modification.

Introduction to this compound Langmuir-Blodgett Films

This compound (C₁₈H₃₉N) is an amphiphilic molecule consisting of a long hydrophobic alkyl chain and a hydrophilic amine head group. This structure allows it to form a stable monomolecular layer (a Langmuir film) at the air-water interface. The Langmuir-Blodgett technique enables the precise transfer of this monolayer onto a solid substrate, creating a highly ordered thin film with controlled thickness at the molecular level.

The properties of the ODA LB film are highly dependent on the deposition conditions, such as the subphase pH, surface pressure, and deposition speed. For instance, ODA monolayers are particularly stable on alkaline solutions.[1][2] The packing and orientation of the ODA molecules on the substrate are influenced by the surface pressure and the rate of transfer during the deposition process.[1][2]

Data Presentation: Quantitative Parameters for ODA LB Films

The formation and characteristics of ODA Langmuir films can be quantified through surface pressure-area (π-A) isotherms. These isotherms reveal the different phases of the monolayer as it is compressed on the water surface.

ParameterValueConditionsReference
Molecular Formula C₁₈H₃₉N-
Molecular Weight 269.5 g/mol -[3]
Area per Molecule (at pH ≥ 5.7) ~20 ŲSolid-condensed phase[1]
Collapse Pressure > 40 mN/mPure water subphase
Advancing Contact Angle (Water) ~113°On a single ODA monolayer[1][2]
Receding Contact Angle (Water) ~62°On a single ODA monolayer[1][2]

Surface Pressure-Area (π-A) Isotherm Data for this compound

The π-A isotherm of ODA typically exhibits distinct phases upon compression:

PhaseApproximate Area per Molecule (Ų/molecule)Approximate Surface Pressure (mN/m)Description
Gas (G) > 40< 1ODA molecules are far apart and behave like a two-dimensional gas.
Liquid Expanded (LE) 30 - 401 - 10Molecules begin to interact as the available area is reduced.
Liquid Condensed (LC) 20 - 3010 - 30A more ordered phase with stronger intermolecular interactions.
Solid (S) < 20> 30A densely packed, solid-like monolayer is formed.[1]

Experimental Protocols

Substrate Preparation Protocol

A thoroughly clean and hydrophilic substrate is crucial for the successful deposition of high-quality LB films. Glass or silicon wafers are commonly used substrates.

Materials:

  • Glass or silicon substrates

  • Deionized (DI) water

  • Acetone (B3395972) (analytical grade)

  • Methanol (B129727) or Isopropanol (analytical grade)

  • Detergent solution (e.g., Decon 90)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Oven or hot plate

Procedure:

  • Initial Cleaning: Immerse the substrates in a detergent solution and sonicate for 15-20 minutes to remove organic residues.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

  • Solvent Degreasing: Sequentially sonicate the substrates in acetone and then methanol (or isopropanol) for 10-15 minutes each to remove any remaining organic contaminants.

  • Final Rinse: Rinse the substrates again with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Hydrophilization (Optional but Recommended): To ensure a hydrophilic surface, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment. Extreme caution must be exercised when handling piranha solution.

  • Storage: Store the cleaned substrates in a clean, dust-free environment until use.

Langmuir-Blodgett Film Deposition Protocol for this compound

Materials:

  • Langmuir-Blodgett trough

  • This compound (ODA)

  • Chloroform (B151607) (spectroscopic grade)

  • Ultrapure water (Milli-Q or equivalent)

  • Microsyringe

  • Cleaned substrates

Procedure:

  • Trough Preparation: Clean the Langmuir trough and barriers thoroughly with chloroform and then rinse with ultrapure water. Fill the trough with ultrapure water as the subphase. For enhanced stability of the ODA monolayer, the subphase can be made slightly alkaline (e.g., pH 8-9) by adding a suitable buffer.[1][2]

  • ODA Solution Preparation: Prepare a solution of ODA in chloroform at a concentration of approximately 0.5 to 1 mg/mL.

  • Monolayer Spreading: Using a microsyringe, carefully spread a known volume of the ODA solution onto the water surface. Allow the chloroform to evaporate completely (typically 15-20 minutes).

  • Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 5-10 mm/min) while monitoring the surface pressure to obtain the π-A isotherm. This will help determine the optimal surface pressure for deposition.

  • Substrate Immersion: Immerse the cleaned substrate vertically into the subphase before compressing the monolayer to the desired surface pressure.

  • Deposition:

    • Compress the monolayer to the target surface pressure (typically in the solid-condensed phase, e.g., 25-30 mN/m).

    • Withdraw the substrate from the subphase at a controlled speed (e.g., 1-5 mm/min). During withdrawal, the ODA monolayer will transfer onto the substrate with the hydrophobic tails oriented towards the air.

    • For multilayer deposition, the substrate can be repeatedly dipped and withdrawn through the monolayer.

  • Drying: After deposition, allow the film to dry in a clean, vibration-free environment.

Application: this compound LB Films in Biosensors

ODA LB films provide an excellent platform for the immobilization of biomolecules in biosensor fabrication due to their well-ordered structure and the ability to control surface chemistry.

Protocol for Glucose Oxidase Immobilization on an ODA LB Film for an Amperometric Biosensor

Materials:

  • ODA LB film deposited on a conductive substrate (e.g., Indium Tin Oxide - ITO coated glass)

  • Glucose Oxidase (GOx) solution (e.g., 1 mg/mL in phosphate (B84403) buffer, pH 7.0)

  • Glutaraldehyde (B144438) solution (2.5% in phosphate buffer)

  • Phosphate buffer solution (PBS, pH 7.0)

Procedure:

  • ODA LB Film Preparation: Deposit a monolayer or multilayer ODA film onto the ITO substrate as described in Protocol 3.2.

  • Enzyme Adsorption: Immerse the ODA-coated substrate in the GOx solution for a sufficient time (e.g., 1-2 hours) to allow for the adsorption of the enzyme onto the film surface. The positively charged amine groups of ODA can electrostatically interact with the negatively charged GOx at neutral pH.

  • Cross-linking: To covalently immobilize the adsorbed GOx and prevent leaching, expose the substrate to glutaraldehyde vapor or immerse it in a glutaraldehyde solution for a short period (e.g., 10-15 minutes).

  • Rinsing: Gently rinse the biosensor with PBS to remove any unbound enzyme and glutaraldehyde.

  • Storage: Store the prepared biosensor in PBS at 4°C when not in use.

Application: this compound LB Films in Drug Delivery

The ordered structure of LB films can be utilized to encapsulate and control the release of therapeutic agents. While specific protocols for ODA are less common, the general principles of drug incorporation into LB films can be applied.

General Protocol for Drug Encapsulation in ODA LB Films

Materials:

  • This compound (ODA)

  • Drug of interest (preferably with some hydrophobic character)

  • Co-spreading solvent (e.g., chloroform)

  • Subphase (e.g., ultrapure water or buffer)

  • Langmuir-Blodgett trough

  • Substrates for deposition

Procedure:

  • Co-solution Preparation: Prepare a solution containing both ODA and the drug in a common volatile solvent like chloroform. The molar ratio of ODA to the drug will influence the film structure and release characteristics.

  • Monolayer Formation: Spread the co-solution onto the subphase in the Langmuir trough and allow the solvent to evaporate.

  • Film Deposition: Measure the π-A isotherm of the mixed monolayer to determine the appropriate deposition pressure. Deposit the drug-ODA mixed film onto the desired substrate using the LB technique as described in Protocol 3.2.

  • Characterization: Characterize the drug-loaded film for drug content, film morphology, and in vitro drug release profile using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC, AFM).

Characterization Techniques for ODA LB Films

A variety of surface-sensitive techniques can be employed to characterize the structure, morphology, and properties of ODA LB films.

TechniqueInformation Obtained
Surface Pressure-Area (π-A) Isotherm Phase behavior of the Langmuir film at the air-water interface.[1]
Brewster Angle Microscopy (BAM) Visualization of the monolayer morphology and phase transitions in real-time at the air-water interface.
Atomic Force Microscopy (AFM) High-resolution imaging of the film topography, domain structures, and defects on the solid substrate.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the film surface.
Fourier-Transform Infrared Spectroscopy (FTIR) Molecular orientation and chemical bonding within the film.
Contact Angle Goniometry Surface hydrophobicity and wettability.[1][2]

Visualizations

Langmuir_Blodgett_Deposition_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition prep_solution Prepare ODA Solution in Volatile Solvent spread_monolayer Spread ODA Solution on Subphase prep_solution->spread_monolayer clean_substrate Clean Substrate deposition Deposit Monolayer onto Substrate clean_substrate->deposition fill_trough Fill Trough with Subphase fill_trough->spread_monolayer evaporation Solvent Evaporation spread_monolayer->evaporation compression Compress Monolayer (Measure Isotherm) evaporation->compression compression->deposition drying Dry the LB Film deposition->drying characterization Characterize the Film (AFM, XPS, etc.) drying->characterization

Caption: Workflow for Langmuir-Blodgett film deposition.

Biosensor_Fabrication_Workflow start Start: ODA LB Film on Conductive Substrate adsorption Enzyme Adsorption (e.g., Glucose Oxidase) start->adsorption crosslinking Cross-linking (e.g., Glutaraldehyde) adsorption->crosslinking rinsing Rinsing with Buffer crosslinking->rinsing end Finished Biosensor rinsing->end

Caption: Workflow for biosensor fabrication.

Drug_Delivery_Concept cluster_formulation Formulation cluster_fabrication Fabrication cluster_release Release oda This compound (ODA) cosolution Co-solution in Volatile Solvent oda->cosolution drug Drug Molecule drug->cosolution lb_deposition Langmuir-Blodgett Deposition cosolution->lb_deposition drug_release Controlled Drug Release lb_deposition->drug_release

Caption: Concept for drug delivery using ODA LB films.

References

Octadecylamine: A High-Performance Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Octadecylamine (B50001) (ODA) has demonstrated significant efficacy as a corrosion inhibitor for mild steel, particularly in acidic environments. Its primary mechanism of action involves the formation of a protective, hydrophobic film on the metal surface through adsorption. This barrier isolates the steel from corrosive agents, thereby preventing dissolution. This document provides a comprehensive overview of ODA's application as a corrosion inhibitor, including detailed experimental protocols for its evaluation and a summary of its performance data.

Mechanism of Action

This compound is a long-chain aliphatic amine that adsorbs onto the mild steel surface. This adsorption can occur through both physical (electrostatic) and chemical (coordination bonding) interactions between the amine group and the metal surface.[1] The long hydrocarbon chain of the ODA molecule then orients away from the surface, creating a dense, non-polar layer that repels water and other corrosive species.[1][2] This protective film acts as a barrier, hindering both the anodic and cathodic reactions of the corrosion process, classifying ODA as a mixed-type inhibitor.[3] The adsorption of ODA on the mild steel surface has been found to follow the Langmuir adsorption isotherm.[3][4]

Performance Data

The corrosion inhibition performance of this compound on mild steel has been evaluated under various conditions. The following table summarizes key quantitative data from electrochemical and weight loss studies.

Concentration (ppm)Temperature (°C)Corrosive MediumTechniqueInhibition Efficiency (%)Corrosion Rate (mm/year)Reference
200251.0 M HClWeight Loss85.6-
400251.0 M HClWeight Loss90.2-
600251.0 M HClWeight Loss92.8-
800251.0 M HClWeight Loss94.5-
1000251.0 M HClWeight Loss96.2-
200251.0 M HClEIS86.1-
1000251.0 M HClEIS96.5-
200251.0 M HClPotentiodynamic Polarization85.8-
1000251.0 M HClPotentiodynamic Polarization96.3-

Note: Corrosion rate data was not consistently reported in the same units across all sources, hence it is not included in this summary table.

Experimental Protocols

The evaluation of this compound as a corrosion inhibitor for mild steel typically involves a combination of weight loss measurements and electrochemical techniques.

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss due to corrosion.

Materials:

  • Mild steel coupons with a known surface area (e.g., 1 cm x 3 cm).

  • Abrasive paper (various grits)

  • Acetone (B3395972)

  • Desiccator

  • Analytical balance (accurate to 0.1 mg)

  • Corrosive medium (e.g., 1.0 M HCl).

  • This compound solutions of varying concentrations (e.g., 200-1000 ppm) in the corrosive medium.

  • Water bath or thermostat.

Protocol:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper.

  • Degrease the coupons by washing with acetone.

  • Dry the coupons and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance.

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive medium with and without different concentrations of this compound.

  • Place the beakers in a water bath or thermostat to maintain a constant temperature (e.g., 25°C, 35°C, 45°C) for a specified immersion period (e.g., 12, 18, 24 hours).

  • Post-Immersion: After the immersion period, retrieve the coupons.

  • Carefully wash the coupons with distilled water to remove any corrosion products.

  • Degrease with acetone and dry thoroughly.

  • Re-weigh the coupons accurately.

  • Calculations: Calculate the weight loss, corrosion rate, and inhibition efficiency using the following formulas:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR = (K × ΔW) / (A × T × D)

      • Where K is a constant, A is the surface area, T is the immersion time, and D is the density of the mild steel.

    • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive medium with and without this compound.

General Protocol:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing, degreasing, and drying as described in the weight loss protocol.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

A. Potentiodynamic Polarization:

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[5][6]

  • Record the resulting current density.

  • Plot the logarithm of the current density versus the applied potential (Tafel plot).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency: %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.

B. Electrochemical Impedance Spectroscopy (EIS):

  • At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]

  • Measure the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. An increase in R_ct in the presence of the inhibitor indicates effective corrosion inhibition.

  • Calculate the inhibition efficiency: %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_methods Corrosion Inhibition Evaluation cluster_wl Weight Loss Method cluster_electrochem Electrochemical Methods start Mild Steel Coupon polish Mechanical Polishing start->polish degrease Degreasing (Acetone) polish->degrease dry Drying degrease->dry weigh_initial Initial Weighing dry->weigh_initial immersion_wl Immerse in Corrosive Media (with/without ODA) weigh_initial->immersion_wl ocp OCP Stabilization weigh_initial->ocp weigh_final Final Weighing immersion_wl->weigh_final calc_wl Calculate Corrosion Rate & Inhibition Efficiency weigh_final->calc_wl pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis calc_ec Calculate Inhibition Efficiency pdp->calc_ec eis->calc_ec

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

inhibition_mechanism cluster_solution Corrosive Solution cluster_surface Mild Steel Surface (Fe) cluster_interaction Inhibition Mechanism Hplus H+ Fe_surface Fe Hplus->Fe_surface Corrosion Attack Clminus Cl- Clminus->Fe_surface Corrosion Attack H2O H2O H2O->Fe_surface Corrosion Attack ODA This compound (C18H37NH2) adsorption Adsorption of ODA on Steel Surface ODA->adsorption Adsorption Fe_surface->adsorption film Formation of Hydrophobic Protective Film adsorption->film film->Hplus Repels film->Clminus Repels film->H2O Repels inhibition Corrosion Inhibition film->inhibition Blocks Corrosive Species

Caption: Mechanism of corrosion inhibition by this compound on a mild steel surface.

References

Application Notes and Protocols: Surface Modification of Cellulose Nanocrystals with Octadecylamine for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of cellulose (B213188) nanocrystals (CNCs) with octadecylamine (B50001) (ODA). This modification transforms the hydrophilic surface of CNCs into a hydrophobic one, opening up new avenues for their application in drug delivery, biomedical materials, and as reinforcing agents in nanocomposites.

Introduction to ODA-Modified Cellulose Nanocrystals

Cellulose nanocrystals are bio-based, rod-shaped nanoparticles with exceptional mechanical properties, high surface area, and biocompatibility.[1] However, their inherent hydrophilicity can limit their dispersibility in non-polar solvents and hydrophobic polymer matrices, as well as their interaction with biological membranes. Surface modification with the long-chain alkyl amine, this compound, imparts a hydrophobic character to the CNCs (CNC-ODA), significantly enhancing their utility in various advanced applications.[2] This modification allows for improved compatibility with non-polar environments, making CNC-ODA a promising candidate for the encapsulation and delivery of hydrophobic drugs, and as a reinforcing agent in solvent-borne nanocomposite systems.[2][3]

Key Characteristics of ODA-Modified CNCs

The surface modification of CNCs with ODA leads to significant changes in their physicochemical properties. A novel and environmentally friendly method for this modification involves a three-step process of oxidation, citric acid esterification, and subsequent amidation.[2]

Table 1: Comparison of Properties between Unmodified and ODA-Modified CNCs

PropertyUnmodified CNCsODA-Modified CNCs (CNC-ODA)Reference
Surface Chemistry Predominantly hydroxyl groups, hydrophilicGrafted octadecyl chains via amide linkage, hydrophobic[2]
Crystallinity Index ~83.27%~71.12%[2]
Thermal Stability LowerImproved[2]
Dispersibility Good in water and polar solventsGood in various organic solvents[2]
Morphology Rod-like nanocrystalsSignificant change in size and shape observed[2]

Experimental Protocols

Synthesis of ODA-Modified Cellulose Nanocrystals (CNC-ODA)

This protocol is based on an environmentally friendly method and involves the initial preparation of carboxylated CNCs followed by amidation with this compound.[2][4]

Workflow for the Synthesis of ODA-Modified CNCs

G cluster_0 Step 1: Oxidation & Carboxylation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification & Characterization MCC Microcrystalline Cellulose (MCC) Oxidation Chemical Oxidation (e.g., with Ammonium (B1175870) Persulfate) MCC->Oxidation Carboxylation Carboxylation (e.g., with Citric Acid) Oxidation->Carboxylation CNC_COOH Carboxylated CNCs (CNC-COOH) Carboxylation->CNC_COOH CNC_COOH_input CNC-COOH Amidation Amidation Reaction CNC_COOH_input->Amidation ODA This compound (ODA) ODA->Amidation CNC_ODA ODA-Modified CNCs (CNC-ODA) Amidation->CNC_ODA CNC_ODA_input CNC-ODA Purification Washing & Centrifugation CNC_ODA_input->Purification Drying Lyophilization Purification->Drying Characterization FTIR, XRD, TGA, etc. Drying->Characterization

Caption: Workflow for the synthesis of ODA-modified CNCs.

Materials:

  • Microcrystalline cellulose (MCC)

  • Ammonium persulfate (APS)

  • Citric acid

  • This compound (ODA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (as coupling agents)

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethanol (B145695)

  • Deionized water

Protocol:

  • Preparation of Carboxylated CNCs (CNC-COOH):

    • Disperse MCC in deionized water.

    • Add a solution of ammonium persulfate and heat the suspension (e.g., at 60°C) with stirring for several hours to induce oxidation.

    • Wash the resulting oxidized cellulose by centrifugation and resuspension in deionized water until a neutral pH is reached.

    • To introduce carboxyl groups, react the oxidized cellulose with citric acid in an appropriate solvent. The reaction conditions (temperature, time, and catalyst) should be optimized.

    • Wash the resulting carboxylated CNCs thoroughly with deionized water and ethanol to remove unreacted reagents.

  • Amidation of CNC-COOH with ODA:

    • Disperse the dried CNC-COOH in a suitable solvent like DMF.

    • In a separate flask, dissolve this compound in the same solvent.

    • Add the ODA solution to the CNC-COOH suspension.

    • Add a coupling agent (e.g., DCC or EDC/NHS) to facilitate the amide bond formation between the carboxyl groups on the CNCs and the amine group of ODA.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with continuous stirring for 24-48 hours.

  • Purification of CNC-ODA:

    • After the reaction, precipitate the CNC-ODA by adding a non-solvent like ethanol or water.

    • Collect the product by centrifugation.

    • Wash the CNC-ODA repeatedly with the solvent used for the reaction (e.g., DMF) and then with ethanol to remove unreacted ODA and by-products.

    • Dry the final product, for example, by lyophilization.

Characterization of CNC-ODA

A thorough characterization is essential to confirm the successful surface modification.

Table 2: Recommended Characterization Techniques for CNC-ODA

TechniquePurposeExpected Outcome for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Appearance of new peaks corresponding to amide bonds (around 1650 cm⁻¹) and C-H stretching of the alkyl chains (around 2850-2920 cm⁻¹).[2]
X-ray Diffraction (XRD) To determine the crystallinity.A decrease in the crystallinity index compared to unmodified CNCs.[2]
Thermogravimetric Analysis (TGA) To assess thermal stability.An increase in the onset degradation temperature, indicating improved thermal stability.[2]
Contact Angle Measurement To evaluate surface hydrophobicity.A significant increase in the water contact angle, confirming the hydrophobic nature of the surface.
Microscopy (SEM, TEM, AFM) To observe morphology and dispersion.Visualization of the nanocrystal morphology and their dispersion in different media.[2]
Elemental Analysis To quantify the degree of substitution.Determination of the nitrogen content to calculate the amount of ODA grafted onto the CNC surface.

Application in Drug Delivery

The hydrophobic nature of CNC-ODA makes it an excellent candidate for the delivery of poorly water-soluble drugs.[5] The long alkyl chains can create a hydrophobic microenvironment, allowing for the encapsulation of hydrophobic drug molecules.

Hypothetical Mechanism of Drug Delivery using CNC-ODA

G cluster_0 Drug Loading cluster_1 Cellular Interaction & Uptake cluster_2 Intracellular Drug Release CNC_ODA CNC-ODA Loading Encapsulation via Hydrophobic Interactions CNC_ODA->Loading Drug Hydrophobic Drug Drug->Loading Loaded_CNC Drug-Loaded CNC-ODA Loading->Loaded_CNC Loaded_CNC_input Drug-Loaded CNC-ODA Uptake Cellular Uptake (e.g., Endocytosis) Loaded_CNC_input->Uptake Cell_Membrane Cell Membrane Cell_Membrane->Uptake Uptake_output Internalized Nanoparticle Release Drug Release (e.g., pH change, enzymatic degradation) Uptake_output->Release Released_Drug Released Drug Release->Released_Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect

Caption: Hypothetical drug delivery mechanism of CNC-ODA.

Protocol for Drug Loading and In Vitro Release Study

Materials:

  • CNC-ODA

  • Hydrophobic model drug (e.g., Curcumin, Paclitaxel)

  • Suitable organic solvent for the drug (e.g., Ethanol, Acetone)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off

Protocol for Drug Loading:

  • Disperse a known amount of CNC-ODA in an organic solvent.

  • Dissolve the hydrophobic drug in the same solvent.

  • Mix the CNC-ODA suspension and the drug solution.

  • Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for the drug to adsorb onto the CNC-ODA surface.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Wash the drug-loaded CNC-ODA with a solvent in which the drug is poorly soluble (e.g., water) to remove any un-encapsulated drug.

  • Centrifuge and collect the drug-loaded CNC-ODA.

  • Determine the drug loading efficiency by dissolving a known amount of the drug-loaded CNC-ODA in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.

Protocol for In Vitro Drug Release:

  • Disperse a known amount of drug-loaded CNC-ODA in a known volume of PBS (e.g., pH 7.4 to simulate physiological conditions).

  • Place the suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS at the same pH, maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

  • Repeat the experiment at a lower pH (e.g., 5.5) to simulate the endosomal/lysosomal environment.

Biocompatibility and Cellular Interaction

While unmodified CNCs are generally considered biocompatible, surface modifications can alter their interaction with cells. It is crucial to evaluate the cytotoxicity and cellular uptake of CNC-ODA for any biomedical application.

Protocol for Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • CNC-ODA suspension in culture medium at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing different concentrations of CNC-ODA. Include a control group with medium only.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium containing CNC-ODA and add MTT solution to each well.

  • Incubate for another 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control group.

The cellular uptake of hydrophobically modified CNCs can be influenced by their surface charge and interactions with the cell membrane.[6] Positively charged particles, for instance, have been shown to be taken up by cells more readily than negatively charged ones.[6] While ODA is neutral, the overall surface charge of the modified CNCs should be determined (e.g., via zeta potential measurements) as it can influence cellular interactions.

Conclusion

The surface modification of cellulose nanocrystals with this compound is a promising strategy to enhance their functionality for a wide range of applications, particularly in the biomedical field. The protocols and information provided in these application notes offer a starting point for researchers to explore the potential of CNC-ODA in their specific areas of interest. Further optimization of the synthesis and detailed in vivo studies will be necessary to translate these promising nanomaterials into clinical and industrial applications.

References

Application Notes and Protocols: Synthesis of Silver Nanoparticles using Octadecylamine as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of silver nanoparticles (AgNPs) utilizing octadecylamine (B50001) (ODA) as a capping and reducing agent. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the controlled synthesis and characterization of these nanoparticles for various applications, including drug delivery.

Introduction

Silver nanoparticles have garnered significant interest in biomedical and pharmaceutical research due to their unique physicochemical and biological properties, including high antimicrobial efficiency and potential as drug delivery vehicles.[1] The synthesis method, particularly the choice of capping agent, is crucial in determining the size, shape, stability, and functionality of the nanoparticles.[2] this compound (ODA), a long-chain fatty amine, has been effectively employed as both a reducing and a capping agent in a single-step, one-pot synthesis of AgNPs.[3][4] This approach offers a straightforward method to produce stable, dispersible silver nanoparticles.[3][4] The amine group of ODA complexes with silver ions, reduces them to metallic silver, and the long alkyl chain subsequently stabilizes the newly formed nanoparticles, preventing their agglomeration.[3][4]

Mechanism of this compound in Silver Nanoparticle Synthesis

This compound plays a dual role in the synthesis of silver nanoparticles. The proposed mechanism involves two key functions:

  • Reduction of Silver Ions: The amine functional group in ODA is capable of reducing silver ions (Ag⁺) to silver atoms (Ag⁰).[3][4] This reduction is a crucial step in the formation of the nanoparticles.

  • Capping and Stabilization: Once the silver atoms are formed, they nucleate and grow into nanoparticles. The ODA molecules then adsorb onto the surface of the AgNPs through the amine group.[5] The long, hydrophobic octadecyl chains extend outwards, providing a protective layer that prevents aggregation and ensures colloidal stability.[5]

The following diagram illustrates the proposed mechanism of ODA in the synthesis of silver nanoparticles.

G cluster_0 Step 1: Complexation and Reduction cluster_1 Step 2: Nucleation and Growth cluster_2 Step 3: Capping and Stabilization Ag_ion Ag⁺ Ions Complex Ag⁺-ODA Complex Ag_ion->Complex Electrostatic Interaction ODA This compound (ODA) ODA->Complex Ag_atom Ag⁰ Atom Complex->Ag_atom Reduction Nuclei Ag Nuclei Ag_atom->Nuclei Aggregation Growth Nanoparticle Growth Nuclei->Growth AgNP Silver Nanoparticle (AgNP) Growth->AgNP Capped_AgNP ODA-Capped AgNP AgNP->Capped_AgNP Surface Adsorption of ODA ODA_mol ODA Molecule ODA_mol->Capped_AgNP

Mechanism of ODA-mediated AgNP synthesis.

Experimental Protocols

The following protocols are generalized from various reported one-pot synthesis methods. Researchers are encouraged to optimize these parameters for their specific applications.

Materials and Reagents
One-Pot Synthesis Protocol

This protocol describes a common method for synthesizing ODA-capped silver nanoparticles.

G start Start dissolve Dissolve AgNO3 and ODA in solvent in a flask start->dissolve heat Heat the mixture to reaction temperature (e.g., 100-180°C) under stirring dissolve->heat react Maintain temperature for a specific duration (e.g., 30 min - 24 h) heat->react cool Cool the solution to room temperature react->cool precipitate Add methanol to precipitate the nanoparticles cool->precipitate centrifuge Centrifuge to collect the AgNPs precipitate->centrifuge wash Wash with methanol and re-disperse centrifuge->wash dry Dry the final product wash->dry end End dry->end

Workflow for one-pot synthesis of ODA-capped AgNPs.

Detailed Steps:

  • Preparation of Reaction Mixture: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of silver nitrate and this compound in the chosen solvent. The molar ratio of ODA to AgNO₃ is a critical parameter that influences the final particle size.[3][4]

  • Reaction: Heat the mixture to the desired reaction temperature (typically between 100°C and 180°C) with constant stirring.[6][8] The reaction time can vary from 30 minutes to 24 hours, during which the color of the solution will change, indicating the formation of silver nanoparticles.[8]

  • Isolation and Purification: After the reaction is complete, cool the flask to room temperature. Add an excess of methanol to precipitate the ODA-capped silver nanoparticles.

  • Washing: Collect the precipitate by centrifugation. Wash the nanoparticles repeatedly with methanol to remove excess ODA and other impurities.

  • Final Product: The purified nanoparticles can be re-dispersed in a suitable organic solvent or dried to obtain a powder form that is readily redispersible.[3]

Data Presentation: Influence of Synthesis Parameters

The size and distribution of the synthesized silver nanoparticles are highly dependent on the experimental conditions. The following tables summarize the impact of key parameters as reported in the literature.

Table 1: Effect of ODA to AgNO₃ Molar Ratio on Nanoparticle Size

ODA:AgNO₃ Molar RatioAverage Particle Size (nm)Observations
Low~20Larger particle size with a broader distribution.
High~8Smaller particle size with a narrower distribution.[3]

Note: An increase in the ODA molar ratio generally leads to a decrease in the size of the silver nanoparticles and a narrower size distribution.[3]

Table 2: Effect of Reaction Temperature on Nanoparticle Formation

Temperature (°C)Observation
100 - 140Gradual increase in nanoparticle size.[6]
150 - 180Accelerated nucleation and formation of nanoparticles.[6]

Note: Higher temperatures can lead to faster reaction kinetics and may influence the final size and morphology of the nanoparticles.

Characterization of ODA-Capped Silver Nanoparticles

To confirm the successful synthesis and to characterize the properties of the ODA-capped AgNPs, the following techniques are commonly employed:

  • UV-Visible Spectroscopy (UV-Vis): To observe the surface plasmon resonance (SPR) peak, which is characteristic of silver nanoparticles. The SPR peak for spherical AgNPs is typically observed around 425 nm.[3][4]

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

  • X-ray Diffraction (XRD): To confirm the crystalline nature of the metallic silver.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of ODA on the surface of the nanoparticles by identifying the characteristic vibrational bands of the amine and alkyl groups.[3]

Applications in Drug Development

ODA-capped silver nanoparticles, due to their stability and dispersibility in organic solvents, can be further functionalized for various biomedical applications.

  • Drug Delivery: The hydrophobic surface of ODA-capped AgNPs makes them suitable for encapsulating or conjugating with hydrophobic drugs. Surface modification can be performed to render them water-dispersible for biological applications.

  • Antimicrobial Agents: Silver nanoparticles are well-known for their broad-spectrum antimicrobial properties.[1] ODA-capped AgNPs can be incorporated into various formulations for antimicrobial applications.

  • Theranostics: With further modifications, these nanoparticles can be developed into theranostic agents, combining therapeutic and diagnostic capabilities.

The following diagram illustrates the potential pathway for utilizing ODA-capped AgNPs in drug delivery.

G cluster_0 Synthesis and Functionalization cluster_1 Application in Drug Delivery ODA_AgNP ODA-Capped AgNP Surface_Mod Surface Modification (e.g., PEGylation) ODA_AgNP->Surface_Mod Drug_Conj Drug Conjugation Surface_Mod->Drug_Conj Target_Ligand Targeting Ligand Attachment Drug_Conj->Target_Ligand Systemic_Admin Systemic Administration Target_Ligand->Systemic_Admin Target_Cell Targeted Cell/ Tissue Systemic_Admin->Target_Cell Targeted Delivery Drug_Release Drug Release Target_Cell->Drug_Release Internalization and Stimuli Response

Application of ODA-capped AgNPs in targeted drug delivery.

References

Application Notes and Protocols: The Role of Octadecylamine in Zeolite Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeolites are crystalline aluminosilicates with well-defined microporous structures, rendering them highly valuable in a myriad of applications, including catalysis, adsorption, and ion exchange. The surface properties of zeolites, however, are inherently hydrophilic, which can be a limitation in certain applications, such as in the formulation of polymer composites or for the adsorption of nonpolar molecules. Octadecylamine (B50001) (ODA), a long-chain primary amine, serves as a key modifying agent to tailor the surface properties of zeolites, transforming them from hydrophilic to hydrophobic (organophilic). This modification expands their applicability, particularly in the development of advanced materials and drug delivery systems.

This document provides detailed application notes and experimental protocols on the role of this compound in the modification of zeolites. While ODA is not typically used as a primary structure-directing agent (template) in the de novo synthesis of zeolites, its role in post-synthesis modification is critical for tuning their surface chemistry.

I. Role of this compound in Zeolite Modification

The primary role of this compound in the context of zeolites is to function as a surface modifying agent. The long, 18-carbon alkyl chain of ODA imparts a hydrophobic character to the zeolite surface, while the amine headgroup provides a means of attachment.

Mechanism of Modification:

The modification process typically involves the interaction of the amine group of ODA with the zeolite surface. Natural zeolites possess a negatively charged surface in aqueous solutions, which facilitates a strong interaction with the positively charged hydrophilic head of cationic surfactants like ODA. This interaction leads to the formation of a dense, adsorbed layer of ODA on the zeolite surface, with the hydrophobic octadecyl chains oriented outwards, thereby rendering the surface hydrophobic.[1][2]

Key Effects of ODA Modification:

  • Increased Hydrophobicity: The most significant effect of ODA modification is the dramatic increase in the hydrophobicity of the zeolite, as evidenced by an increase in the contact angle.[1]

  • Improved Polymer Composite Performance: ODA-modified zeolites exhibit enhanced compatibility with polymer matrices, leading to improved mechanical properties of the resulting composites.[1][3]

  • Enhanced Adsorption of Organic Molecules: The hydrophobic surface of ODA-modified zeolites makes them effective adsorbents for nonpolar organic compounds from aqueous solutions.

II. Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound modification on zeolite properties.

Table 1: Optimal Conditions for this compound Modification of Natural Zeolite

ParameterOptimal ValueReference
Modification Temperature80 °C[1]
ODA Dosage1.0% (w/w of zeolite)[1]
Modification Time20 minutes[1]
pH7[1]

Table 2: Surface Properties of this compound-Modified Natural Zeolite

PropertyValueReference
Activation Index≥ 95%[1]
Contact Angle~100°[1]

Table 3: Mechanical Properties of Natural Rubber Composites Filled with Unmodified and ODA-Modified Zeolite (30 phr filling)

PropertyUnmodified ZeoliteODA-Modified Zeolite% ImprovementReference
Tensile Strength (MPa)15.5022.5945.74%[1]
Tear Strength (MPa)23.9128.5219.28%[1]
Elongation at Break (%)724.50782.17.95%[1]
Shore Hardness38417.89%[1]

III. Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of ZSM-5 Zeolite

This protocol describes a general method for the synthesis of ZSM-5, a widely used zeolite, providing context for the subsequent modification protocol. This compound is not used in this synthesis protocol.

Materials:

  • Sodium Hydroxide (NaOH)

  • Sodium Aluminate (NaAlO₂)

  • Tetrapropylammonium Hydroxide (TPAOH, 40% aqueous solution) - Structure Directing Agent

  • Tetraethyl Orthosilicate (TEOS) - Silica Source

  • Distilled Water

Procedure:

  • Solution A Preparation: Dissolve 0.3 g of NaOH and 0.3 g of NaAlO₂ in 9.8 g of distilled water with stirring until a clear solution is obtained.

  • Solution B Preparation: In a separate vessel, add 19.4 g of TPAOH solution.

  • Gel Formation: Slowly add 19.7 g of TEOS to the TPAOH solution (Solution B) while stirring vigorously. Continue stirring for 30 minutes to form a homogeneous gel.

  • Mixing: Add Solution A to the gel (Solution B) dropwise with continuous stirring. Stir the final mixture for 2 hours at room temperature to ensure homogeneity.

  • Hydrothermal Crystallization: Transfer the final gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 170°C for 72 hours under autogenous pressure.[4]

  • Product Recovery: After crystallization, cool the autoclave to room temperature. Recover the solid product by filtration or centrifugation.

  • Washing: Wash the product repeatedly with distilled water until the pH of the filtrate is neutral (pH ~7).

  • Drying: Dry the washed zeolite product in an oven at 100-120°C overnight.

  • Calcination: To remove the organic template (TPAOH), calcine the dried zeolite powder in a muffle furnace at 550°C for 6 hours in a static air atmosphere.

cluster_synthesis Zeolite Synthesis Workflow prep_A Prepare Solution A (NaOH + NaAlO2 in H2O) mix_solutions Mix Solution A and Gel B prep_A->mix_solutions prep_B Prepare Solution B (TPAOH) add_TEOS Add TEOS to Solution B prep_B->add_TEOS form_gel Homogeneous Gel Formation add_TEOS->form_gel form_gel->mix_solutions homogenize Stir for 2 hours mix_solutions->homogenize hydrothermal Hydrothermal Crystallization (170°C, 72h) homogenize->hydrothermal recover Product Recovery (Filtration/Centrifugation) hydrothermal->recover wash Wash with Distilled Water recover->wash dry Drying (100-120°C) wash->dry calcine Calcination (550°C, 6h) dry->calcine final_product ZSM-5 Zeolite Powder calcine->final_product

General workflow for hydrothermal synthesis of ZSM-5 zeolite.
Protocol 2: Surface Modification of Zeolite with this compound

This protocol provides a detailed methodology for the surface functionalization of a pre-synthesized or natural zeolite with this compound.

Materials:

  • Natural or synthetic zeolite powder (e.g., ZSM-5 from Protocol 1)

  • This compound (ODA), analytical grade

  • Ethanol (B145695) (or other suitable solvent)

  • Distilled Water

  • Beaker or flask

  • Magnetic stirrer with hot plate

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Oven

Procedure:

  • Zeolite Suspension Preparation: Disperse a known amount of zeolite powder (e.g., 10 g) in a specific volume of distilled water (e.g., 100 mL) in a beaker to form a suspension.

  • ODA Solution Preparation: In a separate beaker, dissolve the desired amount of this compound (e.g., 0.1 g for a 1% w/w dosage relative to zeolite) in a minimal amount of ethanol to ensure complete dissolution.

  • Modification Reaction:

    • Heat the zeolite suspension to the desired modification temperature (e.g., 80°C) while stirring continuously.[1]

    • Once the temperature is stable, add the ODA solution dropwise to the heated zeolite suspension under vigorous stirring.

    • Maintain the reaction at the set temperature for the desired modification time (e.g., 20 minutes).[1] The pH of the suspension should be maintained around 7.[1]

  • Product Recovery: After the reaction time has elapsed, cool the suspension to room temperature. Collect the ODA-modified zeolite by vacuum filtration.

  • Washing: Wash the filtered product several times with distilled water to remove any unreacted this compound and solvent residues.

  • Drying: Dry the washed ODA-modified zeolite in an oven at a temperature below the decomposition temperature of ODA (e.g., 60-80°C) overnight.

  • Characterization: The modified zeolite can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ODA on the surface, and contact angle measurements to assess the degree of hydrophobicity.

cluster_modification Zeolite Modification Workflow with ODA zeolite_suspension Prepare Zeolite Suspension (Zeolite in H2O) heat_suspension Heat Zeolite Suspension (80°C) zeolite_suspension->heat_suspension oda_solution Prepare ODA Solution (ODA in Ethanol) add_oda Add ODA Solution to Suspension oda_solution->add_oda heat_suspension->add_oda react Stir at 80°C for 20 min add_oda->react cool Cool to Room Temperature react->cool filter Vacuum Filtration cool->filter wash Wash with Distilled Water filter->wash dry Drying (60-80°C) wash->dry final_product ODA-Modified Zeolite dry->final_product

Workflow for the surface modification of zeolite with this compound.

IV. Characterization of ODA-Modified Zeolites

Fourier-Transform Infrared Spectroscopy (FTIR):

FTIR is a crucial technique to confirm the successful grafting of ODA onto the zeolite surface. The FTIR spectrum of ODA-modified zeolite will exhibit characteristic peaks corresponding to the alkyl chain of ODA, which are absent in the spectrum of the unmodified zeolite.

  • C-H stretching vibrations: Look for new absorption peaks in the region of 2850-2960 cm⁻¹. Specifically, peaks around 2923 cm⁻¹ and 2854 cm⁻¹ are attributed to the antisymmetric and symmetric stretching vibrations of the CH₂ groups in the octadecyl chain.[1]

  • CH₂ bending vibrations: A new peak around 1463 cm⁻¹ can be assigned to the bending vibration of the CH₂ groups.[1]

The framework vibration bands of the zeolite (typically below 1200 cm⁻¹) should remain largely unchanged, indicating that the modification process has not significantly altered the crystalline structure of the zeolite.[2]

V. Logical Relationship of ODA Modification

The following diagram illustrates the logical relationship between the components and the process of this compound modification of zeolites.

cluster_logic Logical Relationship in ODA Modification of Zeolites zeolite Zeolite (Hydrophilic Surface) process Modification Process (Adsorption in Aqueous Solution) zeolite->process oda This compound (ODA) (Amphiphilic) oda->process modified_zeolite ODA-Modified Zeolite (Hydrophobic Surface) process->modified_zeolite application Applications (e.g., Polymer Composites, Adsorption of Organics) modified_zeolite->application

Logical flow of zeolite modification with this compound.

Conclusion

This compound plays a crucial role in the post-synthesis modification of zeolites, effectively transforming their surface from hydrophilic to hydrophobic. This alteration significantly enhances their performance in applications where interaction with organic phases is required, such as in polymer composites and for the removal of organic pollutants. The provided protocols offer a foundational methodology for the synthesis of a common zeolite and its subsequent surface modification with this compound, enabling researchers to produce tailored materials for a variety of advanced applications.

References

Application Notes and Protocols for Octadecylamine-Mediated Synthesis of Metal Oxide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various metal oxide nanocrystals using octadecylamine (B50001) (ODA) as a mediating agent. The methodologies described herein are crucial for producing high-quality, size- and shape-controlled nanocrystals with significant potential in biomedical applications, particularly in the field of drug delivery.

Introduction

The synthesis of metal oxide nanocrystals with well-defined properties is a cornerstone of modern nanotechnology. This compound, a long-chain primary amine, has emerged as a versatile and effective reagent in the synthesis of a wide array of metal oxide nanocrystals, including iron oxide (Fe₃O₄), zinc oxide (ZnO), and titanium dioxide (TiO₂).[1][2] ODA can function as a solvent, a capping agent to control crystal growth and prevent agglomeration, and in some cases, a reducing agent.[1][3] The ability to precisely control the size, shape, and surface chemistry of these nanocrystals is paramount for their application in fields such as diagnostics, bio-imaging, and targeted drug delivery.[4]

This document outlines detailed protocols for the ODA-mediated synthesis of Fe₃O₄, ZnO, and TiO₂ nanocrystals. It also provides quantitative data on the influence of various reaction parameters on the final nanocrystal characteristics and discusses their application in drug delivery systems.

Role of this compound in Nanocrystal Synthesis

This compound plays a multifaceted role in the formation of metal oxide nanocrystals. Its primary functions include:

  • Solvent: ODA has a high boiling point (348 °C), making it a suitable solvent for high-temperature thermal decomposition reactions, which are often employed for the synthesis of highly crystalline nanoparticles.[2]

  • Capping Agent: The amine group of ODA coordinates to the surface of the growing nanocrystals. The long alkyl chain then provides a steric barrier, preventing the aggregation of individual nanocrystals and allowing for controlled growth. This capping action is crucial for achieving monodispersity and specific morphologies.[3][5]

  • Shape-Directing Agent: By selectively binding to different crystallographic facets of the growing nanocrystal, ODA can influence the final shape of the nanoparticles, leading to the formation of spheres, cubes, rods, or other complex morphologies.[3][6]

  • Reducing Agent: In certain reaction conditions, particularly at high temperatures, ODA can act as a reducing agent, facilitating the reduction of metal precursors to their lower oxidation states required for the formation of the desired metal oxide.[1]

The precise role of ODA and the resulting nanocrystal properties are highly dependent on the specific metal precursor and the reaction conditions, such as temperature, reaction time, and the molar ratio of ODA to the precursor.

Quantitative Data Presentation

The following tables summarize the experimental parameters for the this compound-mediated synthesis of iron oxide, zinc oxide, and titanium dioxide nanocrystals, along with the corresponding outcomes.

Table 1: Synthesis Parameters for Fe₃O₄ Nanocrystals

PrecursorODA/Precursor Molar RatioSolventTemperature (°C)Time (h)Resulting Size (nm)MorphologyReference
Iron(III) acetylacetonateVaries (e.g., n-octylamine as reductant)n-octanolSolvothermal-4 - 6Spherical[7]
Iron oleate (B1233923)Varies1-octadecene300-370-6 - 24Spherical, Truncated Octahedral, Cubic[3][8]
Iron(II) oxalateVariesOleylamineThermal Decomposition-TunableSpherical[9]

Table 2: Synthesis Parameters for ZnO Nanocrystals

PrecursorODA/Precursor Molar RatioSolventTemperature (°C)Time (h)Resulting Size (nm)MorphologyReference
Zinc nitrate (B79036)VariesThis compoundThermal Decomposition-VariesNanoparticles[2]
Zinc acetateVaries (Dodecylamine used)-Hydrothermal-VariesNanorods[10]
Zinc chlorideVaries-Precipitation-20 - 50Varies[11]

Table 3: Synthesis Parameters for TiO₂ Nanocrystals

PrecursorODA/Precursor Molar RatioSolventTemperature (°C)Time (h)Resulting Size (nm)MorphologyReference
Titanium butoxide(Ammonium persulfate as initiator)AqueousRoom TempInstant~7Quasi-spherical[12]
Titanium tetraisopropoxideVariesToluene/Oleic acid2502410 - 15Spherical, Cubic[13]
Titanium tetrachloride-Ammonium hydroxide/Ethylene glycol--7 - 15Anatase nanocrystals[14]

Experimental Protocols

The following are detailed protocols for the synthesis of Fe₃O₄, ZnO, and TiO₂ nanocrystals mediated by this compound.

Protocol for Synthesis of Fe₃O₄ Nanocrystals (Thermal Decomposition)

This protocol is adapted from methods described for the thermal decomposition of an iron oleate precursor.[3]

Materials:

Procedure:

  • Preparation of Iron Oleate Complex:

    • Dissolve sodium oleate and FeCl₃·6H₂O in a mixture of ethanol, distilled water, and hexane.

    • Heat the mixture to 70°C and stir for 4 hours.

    • Separate the upper organic layer containing the iron oleate complex and wash it with distilled water multiple times.

    • Evaporate the hexane to obtain the iron oleate complex as a waxy solid.

  • Nanocrystal Synthesis:

    • In a three-neck flask, combine the iron oleate complex, 1-octadecene, and this compound.

    • Heat the mixture to 120°C under vacuum with magnetic stirring for 30 minutes to remove water and oxygen.

    • Under a nitrogen atmosphere, heat the solution to a final temperature between 300°C and 370°C at a controlled heating rate (e.g., 3-5 °C/min).

    • Maintain the reaction at the final temperature for a specific duration (e.g., 30-60 minutes) to allow for nanocrystal growth.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Add ethanol to the cooled solution to precipitate the Fe₃O₄ nanocrystals.

    • Separate the nanocrystals by centrifugation or using a strong magnet.

    • Wash the nanocrystals multiple times with a mixture of hexane and ethanol to remove excess ODA and other organic residues.

    • Finally, disperse the purified Fe₃O₄ nanocrystals in a suitable nonpolar solvent like hexane or toluene.

Protocol for Synthesis of ZnO Nanocrystals

This protocol describes a general approach based on the thermal decomposition of a zinc precursor in the presence of ODA.[2]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (ODA)

  • Ethanol

  • Hexane

Procedure:

  • Reaction Setup:

    • In a three-neck flask, dissolve zinc nitrate hexahydrate in this compound under magnetic stirring.

    • Heat the mixture to a moderate temperature (e.g., 80-100°C) under vacuum to form a clear solution and remove water.

  • Nanocrystal Formation:

    • Under a nitrogen atmosphere, rapidly heat the solution to a higher temperature (e.g., 250-300°C).

    • Maintain this temperature for a set period (e.g., 1-2 hours) to allow for the decomposition of the precursor and the formation of ZnO nanocrystals. The solution will typically turn milky white.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Add a sufficient amount of ethanol to the cooled mixture to precipitate the ZnO nanocrystals.

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with ethanol and hexane to remove unreacted precursors and excess ODA.

    • Dry the purified ZnO nanocrystals under vacuum.

Protocol for Synthesis of TiO₂ Nanocrystals

This protocol is a generalized procedure based on solvothermal methods.[13]

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • This compound (ODA)

  • Toluene

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of titanium(IV) isopropoxide in toluene.

    • In a separate container, dissolve this compound in toluene.

  • Solvothermal Synthesis:

    • Mix the two solutions in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 180-250°C) for a designated period (e.g., 12-24 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Purification:

    • Open the autoclave and collect the product.

    • Add ethanol to the reaction mixture to precipitate the TiO₂ nanocrystals.

    • Separate the nanocrystals by centrifugation.

    • Wash the product thoroughly with ethanol to remove any unreacted starting materials and byproducts.

    • Dry the final TiO₂ nanocrystal powder in a vacuum oven.

Visualization of Synthesis and Application

Experimental Workflow

The general workflow for the this compound-mediated synthesis of metal oxide nanocrystals via thermal decomposition is depicted below.

G cluster_0 Precursor Preparation cluster_1 Nanocrystal Formation cluster_2 Purification Metal_Salt Metal Salt (e.g., FeCl₃, Zn(NO₃)₂) Mixing Mixing and Degassing Metal_Salt->Mixing ODA This compound (ODA) ODA->Mixing Solvent High-Boiling Solvent (e.g., 1-octadecene) Solvent->Mixing Heating Heating to High Temp. (e.g., 300-370°C) Mixing->Heating Nucleation Nucleation Heating->Nucleation Growth Crystal Growth Nucleation->Growth Aging Aging Growth->Aging Cooling Cooling to RT Aging->Cooling Precipitation Precipitation (with Ethanol) Cooling->Precipitation Centrifugation Centrifugation/ Magnetic Separation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Final_Product Dispersed Nanocrystals Washing->Final_Product G cluster_0 Nanocrystal Growth Stages cluster_1 Role of this compound (ODA) Precursor Metal Precursor Monomers Monomers Precursor->Monomers Decomposition Nuclei Nuclei Monomers->Nuclei Nucleation Nanocrystal Growing Nanocrystal Nuclei->Nanocrystal Growth Capped_Nanocrystal ODA-Capped Nanocrystal Nanocrystal->Capped_Nanocrystal Steric_Hindrance Alkyl tails provide steric hindrance, preventing aggregation. Capped_Nanocrystal->Steric_Hindrance Shape_Control Preferential binding to specific crystal facets directs anisotropic growth. Capped_Nanocrystal->Shape_Control ODA_molecule This compound (ODA) Amine Head (NH₂) Alkyl Tail (C₁₈H₃₇) ODA_molecule:head->Nanocrystal Coordination Surface_Binding ODA molecules bind to the nanocrystal surface via the amine group.

References

Octadecylamine as a Template for Mesoporous Material Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, have garnered significant attention across various scientific disciplines, including catalysis, separation, and notably, drug delivery. Their high surface area, large pore volume, and tunable pore size make them ideal carriers for therapeutic agents. The synthesis of these materials often employs a templating approach, where a structure-directing agent (SDA) organizes the inorganic precursors into a mesoporous framework.

Octadecylamine (B50001) (ODA), a long-chain primary amine, serves as a versatile and effective template for the synthesis of mesoporous materials, particularly silica (B1680970) and titania. Its long alkyl chain facilitates the formation of micellar structures that template the mesopores, while the amine headgroup interacts with the inorganic precursors. This document provides detailed application notes, experimental protocols, and characterization data for the synthesis of mesoporous materials using this compound as a template.

Principle of Synthesis: A Sol-Gel Approach with Micellar Templating

The synthesis of mesoporous materials using this compound as a template typically follows a sol-gel process in a basic or neutral medium. The fundamental steps involve:

  • Micelle Formation: In a solvent system (commonly a mixture of water and ethanol), this compound molecules self-assemble into cylindrical micelles. The long hydrophobic octadecyl chains form the core of the micelles, while the hydrophilic amine headgroups are exposed to the solvent.

  • Sol-Gel Chemistry: An inorganic precursor, such as tetraethyl orthosilicate (B98303) (TEOS) for silica or titanium isopropoxide for titania, is introduced into the solution. Under the influence of a catalyst (e.g., ammonia), the precursor undergoes hydrolysis and condensation to form oligomeric species.

  • Template-Directed Co-assembly: The hydrolyzed inorganic species are attracted to the hydrophilic surface of the this compound micelles through electrostatic interactions and hydrogen bonding. These inorganic species then polymerize and condense around the micellar templates, forming an organic-inorganic composite material.

  • Template Removal: The this compound template is subsequently removed from the composite material, typically through calcination (heating at high temperatures) or solvent extraction. This process leaves behind a rigid, porous inorganic framework with a network of uniform mesopores that are replicas of the original micellar structures.

Mandatory Visualizations

Synthesis_Mechanism cluster_solution Aqueous-Alcoholic Solution cluster_reaction Sol-Gel Reaction cluster_final Final Material ODA This compound Molecules Micelles Self-Assembled This compound Micelles ODA->Micelles Self-Assembly Composite Organic-Inorganic Composite Micelles->Composite Precursor Inorganic Precursor (e.g., TEOS) Hydrolyzed_Precursor Hydrolyzed Inorganic Species (Silanols) Precursor->Hydrolyzed_Precursor Hydrolysis & Condensation Hydrolyzed_Precursor->Composite Co-assembly Mesoporous_Material Mesoporous Material Composite->Mesoporous_Material Template Removal (Calcination/Extraction)

Caption: Mechanism of mesoporous material synthesis using this compound as a template.

Experimental Protocols

Protocol 1: Synthesis of this compound-Templated Mesoporous Silica Nanoparticles (MSNs)

This protocol is adapted from established methods for long-chain amine templating.

Materials:

Procedure:

  • Template Solution Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 100 mL of a 1:1 (v/v) ethanol/water solution. Stir the mixture at 40°C until the ODA is completely dissolved.

  • Catalyst Addition: To the template solution, slowly add 5.0 mL of ammonium hydroxide while stirring vigorously. Continue stirring for 15 minutes.

  • Silica Source Addition: Add 4.5 mL of TEOS dropwise to the basic solution under continuous vigorous stirring. A white precipitate will form.

  • Aging: Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Particle Collection and Washing: Collect the as-synthesized particles by centrifugation at 10,000 rpm for 15 minutes. Discard the supernatant. Resuspend the particles in 50 mL of ethanol and centrifuge again. Repeat this washing step three times to remove unreacted precursors.

  • Drying: Dry the washed particles in an oven at 60°C overnight.

  • Template Removal:

    • Method A: Calcination: Place the dried powder in a ceramic crucible and heat in a furnace to 550°C at a rate of 2°C/min. Hold at 550°C for 6 hours in air to burn off the organic template.

    • Method B: Solvent Extraction: Suspend 1.0 g of the dried, as-synthesized MSNs in 100 mL of ethanol containing 1.0 mL of concentrated HCl. Stir the suspension at 60°C for 6 hours. Collect the particles by centrifugation, wash thoroughly with ethanol, and dry at 60°C.

Protocol 2: Synthesis of Mesoporous Titania (TiO₂)

Materials:

  • This compound (ODA)

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃, as catalyst)

Procedure:

  • Template Solution: Dissolve 1.5 g of ODA in 50 mL of ethanol with stirring.

  • Precursor Solution: In a separate beaker, mix 5 mL of TTIP with 20 mL of ethanol.

  • Hydrolysis and Condensation: Slowly add the TTIP solution to the ODA solution under vigorous stirring. Then, add a solution of 1 mL of nitric acid in 10 mL of deionized water dropwise.

  • Gelation and Aging: Continue stirring until a gel is formed. Age the gel at 60°C for 48 hours.

  • Drying and Template Removal: Dry the gel at 100°C overnight. Calcine the dried powder at 450°C for 4 hours to remove the template and crystallize the titania.

Data Presentation: Physicochemical Properties

The properties of mesoporous materials are highly dependent on the synthesis conditions. The following tables summarize typical characterization data for mesoporous silica synthesized using octadecyl-containing templates, showcasing the tunability of the final material.

Table 1: Influence of Synthesis Parameters on Mesoporous Silica Nanoparticle Properties Using an Octadecyl-containing Silane Template (C18TMS) [1]

C18TMS/TEOS Molar RatioEtOH/H₂O Volume RatioPore Size (nm)Pore Volume (cm³/g)
0.323.62.40.6
0.533.64.50.8
0.743.66.51.0
0.535.03.80.7
0.537.52.90.6

Data obtained using n-octadecyltrimethoxysilane (C18TMS) as the structure-directing agent, which provides a strong indication of the expected trends when using this compound.[1]

Table 2: Typical Characterization Data for Mesoporous Silica Synthesized with Long-Chain Amine Templates

ParameterTypical Value RangeCharacterization Technique
BET Surface Area700 - 1200 m²/gN₂ Adsorption-Desorption
Pore Volume0.6 - 1.5 cm³/gN₂ Adsorption-Desorption
Pore Size2 - 7 nmN₂ Adsorption-Desorption
Particle Size50 - 500 nmSEM/TEM

Application Notes: Drug Delivery

This compound-templated mesoporous materials are excellent candidates for drug delivery systems due to their high drug loading capacity and potential for sustained release.

Protocol 3: Drug Loading and In-Vitro Release Study

Materials:

  • Calcined this compound-templated MSNs

  • Model drug (e.g., ibuprofen (B1674241), doxorubicin)

  • Appropriate solvent for the drug (e.g., ethanol, dichloromethane)

  • Phosphate-buffered saline (PBS, pH 7.4)

Drug Loading Procedure:

  • Suspend 100 mg of MSNs in 10 mL of a drug solution (e.g., 10 mg/mL ibuprofen in ethanol).

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug adsorption into the pores.

  • Collect the drug-loaded MSNs by centrifugation (10,000 rpm, 15 minutes).

  • Wash the particles with a small amount of fresh solvent to remove surface-adsorbed drug.

  • Dry the drug-loaded MSNs under vacuum at 40°C.

  • Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy or HPLC.

In-Vitro Release Procedure:

  • Disperse 10 mg of drug-loaded MSNs in 10 mL of PBS (pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).

  • Place the dialysis bag in 90 mL of PBS at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

Mandatory Visualizations

Research_Workflow cluster_synthesis Synthesis & Optimization cluster_characterization Characterization cluster_application Application Testing Define_Parameters Define Synthesis Parameters (ODA/TEOS ratio, pH, temp) Synthesis Synthesize Mesoporous Material Define_Parameters->Synthesis Template_Removal Template Removal (Calcination/Extraction) Synthesis->Template_Removal Physicochemical_Char Physicochemical Characterization (BET, SEM, TEM, XRD) Template_Removal->Physicochemical_Char Analyze_Results Analyze Material Properties (Pore size, Surface area) Physicochemical_Char->Analyze_Results Analyze_Results->Define_Parameters Optimize Synthesis Drug_Loading Drug Loading Analyze_Results->Drug_Loading Material Meets Specs In_Vitro_Release In-Vitro Release Study Drug_Loading->In_Vitro_Release Analyze_Release Analyze Release Profile In_Vitro_Release->Analyze_Release Analyze_Release->Define_Parameters Optimize for Release Final_Product Optimized Drug Delivery System Analyze_Release->Final_Product Final Formulation

Caption: Research workflow for developing this compound-templated mesoporous materials for drug delivery.

Parameter_Influence cluster_inputs Synthesis Parameters cluster_outputs Material Properties ODA_TEOS_Ratio ODA/TEOS Ratio Pore_Size Pore Size ODA_TEOS_Ratio->Pore_Size Influences micelle size pH pH (Catalyst Conc.) Particle_Size Particle Size & Morphology pH->Particle_Size Affects hydrolysis/ condensation rates Temperature Temperature Temperature->Pore_Size Affects micelle stability Temperature->Particle_Size Affects reaction kinetics Solvent Solvent Composition (e.g., EtOH/H₂O ratio) Solvent->Pore_Size Affects micelle packing Solvent->Particle_Size Affects particle growth Surface_Area Surface Area Pore_Size->Surface_Area Pore_Volume Pore Volume Pore_Size->Pore_Volume

Caption: Influence of key synthesis parameters on the final properties of the mesoporous material.

References

Application Notes and Protocols: Functionalization of Carbon Nanotubes with Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of carbon nanotubes (CNTs) with octadecylamine (B50001) (ODA). This surface modification is a critical step in overcoming the inherent insolubility and agglomeration of CNTs, thereby enabling their application in advanced materials and nanomedicine, including drug delivery systems.

Introduction to this compound Functionalization of Carbon Nanotubes

Carbon nanotubes, both single-walled (SWCNTs) and multi-walled (MWCNTs), exhibit extraordinary mechanical, electrical, and thermal properties. However, their strong van der Waals interactions lead to significant agglomeration, limiting their processability and application.[1][2][3] Surface functionalization with molecules like this compound (ODA) is a key strategy to improve their dispersion in various solvents and polymer matrices.[1][2][3]

The long aliphatic chain of ODA enhances the solubility of CNTs in organic solvents and improves their compatibility with polymer matrices.[4] This functionalization can be achieved through both non-covalent (adsorption) and covalent bonding. Covalent functionalization, typically involving an initial acid treatment to create carboxylic acid groups followed by amidation with ODA, provides a more stable and robust modification.[4][5]

The successful attachment of ODA to CNTs is crucial for developing advanced nanocomposites with enhanced properties and for fabricating biocompatible nanocarriers for drug delivery applications.[6][7][8][9][10] Functionalized CNTs have shown the potential to penetrate biological membranes, making them promising candidates for delivering therapeutic agents to cells.[6][8]

Experimental Protocols

This section details the widely used protocol for the covalent functionalization of CNTs with ODA. The process involves two main steps: oxidation of the CNTs to introduce carboxylic acid groups and subsequent amidation with ODA.

Materials and Equipment
  • Pristine CNTs (SWCNTs or MWCNTs)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • This compound (ODA)

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with filter paper or membrane filtration)

  • Drying oven or vacuum oven

  • Fume hood

Protocol 1: Covalent Functionalization of CNTs with ODA

Step 1: Acid Treatment for Carboxylation of CNTs (CNT-COOH)

  • Acid Mixture Preparation: In a fume hood, carefully prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.

  • Dispersion of CNTs: Disperse a known amount of pristine CNTs in the acid mixture in a round-bottom flask. The concentration of CNTs can vary, but a typical starting point is 1 g of CNTs per 100 mL of acid mixture.

  • Sonication: Sonicate the mixture in an ultrasonic bath for 1-2 hours to ensure homogeneous dispersion.

  • Reflux: Heat the mixture under reflux at a controlled temperature (typically 60-120°C) for several hours (ranging from 2 to 24 hours, depending on the desired degree of functionalization).

  • Cooling and Dilution: Allow the mixture to cool to room temperature and then slowly dilute it by adding a large volume of deionized water.

  • Washing and Neutralization:

    • Filter the diluted suspension using a filtration apparatus.

    • Wash the collected CNT-COOH repeatedly with deionized water until the pH of the filtrate becomes neutral.

    • The resulting CNT-COOH can be dried in an oven at 60-80°C.

Step 2: Acyl Chlorination of CNT-COOH (CNT-COCl)

  • Dispersion in SOCl₂: Disperse the dried CNT-COOH in an excess of thionyl chloride (SOCl₂) in a round-bottom flask. A few drops of DMF can be added as a catalyst.[5]

  • Reflux: Heat the mixture under reflux at 70°C for 24 hours.[5]

  • Removal of Excess SOCl₂: After cooling, remove the excess SOCl₂ by distillation or rotary evaporation.

  • Drying: Dry the resulting CNT-COCl under vacuum to remove any residual SOCl₂.

Step 3: Amidation of CNT-COCl with this compound (CNT-ODA)

  • Reaction Setup: In a round-bottom flask, disperse the dried CNT-COCl in a suitable organic solvent (e.g., DMF, toluene, or xylene).

  • Addition of ODA: Add an excess of this compound (ODA) to the suspension.

  • Reaction: Heat the mixture at a specific temperature (e.g., 90-120°C) with constant stirring for an extended period (typically 24-96 hours).

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Filter the suspension to collect the functionalized CNTs (CNT-ODA).

    • Wash the product extensively with ethanol and deionized water to remove unreacted ODA and other impurities.

    • Dry the final CNT-ODA product in a vacuum oven.

Characterization of ODA-Functionalized CNTs

The success of the functionalization process should be confirmed using various characterization techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of functional groups. The appearance of peaks corresponding to C-H stretching from the alkyl chain of ODA (around 2920 and 2850 cm⁻¹) and the amide C=O stretching (around 1635 cm⁻¹) confirms the covalent attachment of ODA.[4]

  • Raman Spectroscopy: To assess the structural integrity of the CNTs after functionalization. An increase in the D-band to G-band intensity ratio (ID/IG) indicates the introduction of defects on the CNT surface, which is expected after covalent functionalization.[11]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of nitrogen from the amide groups.

  • Thermogravimetric Analysis (TGA): To quantify the amount of ODA grafted onto the CNTs by measuring the weight loss at temperatures corresponding to the decomposition of the organic moiety.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the CNTs and observe any changes in their structure or dispersion after functionalization.[11]

  • Nuclear Magnetic Resonance (NMR): Can be used to quantitatively determine the weight percent of ODA in the modified MWCNTs.[4][12]

Data Presentation

The following tables summarize quantitative data related to the functionalization of CNTs with ODA and the properties of the resulting materials.

Table 1: Quantitative Analysis of ODA Functionalization

ParameterValueReference
ODA content in modified SWCNTs (wt. %)30-40
ODA content in modified MWCNTs (wt. %)Up to 83[4]
Molar Mass of ODA-functionalized SWCNTs ( g/mol )~847.97[13]

Table 2: Impact of ODA-Functionalized MWCNTs on Polymer Composite Properties

PropertyMatrixFiller Content (wt. %)ImprovementReference
Volume Resistivity ReductionUHMWPE0.512 orders of magnitude[14]
Impact Strength IncreaseUHMWPENot specified~42.1%[14]
Tensile Strength IncreaseUHMWPENot specifiedFrom 33.5 MPa to 40.7 MPa[14]
Young's ModulusHDPENot specifiedIncreased[1][2][3]
Tensile StrengthHDPENot specifiedIncreased[1][2][3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the covalent functionalization of carbon nanotubes with this compound.

G cluster_start Starting Material cluster_oxidation Step 1: Oxidation cluster_activation Step 2: Activation cluster_amidation Step 3: Amidation Pristine_CNTs Pristine CNTs Acid_Treatment Acid Treatment (H₂SO₄/HNO₃) Pristine_CNTs->Acid_Treatment CNT_COOH Carboxylated CNTs (CNT-COOH) Acid_Treatment->CNT_COOH Acyl_Chlorination Acyl Chlorination (SOCl₂) CNT_COOH->Acyl_Chlorination CNT_COCl Acyl-Chlorinated CNTs (CNT-COCl) Acyl_Chlorination->CNT_COCl Amidation Amidation with This compound (ODA) CNT_COCl->Amidation CNT_ODA ODA-Functionalized CNTs (CNT-ODA) Amidation->CNT_ODA

Caption: Workflow for covalent functionalization of CNTs with ODA.

Applications in Drug Development

The functionalization of CNTs with ODA is a significant step towards their use in biomedical applications, particularly in drug delivery.[6][7][9][10] By improving the dispersion and biocompatibility of CNTs, ODA functionalization facilitates their interaction with biological systems.[8]

  • Enhanced Solubility: ODA-functionalized CNTs exhibit improved solubility in organic solvents, which is a prerequisite for their processing and formulation into drug delivery vehicles.[4]

  • Improved Biocompatibility: The long alkyl chains of ODA can mask the hydrophobic surface of the CNTs, potentially reducing their cytotoxicity and improving their interaction with cell membranes.[8]

  • Drug Loading: The functionalized surface can serve as a platform for attaching drug molecules, either through further chemical modification of the amine group or via non-covalent interactions.

  • Cellular Uptake: The ability of functionalized CNTs to penetrate cell membranes allows for the intracellular delivery of therapeutic agents.[6][8]

The development of ODA-functionalized CNTs as drug carriers is an active area of research. These nanomaterials hold promise for targeted drug delivery to cancer cells, for gene therapy, and for the delivery of therapeutic proteins.[6][9][10] Further studies are needed to fully understand their in vivo behavior, including their biodistribution, pharmacokinetics, and long-term toxicity, before they can be translated into clinical applications.

References

Application of Octadecylamine in Emulsion Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001) (ODA), a primary aliphatic amine with an 18-carbon chain, serves as a versatile cationic surfactant in various industrial and research applications.[1][2] In the realm of polymer science, ODA is particularly valuable in emulsion polymerization, where it functions as an emulsifier and stabilizer.[1][2] Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic amine headgroup, enables it to effectively stabilize monomer droplets and growing polymer particles in aqueous dispersions.[3] This application note provides detailed protocols for the use of this compound in the emulsion polymerization of common monomers and discusses its role in controlling particle size and stability. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in synthesizing polymer nanoparticles and latexes with specific surface characteristics.

Core Principles of this compound in Emulsion Polymerization

In a typical oil-in-water emulsion polymerization, a water-insoluble monomer is dispersed in an aqueous phase with the aid of a surfactant. The polymerization is initiated by a water-soluble or oil-soluble initiator. This compound, as a cationic surfactant, plays a crucial role in this process:

  • Emulsification: ODA molecules adsorb at the monomer-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion of monomer droplets.[2]

  • Micelle Formation: Above its critical micelle concentration (CMC), ODA forms micelles in the aqueous phase, which can solubilize a small amount of monomer. These monomer-swollen micelles serve as the primary loci for particle nucleation.

  • Particle Stabilization: As polymer particles form and grow, ODA adsorbs onto their surface. The positively charged amine groups protrude into the aqueous phase, creating an electrostatic repulsion between particles that prevents coagulation and ensures the stability of the resulting latex.[4]

  • Surface Modification: The presence of ODA on the particle surface imparts a positive charge and a hydrophobic character, which can be advantageous for specific applications such as drug delivery, coatings, and adhesives.[2][5]

Experimental Protocols

The following protocols provide a general framework for the emulsion polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA) using this compound as the primary surfactant. Researchers should note that these are starting points, and optimization of reaction parameters may be necessary to achieve desired particle characteristics.

Protocol 1: Emulsion Polymerization of Styrene using this compound

This protocol describes a standard batch emulsion polymerization of styrene to produce polystyrene (PS) nanoparticles.

Materials:

  • Styrene (inhibitor removed)

  • This compound (ODA)

  • Potassium persulfate (KPS)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Temperature-controlled water or oil bath

  • Nitrogen inlet

  • Syringe or dropping funnel

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Place the flask in the temperature-controlled bath.

  • Initial Charge: To the flask, add 200 mL of DI water and the desired amount of this compound (e.g., 0.5 g). Stir the mixture at 300 rpm to dissolve the ODA.

  • Inert Atmosphere: Purge the reactor with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen. Maintain a nitrogen blanket throughout the reaction.

  • Monomer Addition: Add 20 g of inhibitor-free styrene to the reactor. Increase the stirring speed to 400 rpm and allow the mixture to emulsify for 20-30 minutes.

  • Initiation: Heat the reactor to 70°C. Once the temperature is stable, dissolve 0.2 g of KPS in 10 mL of DI water and add it to the reactor to initiate polymerization.

  • Polymerization: Maintain the reaction at 70°C with continuous stirring for 4-6 hours. The appearance of a milky-white latex indicates the formation of polymer particles.

  • Completion and Cooling: After the reaction period, cool the reactor to room temperature to stop the polymerization.

  • Filtration: Filter the resulting polystyrene latex through a fine mesh to remove any coagulum.

Protocol 2: Emulsion Polymerization of Methyl Methacrylate (MMA) using this compound

This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) nanoparticles using ODA.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (ODA)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) (a cationic initiator)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Equipment:

  • Same as Protocol 1

Procedure:

  • Reactor Setup and Initial Charge: Follow steps 1 and 2 from Protocol 1, adding the desired amount of ODA (e.g., 0.5 g) to 200 mL of DI water.

  • Inert Atmosphere: Purge the system with nitrogen as described in Protocol 1.

  • Monomer Addition: Add 20 g of inhibitor-free MMA to the reactor and allow it to emulsify for 20-30 minutes with stirring (400 rpm).

  • Initiation: Heat the reactor to 60°C. Dissolve 0.2 g of V-50 initiator in 10 mL of DI water and inject it into the reactor to start the polymerization.

  • Polymerization: Maintain the reaction at 60°C for 4 hours with continuous stirring.

  • Completion and Cooling: Cool the reactor to room temperature.

  • Filtration: Filter the final PMMA latex to remove any coagulum.

Data Presentation

The concentration of this compound and other reaction parameters significantly influences the properties of the resulting polymer latex. The following tables provide an illustrative summary of expected trends based on general principles of emulsion polymerization and data from related systems.[5]

Table 1: Effect of this compound (ODA) Concentration on Polystyrene Nanoparticle Properties

ODA Concentration (wt% based on monomer)Monomer Conversion (%)Average Particle Size (nm)Particle Size DistributionZeta Potential (mV)Latex Stability
0.5> 95150 - 200Broad+30 to +40Moderate
1.0> 95100 - 150Moderate+40 to +50Good
2.0> 9550 - 100Narrow+50 to +60Excellent

Note: This data is illustrative. Actual values will depend on specific reaction conditions.

Table 2: Effect of Monomer Type and Initiator on Polymer Properties (with 1.0 wt% ODA)

MonomerInitiatorReaction Temp. (°C)Average Particle Size (nm)Molecular Weight ( g/mol )
StyreneKPS70100 - 150High
Methyl MethacrylateV-506080 - 120High
n-Butyl AcrylateKPS70120 - 180Very High

Note: This data is illustrative and serves to show general trends.

Visualizations

Emulsion Polymerization Workflow

The following diagram illustrates the general workflow for the emulsion polymerization process using this compound.

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Reactor_Setup Reactor Setup Initial_Charge Initial Charge (Water + ODA) Reactor_Setup->Initial_Charge 1 Inert_Atmosphere Inert Atmosphere (Nitrogen Purge) Initial_Charge->Inert_Atmosphere 2 Monomer_Emulsification Monomer Emulsification Inert_Atmosphere->Monomer_Emulsification 3 Initiation Initiation (Add Initiator) Monomer_Emulsification->Initiation 4 Polymerization Polymerization (Maintain Temp. & Stirring) Initiation->Polymerization 5 Cooling Cooling Polymerization->Cooling 6 Filtration Filtration Cooling->Filtration 7 Characterization Characterization Filtration->Characterization 8

Figure 1. General workflow for emulsion polymerization.
Role of this compound in Particle Stabilization

This diagram illustrates how this compound, as a cationic surfactant, stabilizes growing polymer particles in the aqueous phase.

ODA_Stabilization R = C18H37 (Hydrophobic Tail) -NH3+ = Hydrophilic Head (Protonated) cluster_particle Polymer Particle cluster_aqueous Aqueous Phase Polymer Polymer Core Polymer->ODA_1 R-NH3+ Polymer->ODA_2 R-NH3+ Polymer->ODA_3 R-NH3+ Polymer->ODA_4 R-NH3+ Polymer->ODA_5 R-NH3+ Polymer->ODA_6 R-NH3+

Figure 2. Stabilization of polymer particles by ODA.

Characterization of Polymer Latex

The synthesized polymer latex can be characterized by various techniques to determine its physical and chemical properties:

  • Monomer Conversion: Determined gravimetrically by drying a known weight of the latex and measuring the solid content.

  • Particle Size and Distribution: Measured using Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).

  • Zeta Potential: Determined by electrophoretic light scattering to assess the surface charge and colloidal stability.

  • Molecular Weight: Analyzed by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed using Fourier-Transform Infrared (FTIR) spectroscopy.

Conclusion

This compound is an effective cationic surfactant for emulsion polymerization, enabling the synthesis of stable polymer latexes with controlled particle sizes and positive surface charges. The protocols and data presented in this application note serve as a valuable resource for researchers and professionals working on the development of novel polymer nanoparticles for a wide range of applications, including advanced drug delivery systems. Further optimization of the reaction conditions will allow for the fine-tuning of the final polymer properties to meet specific application requirements.

References

Application Notes and Protocols: Octadecylamine in Solid Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octadecylamine (B50001) as a key component in the formulation of solid lipid nanoparticles (SLNs). This compound, a cationic lipid, is instrumental in creating positively charged nanoparticles, which are particularly advantageous for the delivery of nucleic acids and for enhancing interactions with negatively charged cell membranes. This document outlines the formulation strategies, characterization methods, and key applications of this compound-based SLNs.

Role of this compound in SLN Formulations

This compound (also known as stearylamine) is an 18-carbon primary aliphatic amine that is widely incorporated into SLN formulations to impart a positive surface charge.[1] Its primary functions include:

  • Cationic Surface Charge: The amine group of this compound is protonated at physiological pH, resulting in a positive zeta potential. This positive charge is crucial for the electrostatic interaction with and condensation of negatively charged molecules like plasmid DNA and siRNA, making it a valuable component for non-viral gene delivery systems.[2][3]

  • Enhanced Cellular Uptake: The positive surface charge of this compound-containing SLNs promotes interaction with the negatively charged cell membranes, facilitating cellular uptake.[4]

  • Improved Stability: As a surfactant, this compound contributes to the stability of the nanoparticle dispersion by providing electrostatic repulsion between particles, which helps to prevent aggregation.[5]

Quantitative Data on this compound-Based SLNs

The physicochemical properties of SLNs are critical for their in vitro and in vivo performance. The inclusion of this compound significantly influences these parameters.

Formulation Component(s)MethodParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)ApplicationReference(s)
This compound, Tween 80Emulsion Solvent Evaporation118.3 ± 3.05+29.7 ± 3.16-Gene Delivery[4]
This compoundEmulsion-Solvent Evaporation382.7 ± 20+28 ± 2.030.4Gene Delivery[2][6]
This compoundEmulsion-Solvent Evaporation178.9 ± 72.71+22.80.1Gene Delivery[7]
Stearic Acid, Cholesteryl Oleate, this compound, Poloxamer 188Hot Microemulsion---Gene Silencing[8]
This compound, Glyceryl Monostearate, Cholesterol, DOPC, DPPCEmulsification-Solvent Evaporation---siRNA Delivery[3]

Experimental Protocols

Preparation of this compound SLNs by Emulsion-Solvent Evaporation

This is a widely used method for preparing this compound-based SLNs.[2][7]

Materials:

  • This compound

  • Solid lipid (e.g., stearic acid, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)[9][10]

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous phase (e.g., deionized water, PBS)

Protocol:

  • Lipid Phase Preparation: Dissolve this compound and the solid lipid in the organic solvent. For example, 0.2 M this compound can be dissolved in 2 mL of chloroform.[7]

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase. For instance, a 6% Tween 80 solution can be prepared.[7]

  • Emulsification: Add the lipid phase dropwise to the aqueous phase while homogenizing using a high-speed homogenizer or a probe sonicator. A typical setting for sonication is 30% amplitude for 50 seconds.[7] This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature under reduced pressure using a rotary evaporator.

  • SLN Recovery: The resulting aqueous dispersion of SLNs can be used directly or further purified by centrifugation or dialysis to remove excess surfactant and other components.

Preparation of this compound SLNs by Hot Homogenization

This method avoids the use of organic solvents.[11]

Materials:

  • This compound

  • Solid lipid (e.g., stearic acid, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Aqueous phase (deionized water)

Protocol:

  • Melting: Heat the solid lipid and this compound to about 5-10°C above the melting point of the lipid.

  • Aqueous Phase Heating: Heat the aqueous phase containing the surfactant to the same temperature.

  • Pre-emulsion Formation: Disperse the hot aqueous phase in the melted lipid phase under high-shear stirring to form a coarse pre-emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Characterization of this compound SLNs

Thorough characterization is essential to ensure the quality and performance of the SLN formulation.[12]

Characterization TechniqueParameter MeasuredTypical Results for this compound SLNs
Dynamic Light Scattering (DLS) Particle size, Polydispersity Index (PDI), Zeta potentialSize: 100-400 nm; PDI: <0.4; Zeta Potential: +20 to +40 mV[2][7]
Electron Microscopy (TEM, SEM) Morphology, SizeSpherical nanoparticles[9]
Atomic Force Microscopy (AFM) Surface topography, SizeSpherical nanoparticles with a smooth surface[2]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical integrity, Drug-lipid interactionsCharacteristic peaks of the formulation components[9]
Differential Scanning Calorimetry (DSC) Crystallinity, Melting behaviorTo confirm the solid state of the lipid core[10]

Experimental Workflows and Visualizations

Workflow for SLN Formulation and Characterization

G cluster_prep SLN Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation prep_start Lipid & Aqueous Phase Preparation emulsify Emulsification (Homogenization/Sonication) prep_start->emulsify formulation SLN Formation (Solvent Evaporation/Cooling) emulsify->formulation purify Purification (Dialysis/Centrifugation) formulation->purify dls DLS (Size, PDI, Zeta Potential) purify->dls microscopy Microscopy (TEM/AFM for Morphology) purify->microscopy ftir FTIR (Chemical Integrity) purify->ftir dsc DSC (Crystallinity) purify->dsc loading Drug/Gene Loading & Encapsulation Efficiency dsc->loading release In Vitro Release Study loading->release stability Stability Assessment release->stability toxicity Cytotoxicity Assay (e.g., MTT) stability->toxicity uptake Cellular Uptake Study toxicity->uptake

Caption: General workflow for the preparation and evaluation of this compound SLNs.

Gene Delivery Mechanism using Cationic SLNs

G cluster_formulation Complex Formation cluster_cell Cellular Interaction & Uptake cluster_release Intracellular Fate sln Cationic SLN (+ve charge) (this compound) complex SLN-Gene Complex sln->complex gene Nucleic Acid (-ve charge) (pDNA/siRNA) gene->complex cell_membrane Cell Membrane (-ve charge) complex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape release Gene Release escape->release nucleus Nucleus release->nucleus transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octadecylamine (ODA) for Nanoparticle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing octadecylamine (B50001) (ODA) concentration to control nanoparticle size during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (ODA) in nanoparticle synthesis?

A1: this compound (ODA) primarily functions as a capping and stabilizing agent in the synthesis of various nanoparticles.[1][2] Its long alkyl chain adsorbs to the surface of newly formed nanoparticles, creating a protective layer.[2] This layer provides steric hindrance, which prevents the nanoparticles from aggregating and ensures a stable colloidal suspension.[2] In some syntheses, ODA can also act as a solvent or a reducing agent.[1][3]

Q2: How does the concentration of ODA affect the final nanoparticle size?

A2: Generally, a higher concentration of ODA leads to the formation of smaller nanoparticles.[2] This is because a greater availability of ODA molecules allows for more rapid surface passivation of the nanoparticle nuclei as they form.[2] This quick capping action limits further growth, resulting in smaller final particle sizes.[2] Conversely, lower ODA concentrations allow the nanoparticles to grow for a longer period before their surface is fully stabilized, leading to larger particles.[2]

Q3: Can other long-chain alkylamines be used for nanoparticle size control?

A3: Yes, other long-chain alkylamines like oleylamine (B85491) and didecylamine (B41449) can also be used as stabilizing agents to control nanoparticle size.[2] The underlying principle of steric stabilization is similar for these molecules.[2] However, the specific size and morphology of the resulting nanoparticles may vary depending on the chain length and structure of the amine used.[2] It is crucial to experimentally optimize the concentration for each specific amine to achieve the desired nanoparticle characteristics.[2]

Q4: What is the role of ODA in the synthesis of solid lipid nanoparticles (SLNs)?

A4: In the context of solid lipid nanoparticles, ODA can be a key component of the lipid phase.[4] For instance, in an emulsion-solvent evaporation technique, ODA is dissolved in an organic solvent to form the lipid solution, which is then emulsified in an aqueous phase containing a surfactant.[4] The cationic nature of ODA can impart a positive zeta potential to the SLNs, which is advantageous for applications like gene delivery as it enhances interaction with negatively charged cell membranes.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Final nanoparticle size is larger than expected. 1. Insufficient ODA concentration.2. High reaction temperature promoting excessive growth.3. Slow rate of ODA addition.1. Increase the molar ratio of ODA to the metal precursor.2. Lower the reaction temperature and/or shorten the reaction time.3. Introduce the ODA solution more rapidly at the start of the reaction.
Nanoparticle solution shows signs of aggregation (e.g., color change, precipitation). 1. Insufficient ODA concentration leading to incomplete surface coverage.2. Inappropriate solvent for ODA solubility.3. Sub-optimal pH of the reaction mixture affecting ODA's stabilizing properties.1. Increase the ODA concentration.2. Ensure the chosen solvent can effectively dissolve both the precursor and ODA. A co-solvent might be necessary.3. Measure and adjust the pH of the reaction mixture to an optimal range for ODA stabilization.
Broad nanoparticle size distribution (high polydispersity). 1. Inconsistent rates of nucleation and growth.2. Inefficient mixing of reactants.3. Temperature fluctuations during the synthesis process.1. Ensure rapid and uniform mixing of the precursor and reducing agent to encourage a burst of nucleation.2. Optimize the stirring speed for a homogeneous distribution of reactants.3. Use a stable heat source and closely monitor the reaction temperature to maintain consistency.
Inconsistent results between experimental batches. 1. Variability in the quality or concentration of reagents.2. Inconsistent experimental conditions (e.g., temperature, stirring speed, addition rate).1. Use high-purity reagents and accurately prepare all solutions.2. Strictly control and document all experimental parameters for each synthesis.

Quantitative Data on ODA Concentration and Nanoparticle Size

The following table summarizes findings from various studies on the effect of ODA concentration on nanoparticle size. It is important to note that direct comparisons between different nanoparticle systems can be challenging due to the influence of other synthesis parameters.

Nanoparticle TypePrecursorsODA to Precursor Molar RatioResulting Nanoparticle SizeReference
Silver (Ag)AgNO₃VariedAn increase in the ODA molar ratio led to a decrease in particle size from 20 nm to 8 nm.[1]
Cobalt Ferrite (CoFe₂O₄)Fe(acac)₃, Co(acac)₃Varied with water extentDifferent precursor ratios and water content in the presence of ODA resulted in sizes of 9 nm, 15 nm, 18 nm, and 26 nm.[5][6]
Solid Lipid Nanoparticles (SLNs)This compound, Chloroform (B151607), Tween-80, PBS0.2 M ODA in the lipid phase178.9 (±72.71) nm[4]

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes the synthesis of CdSe quantum dots using ODA as a solvent and capping agent.[3]

Materials:

  • Cadmium oxide (CdO)

  • Stearic acid

  • Tri-n-octylphosphine oxide (TOPO)

  • This compound (ODA)

  • Selenium (Se) powder

  • Tri-n-octylphosphine (TOP)

  • Toluene (B28343)

  • Methanol (B129727)

Procedure:

  • Cadmium Precursor Preparation:

    • In a 100 mL three-neck flask, combine 13 mg of CdO, 0.150 g of stearic acid, 2.00 g of TOPO, and 2.00 g of ODA.

    • Equip the flask with a condenser and maintain a continuous flow of argon.

    • Heat the mixture to 300°C with rapid stirring.

  • Selenium Precursor Preparation:

    • In a separate vial, dissolve 8 mg of Se powder in 1.0 mL of TOP.

  • Quantum Dot Synthesis:

    • Swiftly inject the Se-TOP solution into the hot cadmium precursor solution at approximately 300°C.

    • Observe the color change, which indicates the nucleation and growth of CdSe quantum dots. The reaction can be stopped at the desired time to obtain a specific quantum dot size.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add toluene to dissolve the quantum dots.

    • Precipitate the quantum dots by adding methanol and collect the product via centrifugation.

    • Redissolve the quantum dots in toluene for storage and characterization.

Protocol 2: Synthesis of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol details the formation of SLNs using an emulsion-solvent evaporation technique.[4]

Materials:

  • This compound (ODA)

  • Chloroform

  • Tween 80

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Lipid Phase Preparation:

    • Prepare a 0.2 M solution of ODA in 2 mL of chloroform.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing 6% Tween 80 in PBS.

  • Emulsification:

    • Gradually add the lipid solution dropwise into the aqueous solution.

    • Homogenize the mixture using a sonic probe at 30% amplitude for 50 seconds to form a single emulsion.

  • Solvent Evaporation and Nanoparticle Isolation:

    • Remove the chloroform by evaporation under reduced pressure.

    • Isolate the nanoparticles by ultracentrifugation at 6500 rpm at 12°C for 30 minutes.

  • Drying and Characterization:

    • Dry the synthesized nanoparticles using a freeze-dryer.

    • Determine the concentration and characterize the particle size and zeta potential.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Characterization Metal_Precursor Metal Precursor (e.g., AgNO₃, CdO) Reaction_Vessel Reaction at Controlled Temperature Metal_Precursor->Reaction_Vessel Add to solvent ODA_Solution ODA Solution (Capping Agent) ODA_Solution->Reaction_Vessel Inject Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reaction_Vessel Inject to initiate nucleation Washing Washing/ Precipitation Reaction_Vessel->Washing Cool down Centrifugation Centrifugation Washing->Centrifugation Characterization Characterization (TEM, DLS, etc.) Centrifugation->Characterization Redisperse

Caption: A generalized workflow for the synthesis of nanoparticles using ODA.

logical_relationship ODA_Conc ODA Concentration NP_Size Nanoparticle Size ODA_Conc->NP_Size Higher conc. -> Smaller size Aggregation Aggregation ODA_Conc->Aggregation Sufficient conc. -> Prevents Temp Reaction Temperature Temp->NP_Size Higher temp. -> Larger size Mix_Rate Mixing Rate PDI Size Distribution (Polydispersity) Mix_Rate->PDI Faster rate -> Narrower dist.

Caption: Key parameters influencing nanoparticle size and quality.

References

Technical Support Center: Octadecylamine (ODA) Langmuir Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Octadecylamine (B50001) (ODA) Langmuir monolayers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of ODA Langmuir monolayers.

Issue Potential Cause Recommended Solution
Monolayer Instability at Low pH (around 3.5) Protonation of the amine headgroup of ODA increases its solubility in the aqueous subphase, leading to monolayer dissolution.[1][2][3][4]1. Lower the subphase pH further to ~2.5. At this pH, counterions (e.g., Cl⁻ from HCl) in the subphase adsorb to the protonated amine groups, neutralizing the charge and reducing hydrophilicity, which promotes monolayer reformation.[1][2][3][4] 2. Add monovalent salts (e.g., NaCl, NaBr, NaI) to the subphase at pH 3.5. The anions will act as counterions and stabilize the monolayer.[2][3][4]
Low Collapse Pressure 1. Contamination of the subphase or ODA solution. 2. Incomplete solvent evaporation. 3. High compression speed.1. Ensure the Langmuir trough, barriers, and glassware are meticulously cleaned. Use high-purity water (Milli-Q or equivalent) for the subphase and HPLC-grade solvent for the ODA solution. 2. Allow sufficient time (typically 10-15 minutes) for the spreading solvent to evaporate completely before starting compression.[5] 3. Use a slower compression speed to allow the monolayer to organize into a more stable configuration.
Poor Reproducibility of Isotherms 1. Inconsistent spreading technique. 2. Leaks in the Langmuir trough. 3. Temperature fluctuations.1. Use a high-precision microsyringe to deposit the ODA solution gently and evenly across the subphase surface.[5] 2. Check for leaks by compressing the barriers on a clean subphase and ensuring the surface pressure remains at zero.[5] 3. Use a thermostated Langmuir trough to maintain a constant subphase temperature.
No Significant Surface Pressure Increase Upon Compression 1. Insufficient amount of ODA spread on the subphase. 2. ODA solution forming lenses instead of a monolayer. 3. Wilhelmy plate not properly positioned or wetted.1. Calculate the required volume of ODA solution to achieve the desired surface coverage. 2. Ensure the spreading solvent is appropriate and that the ODA is fully dissolved. 3. The Wilhelmy plate should be clean, fully wetted by the subphase, and positioned at the air-water interface without touching the trough walls or barriers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming a stable ODA Langmuir monolayer?

A stable ODA monolayer is typically formed at a neutral or slightly alkaline pH (> 5.7).[1] At low pH values (around 3.5), the monolayer becomes unstable due to the protonation of the amine headgroups, which increases their solubility in the subphase.[1][2][3][4] However, stability can be recovered at a pH of 2.5 or by the addition of salts.[1][2][3][4]

Q2: How does the addition of salt to the subphase improve ODA monolayer stability at low pH?

At low pH, the amine headgroups of ODA become positively charged (-NH₃⁺), leading to electrostatic repulsion and increased solubility. Adding salt, such as NaCl, introduces anions (Cl⁻) into the subphase. These anions act as counterions, adsorbing to the protonated amine groups and neutralizing their charge. This reduces the hydrophilicity of the headgroups, causing the ODA molecules to return to the air-water interface and form a stable monolayer.[2][3][4]

Q3: What is the effect of temperature on ODA monolayer stability?

Temperature can significantly impact the stability and physical state of the ODA monolayer. Higher temperatures increase the kinetic energy of the molecules, which can lead to a more expanded monolayer and a lower collapse pressure. For reproducible results, it is crucial to control and maintain a constant subphase temperature throughout the experiment.

Q4: What is a typical collapse pressure for a stable ODA monolayer?

The collapse pressure of an ODA monolayer is dependent on factors such as subphase pH, temperature, and purity. On a pure water subphase at neutral pH and room temperature, the collapse pressure is typically in the range of 40-50 mN/m.

Q5: How does compression speed affect the pressure-area isotherm?

A faster compression speed can lead to a higher apparent collapse pressure and a shift of the isotherm to larger areas per molecule. This is because the monolayer does not have sufficient time to relax and rearrange into its most stable packing configuration. For thermodynamic equilibrium studies, a slow compression speed is recommended.

Quantitative Data

The following tables summarize the influence of subphase pH and salt addition on the stability of ODA Langmuir monolayers.

Table 1: Effect of Subphase pH on ODA Monolayer Stability

Subphase pHMaximum Achievable Surface Pressure (π_max) (mN/m)Monolayer Stability
> 5.7~45Stable
4.0~20Reduced Stability
3.5~1Unstable (dissolution)[1][2][3]
3.0~10Partial Recovery
2.5~40Stable (recovered)[1][2][3]

Data extracted and compiled from graphical representations in scientific literature.[1]

Table 2: Effect of Salt Addition on ODA Monolayer Stability at pH 3.5

Added Salt (3 mM)Maximum Achievable Surface Pressure (π_max) (mN/m)Monolayer Stability
None~1Unstable
NaCl~40Stable (recovered)
NaBr~40Stable (recovered)
NaI~35Stable (recovered)

Data extracted and compiled from graphical representations in scientific literature.

Experimental Protocols

Protocol 1: Preparation and Compression of an ODA Langmuir Monolayer

  • Trough Preparation:

    • Thoroughly clean the Langmuir trough and barriers with a high-purity solvent (e.g., chloroform (B151607) or ethanol) followed by copious rinsing with ultrapure water (resistivity > 18 MΩ·cm).[5]

    • Fill the trough with the desired aqueous subphase.

    • Aspirate the surface of the subphase to remove any contaminants.

    • Perform a blank compression run (compressing the barriers over the clean subphase) to ensure the surface pressure remains at zero, indicating a clean surface.[5]

  • ODA Solution Preparation:

    • Prepare a solution of ODA in a volatile, water-immiscible solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.[1]

  • Monolayer Spreading:

    • Using a high-precision microsyringe, carefully deposit small droplets of the ODA solution onto the air-subphase interface at various points.[5]

    • Allow 10-15 minutes for the solvent to evaporate completely.[5]

  • Isotherm Measurement:

    • Position a clean Wilhelmy plate at the air-subphase interface.

    • Begin compressing the monolayer with the barriers at a constant, slow rate (e.g., 10 cm²/min).

    • Record the surface pressure as a function of the mean molecular area to generate the pressure-area isotherm.

    • Continue compression until the monolayer collapses, which is indicated by a sharp drop or plateau in the surface pressure after a steep increase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Clean Trough Clean Trough Fill Subphase Fill Subphase Clean Trough->Fill Subphase Aspirate Surface Aspirate Surface Fill Subphase->Aspirate Surface Blank Run Blank Run Aspirate Surface->Blank Run Prepare ODA Solution Prepare ODA Solution Blank Run->Prepare ODA Solution Spread Monolayer Spread Monolayer Prepare ODA Solution->Spread Monolayer Solvent Evaporation Solvent Evaporation Spread Monolayer->Solvent Evaporation Compress Monolayer Compress Monolayer Solvent Evaporation->Compress Monolayer Record Isotherm Record Isotherm Compress Monolayer->Record Isotherm Analyze Isotherm Analyze Isotherm Record Isotherm->Analyze Isotherm Determine Collapse Pressure Determine Collapse Pressure Analyze Isotherm->Determine Collapse Pressure

Caption: Experimental workflow for ODA Langmuir monolayer preparation and analysis.

Troubleshooting_Flowchart start Monolayer Unstable? check_ph Check Subphase pH start->check_ph ph_low pH ≈ 3.5? check_ph->ph_low Yes ph_ok pH > 5.7? check_ph->ph_ok No lower_ph Lower pH to 2.5 ph_low->lower_ph Option 1 add_salt Add Monovalent Salt ph_low->add_salt Option 2 check_purity Check for Contamination (Subphase, ODA, Glassware) ph_ok->check_purity Yes check_procedure Review Experimental Procedure (Spreading, Compression Speed) ph_ok->check_procedure If pH is optimal stable Monolayer should be Stable lower_ph->stable add_salt->stable check_purity->check_procedure check_procedure->stable

Caption: Troubleshooting decision tree for unstable ODA Langmuir monolayers.

Signaling_Pathway cluster_unstable Unstable Monolayer (pH ≈ 3.5) cluster_stable Stable Monolayer (pH 2.5 or +Salt) ODA_NH2 ODA (-NH2) ODA_NH3_plus Protonated ODA (-NH3+) ODA_NH2->ODA_NH3_plus + H+ H_plus H+ Solvation Increased Solubility ODA_NH3_plus->Solvation Dissolution Monolayer Dissolution Solvation->Dissolution ODA_NH3_plus_2 Protonated ODA (-NH3+) Dissolution->ODA_NH3_plus_2 Intervention Neutralization Charge Neutralization ODA_NH3_plus_2->Neutralization + Counterion Counterion Counterion (e.g., Cl-) Reduced_Solubility Reduced Hydrophilicity Neutralization->Reduced_Solubility Reformation Monolayer Reformation Reduced_Solubility->Reformation

References

Technical Support Center: Scaling Up Octadecylamine-Based Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the synthesis of octadecylamine-based nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of This compound (B50001) (ODA) in nanoparticle synthesis?

A1: this compound serves as a crucial capping and stabilizing agent in the synthesis of a variety of nanoparticles.[1] Its long hydrocarbon chain provides steric hindrance, preventing nanoparticles from aggregating and ensuring their dispersion in non-polar solvents. In some syntheses, ODA can also act as a reducing agent.[1]

Q2: How does the concentration of this compound affect the final nanoparticle size?

A2: Generally, a higher molar ratio of this compound to the metal precursor leads to the formation of smaller nanoparticles.[1] This is because a higher concentration of ODA allows for more rapid surface passivation of the newly formed nanoparticle nuclei, which in turn limits their further growth. For instance, in the synthesis of silver nanoparticles, increasing the ODA to silver nitrate (B79036) molar ratio resulted in a decrease in particle size from 20 nm to 8 nm.[1]

Q3: What are the common challenges encountered when scaling up this compound-based nanoparticle synthesis?

A3: The primary challenges include:

  • Maintaining uniform heat and mass transfer: In larger reaction vessels, ensuring consistent temperature and precursor distribution is difficult, which can lead to broader particle size distributions.

  • Controlling nucleation and growth: A burst of nucleation is harder to achieve and control at larger scales, often resulting in batch-to-batch variability.

  • Preventing aggregation: As nanoparticle concentration increases with scale-up, the risk of aggregation also rises.

  • Reproducibility: Minor variations in parameters that are negligible at a lab scale can have a significant impact on the final product in large-scale synthesis, leading to issues with batch-to-batch consistency.[2][3]

Q4: Which synthesis methods are commonly used with this compound for nanoparticle production?

A4: Two prevalent methods are the hot-injection technique and the emulsion-solvent evaporation method. The hot-injection method is often used for the synthesis of semiconductor quantum dots and metallic nanoparticles, where a precursor is rapidly injected into a hot solution of this compound.[4][5] The emulsion-solvent evaporation technique is commonly employed for producing solid lipid nanoparticles, where an organic phase containing the lipid and ODA is emulsified in an aqueous phase, followed by the removal of the organic solvent.[6][7]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the nanoparticle suspension.

  • Significant increase in hydrodynamic size as measured by Dynamic Light Scattering (DLS).

  • A high Polydispersity Index (PDI) value (typically > 0.3).

Potential Cause Suggested Solution
Insufficient this compound Concentration Increase the molar ratio of ODA to the precursor to ensure complete surface coverage of the nanoparticles.
Inadequate Mixing Optimize the stirring speed to ensure homogeneous distribution of ODA and prevent localized areas of low stabilizer concentration. For larger volumes, consider using overhead stirring instead of a magnetic stir bar.
Suboptimal Temperature Ensure the reaction temperature is optimal for the binding of ODA to the nanoparticle surface. In some cases, a lower temperature might be necessary to prevent desorption of the capping agent.
Inappropriate Solvent Use a solvent in which both the nanoparticles and this compound are highly soluble. Poor solubility can lead to precipitation of either component.
Post-Synthesis Washing Steps During purification, the removal of excess ODA can destabilize the nanoparticles. Use a less harsh anti-solvent for precipitation and consider leaving a minimal amount of free ODA in the final suspension.
Issue 2: Broad Particle Size Distribution (High PDI)

Symptoms:

  • A PDI value consistently above 0.3 in DLS measurements.

  • A wide range of particle sizes observed in Transmission Electron Microscopy (TEM) images.

Potential Cause Suggested Solution
Slow Precursor Injection (Hot-Injection) A slow injection rate can lead to continuous nucleation and growth, resulting in a broad size distribution. Ensure a rapid and single injection of the precursor into the hot ODA solution to achieve a burst of nucleation.[4]
Temperature Gradients in the Reaction Vessel In large-scale synthesis, uneven heating can cause different nucleation and growth rates throughout the vessel. Use a heating mantle with good coverage and efficient stirring to maintain a uniform temperature.
Inconsistent Mixing Inefficient mixing can lead to localized variations in precursor concentration, resulting in a broad size distribution. Optimize the stirring rate and consider using a reactor with baffles to improve mixing efficiency.
Ostwald Ripening Over an extended reaction time, larger particles may grow at the expense of smaller ones. Optimize the reaction time to quench the reaction after the desired particle size is reached and before significant ripening occurs.
Issue 3: Batch-to-Batch Inconsistency

Symptoms:

  • Significant variations in average particle size, PDI, and yield between different synthesis batches.[2][3][8]

Potential Cause Suggested Solution
Variability in Reagent Quality Use reagents from the same supplier and lot number to minimize variability. The purity of this compound and precursors is critical.
Inconsistent Heating and Injection Rates Small variations in heating profiles and injection speeds can lead to different nucleation and growth kinetics.[4] Use automated equipment for heating and injection to ensure consistency.
Atmospheric Conditions For air-sensitive reactions, ensure a consistent inert atmosphere (e.g., nitrogen or argon) is maintained throughout the synthesis.
Human Error Manual execution of synthesis steps can introduce variability. Standardize all procedures and, where possible, automate critical steps.

Data Presentation

Table 1: Effect of ODA to Precursor Molar Ratio on Silver Nanoparticle Size

ODA:AgNO₃ Molar RatioAverage Particle Size (nm)Reference
Low~20[1]
High~8[1]

Table 2: Influence of Capping Agent on Gold Nanoparticle Synthesis

PrecursorCapping AgentAverage Particle Size (nm)Reference
AuClOleylamine~12[9]
AuClThis compound~100[9]

Table 3: Illustrative Effect of Formulation Parameters on Solid Lipid Nanoparticle Properties (Emulsion-Solvent Evaporation Method)

Parameter VariedChangeEffect on Particle SizeEffect on PDIEffect on Zeta PotentialReference
Lipid Concentration IncreaseIncreaseIncreaseNo significant change[6]
Surfactant Concentration IncreaseDecreaseDecreaseIncrease (more stable)[6]
Co-surfactant Amount IncreaseDecreaseDecreaseIncrease (more stable)[6]
Organic Phase Volume IncreaseNo significant changeNo significant changeNo significant change[6]

Note: This table is based on a study of solid lipid nanoparticles and provides a general trend. The specific effects for an this compound-based formulation may vary.

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of this compound-Stabilized Semiconductor Nanoparticles (Adapted from CdSe Synthesis)

Materials:

  • Cadmium oxide (CdO)

  • This compound (ODA)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Toluene (B28343)

  • Methanol

Procedure:

  • Precursor Preparation: In a glovebox, dissolve Se powder in TOP to create a TOP-Se stock solution (e.g., 1 M).

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine CdO and ODA.

  • Degassing: Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.

  • Heating: Switch to an inert atmosphere (e.g., nitrogen) and heat the mixture to the desired injection temperature (e.g., 240-280°C).

  • Injection: Rapidly inject the TOP-Se solution into the hot reaction mixture with vigorous stirring. The color of the solution should change, indicating nanoparticle formation.

  • Growth: Allow the nanoparticles to grow at the injection temperature for a specific time to achieve the desired size.

  • Quenching: Cool the reaction mixture to room temperature.

  • Purification:

    • Add toluene to the reaction mixture to dissolve the nanoparticles.

    • Precipitate the nanoparticles by adding methanol.

    • Centrifuge the mixture to collect the nanoparticle pellet.

    • Discard the supernatant and re-disperse the nanoparticles in toluene.

    • Repeat the precipitation and washing steps two more times.

  • Storage: Store the purified nanoparticles dispersed in a non-polar solvent.

Protocol 2: Emulsion-Solvent Evaporation for this compound-Based Solid Lipid Nanoparticles

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • This compound (ODA)

  • Organic solvent (e.g., chloroform (B151607) or dichloromethane)

  • Aqueous surfactant solution (e.g., Tween 80 in deionized water)

Procedure:

  • Organic Phase Preparation: Dissolve the solid lipid and ODA in the organic solvent.

  • Aqueous Phase Preparation: Prepare the aqueous surfactant solution.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Formation: As the solvent evaporates, the lipid and ODA precipitate, forming solid lipid nanoparticles.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and other impurities.

  • Storage: Store the purified nanoparticle suspension at 4°C.

Visualizations

experimental_workflow start Start precursor_prep Prepare Precursor Solution start->precursor_prep reaction_setup Set up Reaction Flask with ODA start->reaction_setup injection Rapidly Inject Precursor precursor_prep->injection degassing Degas Mixture (e.g., 120°C, 1 hr) reaction_setup->degassing heating Heat to Injection Temperature under Inert Atmosphere degassing->heating heating->injection growth Nanoparticle Growth injection->growth quenching Cool to Room Temperature growth->quenching purification Purify Nanoparticles (Precipitation & Centrifugation) quenching->purification storage Store Purified Nanoparticles purification->storage

Caption: Experimental workflow for the hot-injection synthesis of ODA-stabilized nanoparticles.

troubleshooting_aggregation problem Nanoparticle Aggregation Observed cause1 Insufficient ODA Concentration? problem->cause1 cause2 Inadequate Mixing? problem->cause2 cause3 Suboptimal Temperature? problem->cause3 cause4 Poor Solvent Choice? problem->cause4 solution1 Increase ODA:Precursor Ratio cause1->solution1 Yes solution2 Optimize Stirring Speed/Method cause2->solution2 Yes solution3 Adjust Reaction Temperature cause3->solution3 Yes solution4 Select a Better Solvent cause4->solution4 Yes

Caption: Troubleshooting decision tree for nanoparticle aggregation.

oda_stabilization nanoparticle Nanoparticle Core oda ODA Molecule Amine Headgroup (NH₂) Hydrocarbon Tail nanoparticle->oda:head Binds to Surface stabilization Steric Hindrance oda:tail->stabilization Provides dispersion Dispersion in Non-Polar Solvent stabilization->dispersion Leads to

Caption: Role of this compound in nanoparticle stabilization.

References

Technical Support Center: Octadecylamine (ODA) Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during octadecylamine (B50001) (ODA) functionalization of materials such as nanoparticles, polymers, and various surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound (ODA) functionalization?

A1: this compound (ODA) is a long-chain primary amine used to modify surfaces, imparting a hydrophobic character.[1][2] This is crucial for applications such as improving the dispersion of nanoparticles in organic media, enhancing interactions with hydrophobic drugs, creating water-repellent coatings, and modulating biological interactions.[1][2]

Q2: What is the main chemical reaction involved in ODA functionalization with a carboxylated surface?

A2: The primary reaction is the formation of a stable amide bond between the primary amine of ODA and a carboxylic acid group on the surface. This is a condensation reaction that results in the loss of a water molecule.[1][3]

Q3: Why is direct reaction between ODA and carboxylic acids often inefficient?

A3: Amines are basic and carboxylic acids are acidic. When mixed, a rapid acid-base reaction occurs, forming an ammonium (B1175870) carboxylate salt.[2] This salt is highly unreactive, and further heating (often above 100°C) is required to drive off water and form the amide bond.[4][5] To achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used.[2][4][6]

Q4: What are the key parameters to control during ODA functionalization?

A4: Key parameters include reaction temperature, time, concentration of ODA, solvent purity (especially the absence of water), and the cleanliness of the substrate surface.[7][8] Optimizing these parameters is crucial for achieving high grafting density and minimizing side reactions.

Q5: How can I confirm successful ODA functionalization?

A5: Several analytical techniques can be used to confirm functionalization. Fourier Transform Infrared Spectroscopy (FTIR) can identify the characteristic amide bond peaks.[9] X-ray Photoelectron Spectroscopy (XPS) can detect the presence of nitrogen on the surface.[8] Thermogravimetric Analysis (TGA) can quantify the amount of grafted ODA by measuring the weight loss upon heating.[10] Contact angle measurements can confirm the increased hydrophobicity of the surface.

Troubleshooting Guides

This section addresses common challenges encountered during the ODA functionalization process in a question-and-answer format.

Issue 1: Low grafting density or incomplete functionalization.

  • Question: My analytical data (e.g., low nitrogen signal in XPS, small weight loss in TGA) suggests a low degree of ODA functionalization. What could be the cause?

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Surface Contamination Implement a rigorous substrate cleaning protocol. For silica-based materials, this may involve sonication in solvents like acetone (B3395972) and isopropanol, followed by activation with oxygen plasma or a piranha solution.[11]
Inefficient Amide Bond Formation If reacting directly, ensure the temperature is high enough (>100°C) to drive off water from the intermediate ammonium salt.[5] Alternatively, use a coupling agent like DCC to facilitate amide bond formation under milder conditions.[2][4][6]
Insufficient Reaction Time or Concentration Increase the reaction time and/or the concentration of the ODA solution to favor the forward reaction.[8]
Reagent Degradation Use fresh, high-purity ODA and anhydrous solvents. Moisture can hydrolyze activating agents and compete with the desired reaction.[8]

Issue 2: Formation of aggregates and poor material dispersion after functionalization.

  • Question: After functionalization, my nanoparticles are heavily aggregated and difficult to disperse. Why is this happening?

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Self-Condensation/Cross-linking While ODA itself is unlikely to self-condense, bifunctional impurities or reactive sites on the substrate could lead to cross-linking. Ensure the purity of your ODA.
Incomplete Functionalization Patches of unfunctionalized, hydrophilic surface can lead to aggregation in non-polar solvents. Optimize reaction conditions to ensure uniform and complete surface coverage.[11]
Excess Physisorbed ODA Unreacted ODA can physically adsorb to the surface, leading to stickiness and aggregation. Thoroughly wash the functionalized material with a suitable solvent (e.g., ethanol, toluene) to remove excess ODA.[10]
Inappropriate Solvent for Dispersion The now-hydrophobic material will not disperse well in polar solvents. Use a non-polar or moderately polar solvent for redispersion.

Issue 3: Unexpected peaks in spectroscopic analysis (e.g., FTIR, NMR).

  • Question: My FTIR spectrum shows unexpected peaks that do not correspond to the amide bond or the starting materials. What could be the source of these peaks?

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Side Reactions with Surface Groups Besides carboxylic acids, ODA might react with other functional groups on the substrate, such as epoxides or isocyanates, if present.[12] Characterize your starting material thoroughly to identify all reactive surface groups.
Oxidation of ODA Although generally stable, prolonged heating in the presence of oxygen could potentially lead to oxidation of the amine. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[11]
Residual Coupling Agents/Byproducts If using a coupling agent like DCC, byproducts such as dicyclohexylurea (DCU) can precipitate and contaminate the sample. Ensure proper purification steps are in place to remove these byproducts.
Solvent Impurities Impurities in the solvent could react with ODA or the substrate. Use high-purity, anhydrous solvents.

Experimental Protocols

Protocol 1: Direct Thermal Amidation of Carboxylated Nanoparticles

This protocol describes the functionalization of nanoparticles bearing carboxylic acid groups with ODA via direct heating.

  • Nanoparticle Preparation: Disperse 100 mg of carboxylated nanoparticles in 50 mL of a high-boiling point, anhydrous solvent (e.g., toluene (B28343), xylene).

  • Reagent Addition: Add a 10-fold molar excess of ODA to the nanoparticle dispersion.

  • Reaction: Heat the mixture to reflux (typically 110-140°C) under a nitrogen atmosphere with constant stirring for 24 hours. A Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the mixture to pellet the functionalized nanoparticles.

    • Discard the supernatant containing excess ODA.

    • Wash the pellet by re-dispersing in fresh solvent (e.g., toluene or ethanol) and centrifuging again. Repeat this washing step 3-5 times to ensure complete removal of unreacted ODA.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

Protocol 2: DCC-Mediated Amidation of a Carboxylated Surface

This protocol uses a coupling agent for functionalization under milder conditions.

  • Substrate Preparation: Ensure the substrate with carboxylic acid groups is clean and dry. For flat surfaces, cleaning with solvents and activating with oxygen plasma is recommended.[11]

  • Reaction Mixture Preparation:

    • In an anhydrous solvent (e.g., DMF or DCM), dissolve ODA (1.5 equivalents relative to surface carboxyl groups).

    • In a separate container, dissolve DCC (1.5 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Under an inert atmosphere, add the ODA solution to the substrate.

    • Slowly add the DCC solution to the mixture with gentle agitation.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Purification:

    • The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and will precipitate.

    • For functionalized particles, centrifuge to pellet the particles and DCU. Wash repeatedly with the reaction solvent and then a solvent in which DCU is slightly soluble (like methanol) but the product is not.

    • For flat surfaces, rinse thoroughly with the reaction solvent followed by sonication in a fresh solvent to remove physisorbed molecules and DCU.

  • Drying: Dry the functionalized material under a stream of nitrogen or in a vacuum oven.

Visualizing Workflows and Reactions

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Unsatisfactory Functionalization Result low_yield Low Grafting Density start->low_yield aggregation Aggregation / Poor Dispersion start->aggregation impurity Spectroscopic Impurities start->impurity cause_yield1 Contaminated Surface low_yield->cause_yield1 cause_yield2 Inefficient Reaction low_yield->cause_yield2 cause_agg1 Incomplete Functionalization aggregation->cause_agg1 cause_agg2 Excess Physisorbed ODA aggregation->cause_agg2 cause_imp1 Side Reactions impurity->cause_imp1 cause_imp2 Reagent/Solvent Impurities impurity->cause_imp2 sol_yield1 Improve Cleaning Protocol cause_yield1->sol_yield1 sol_yield2 Optimize Conditions / Use Coupling Agent cause_yield2->sol_yield2 cause_agg1->sol_yield2 sol_agg1 Improve Washing Steps cause_agg2->sol_agg1 sol_imp1 Use Inert Atmosphere / Purify Reagents cause_imp1->sol_imp1 cause_imp2->sol_imp1

Caption: Troubleshooting workflow for ODA functionalization.

Amide_Formation_Pathway cluster_main Desired Amidation Pathway cluster_side Initial Side Reaction (Acid-Base) RCOOH Surface-COOH Amide Surface-CONH-C₁₈H₃₇ (Desired Product) RCOOH->Amide + ODA + DCC (mild) Salt Surface-COO⁻ H₃N⁺-C₁₈H₃₇ (Unreactive Salt) RCOOH->Salt + ODA (fast) ODA H₂N-C₁₈H₃₇ (ODA) ODA->Salt Salt->Amide Heat (>100°C) - H₂O

Caption: Reaction pathways for amide formation.

References

Technical Support Center: Purification of Octadecylamine-Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of octadecylamine (B50001) (ODA)-coated nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to purify this compound (ODA)-coated nanoparticles?

Excess ODA, a common capping agent in nanoparticle synthesis, can interfere with downstream applications. It can cause cytotoxicity in biological assays, hinder further surface functionalization, and affect the stability and aggregation state of the nanoparticles.[1] Complete removal is often necessary to ensure the reliability and reproducibility of your experimental results.[1]

Q2: What are the primary methods for purifying ODA-coated nanoparticles?

The most common and effective methods for removing small molecule ligands like ODA from nanoparticle suspensions are centrifugation with washing, dialysis, and size exclusion chromatography (SEC).[1][2]

Q3: How do I choose the best purification method for my ODA-coated nanoparticles?

The optimal method depends on several factors, including the size and density of your nanoparticles, their stability, the solvent they are suspended in, and the scale of your experiment. The table below provides a comparison to help you decide.

Q4: How can I confirm that the excess ODA has been successfully removed?

Several analytical techniques can be used to quantify the amount of residual ODA. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the amount of ODA on the nanoparticle surface or in the supernatant after purification.[3][4][5]

  • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as a function of temperature, which can be used to determine the amount of organic coating (ODA) on the nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can provide information about the elemental composition and chemical state of the nanoparticle surface.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present on the nanoparticle surface and confirm the presence or absence of ODA.[6]

Q5: My ODA-coated nanoparticles are aggregating after purification. What can I do?

Aggregation is a common issue that can be caused by the removal of the stabilizing ODA ligand. To mitigate this, you can try:

  • Using a gentler purification method: Dialysis is generally considered a gentler method than centrifugation.[1]

  • Reducing the centrifugation speed or duration: High centrifugal forces can lead to irreversible aggregation.

  • Optimizing the resuspension step: Use gentle pipetting or a brief bath sonication to resuspend the nanoparticle pellet. Avoid high-power probe sonication.

  • Adding a new, biocompatible stabilizing agent: During the final washing step, you can introduce a different stabilizing agent to the buffer to replace the ODA and maintain colloidal stability.

Troubleshooting Guide

Issue 1: Nanoparticle Aggregation During or After Purification

Symptoms:

  • Visible precipitates or cloudiness in the nanoparticle suspension.

  • Increase in hydrodynamic diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Formation of large, irreversible clusters observed by microscopy (e.g., TEM).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Removal of Stabilizing Ligand: The ODA coating provides steric stabilization. Its removal can expose the nanoparticle surfaces, leading to aggregation.Use a gentler purification method: Switch from centrifugation to dialysis. Ligand Exchange: Introduce a new, more biocompatible stabilizing ligand during the final purification step.
High Centrifugal Force: Excessive centrifugation speed or time can force nanoparticles into close proximity, causing irreversible aggregation.Optimize centrifugation parameters: Reduce the g-force and/or centrifugation time. Perform a titration to find the minimum speed and time required to pellet your nanoparticles.
Harsh Resuspension: Aggressive resuspension methods like probe sonication can damage the nanoparticle surface or induce aggregation.Gentle Resuspension: Use gentle pipetting or a low-power bath sonicator for a short duration to redisperse the pellet.
Inappropriate Solvent: The solvent used for washing and resuspension may not be optimal for maintaining the stability of the ODA-coated nanoparticles.Solvent Selection: Ensure the solvent used in the final resuspension step is compatible with the ODA coating and the nanoparticle core. For hydrophobic ODA-coated nanoparticles, an organic solvent may be more appropriate than an aqueous buffer if aggregation is severe.
Issue 2: Low Nanoparticle Recovery After Purification

Symptoms:

  • Significantly lower concentration of nanoparticles in the final purified sample compared to the initial concentration.

  • Loss of colored or fluorescent signal if the nanoparticles are labeled.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Pelleting during Centrifugation: The centrifugation speed or time may be insufficient to pellet all the nanoparticles, especially smaller ones.Increase Centrifugation Speed/Time: Gradually increase the centrifugation force or duration. Use a Nanoparticle Concentrator: Consider using centrifugal filter units with an appropriate molecular weight cutoff (MWCO).
Adhesion to Labware: Nanoparticles can adhere to the walls of centrifuge tubes or other containers.Use Low-Adhesion Tubes: Utilize low-binding microcentrifuge tubes. Pre-treatment of Tubes: In some cases, pre-coating the tubes with a blocking agent like bovine serum albumin (BSA) can help, though this may introduce contaminants.
Loss During Supernatant Removal: Accidental aspiration of the nanoparticle pellet when removing the supernatant.Careful Supernatant Removal: Leave a small amount of supernatant behind to avoid disturbing the pellet. This can be removed in a subsequent washing step.
Adsorption to Dialysis Membrane: Nanoparticles may adsorb to the surface of the dialysis membrane.Select Appropriate Membrane Material: Choose a dialysis membrane with low protein/nanoparticle binding properties (e.g., regenerated cellulose).
Adsorption to SEC Column: Nanoparticles can irreversibly adsorb to the stationary phase of the size exclusion chromatography column.Column Passivation: Pre-treat the column with a solution of a blocking agent. Optimize Mobile Phase: Adjust the ionic strength or pH of the mobile phase to minimize interactions between the nanoparticles and the column matrix.
Issue 3: Incomplete Removal of Excess this compound

Symptoms:

  • Analytical measurements (e.g., NMR, TGA) indicate the presence of residual ODA after purification.

  • Cytotoxicity or other unexpected biological effects in downstream applications.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Washing (Centrifugation): Not enough washing steps or inefficient resuspension between washes can trap free ODA within nanoparticle agglomerates.Increase Number of Washes: Perform at least 3-5 washing cycles. Thorough Resuspension: Ensure the pellet is fully resuspended in fresh solvent during each washing step.
Insufficient Dialysis Time: The dialysis duration may not be long enough for the concentration of free ODA to reach equilibrium.Extend Dialysis Time: Increase the dialysis time and the frequency of buffer changes. A larger volume of dialysis buffer will also improve efficiency.
Inappropriate Dialysis Membrane MWCO: The molecular weight cutoff of the dialysis membrane may be too small for efficient removal of ODA.Select Appropriate MWCO: Use a dialysis membrane with a MWCO that is large enough for ODA to pass through but small enough to retain the nanoparticles. A 10 kDa MWCO is often a good starting point.
Co-elution in SEC: Free ODA may form micelles that are large enough to elute with the nanoparticles in the void volume of the SEC column.Optimize Mobile Phase: Add a small amount of organic solvent or surfactant to the mobile phase to disrupt ODA micelles.

Data Presentation: Comparison of Purification Methods

ParameterCentrifugation & WashingDialysisSize Exclusion Chromatography (SEC)
Principle Separation based on density differences. Nanoparticles are pelleted, and the supernatant containing free ODA is removed.Separation based on size exclusion using a semi-permeable membrane. Small molecules like ODA diffuse out, while larger nanoparticles are retained.Separation based on hydrodynamic volume. Nanoparticles elute first, while smaller ODA molecules are retained in the porous stationary phase.
ODA Removal Efficiency Moderate to High (depends on the number of washes)High (with sufficient time and buffer changes)Very High
Nanoparticle Yield Moderate to High (potential for loss during supernatant removal and incomplete pelleting)High (minimal sample loss if handled carefully)Moderate to High (potential for loss due to column adsorption)
Effect on PDI Can increase PDI due to aggregation from high centrifugal forces.Generally maintains or slightly improves PDI.Can significantly improve PDI by removing smaller or larger aggregates.
Speed Fast (minutes to hours per cycle)Slow (hours to days)Relatively Fast (minutes to hours)
Scalability Easily scalableScalable, but can be cumbersome for large volumes.Can be automated and is scalable.
Equipment CentrifugeDialysis tubing/cassettes, beaker, stir plateChromatography system (pump, column, detector)

Experimental Protocols

Protocol 1: Purification by Centrifugation and Washing

This protocol is suitable for nanoparticles that are stable under centrifugation and do not irreversibly aggregate.

Materials:

  • Suspension of ODA-coated nanoparticles

  • Appropriate solvent for washing and resuspension (e.g., ethanol, chloroform, or a buffered aqueous solution depending on the nanoparticle core and stability)

  • Microcentrifuge or ultracentrifuge

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Transfer the nanoparticle suspension to a low-adhesion microcentrifuge tube.

  • Centrifuge the suspension at a speed and for a duration sufficient to pellet the nanoparticles. This needs to be optimized for your specific nanoparticles. A starting point for 10-50 nm nanoparticles could be 10,000 - 20,000 x g for 20-30 minutes.

  • Carefully decant the supernatant, which contains the excess ODA.

  • Add a volume of fresh solvent equal to the initial volume of the suspension.

  • Gently resuspend the pellet by pipetting up and down or by using a brief (1-2 minutes) bath sonication. Ensure the pellet is fully dispersed.

  • Repeat steps 2-5 for a total of 3-5 washing cycles.

  • After the final wash, resuspend the nanoparticle pellet in the desired solvent for storage or downstream applications.

Workflow for Centrifugation and Washing

start Start with ODA-coated Nanoparticle Suspension centrifuge Centrifuge to Pellet Nanoparticles start->centrifuge decant Decant Supernatant (contains excess ODA) centrifuge->decant resuspend Resuspend Pellet in Fresh Solvent decant->resuspend repeat Repeat 3-5 times resuspend->repeat repeat->centrifuge Yes final_resuspend Resuspend in Final Buffer repeat->final_resuspend No end Purified Nanoparticles final_resuspend->end

Caption: Workflow for the purification of ODA-coated nanoparticles by centrifugation and washing.

Protocol 2: Purification by Dialysis

This is a gentle method suitable for nanoparticles that may be prone to aggregation.

Materials:

  • Suspension of ODA-coated nanoparticles

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 10 kDa)

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (a solvent in which the nanoparticles are stable and ODA is soluble)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Load the nanoparticle suspension into the dialysis tubing or cassette and seal it securely, leaving some headspace.

  • Place the sealed dialysis bag in a large beaker containing the dialysis buffer (typically at a volume 100-200 times that of the sample).

  • Place the beaker on a stir plate and stir the buffer gently.

  • Allow dialysis to proceed for at least 4-6 hours.

  • Change the dialysis buffer completely. Repeat the buffer change at least 3-4 times over 24-48 hours to ensure complete removal of the free ODA.

  • After the final buffer change, remove the dialysis bag and carefully recover the purified nanoparticle suspension.

Workflow for Dialysis

start Start with ODA-coated Nanoparticle Suspension load_dialysis Load Sample into Dialysis Bag/Cassette start->load_dialysis place_in_buffer Place in Large Volume of Dialysis Buffer load_dialysis->place_in_buffer stir Stir Gently place_in_buffer->stir dialyze Dialyze for 4-6 hours stir->dialyze change_buffer Change Dialysis Buffer dialyze->change_buffer change_buffer->dialyze Repeat 3-4 times recover Recover Purified Sample change_buffer->recover Final end Purified Nanoparticles recover->end

Caption: Workflow for the purification of ODA-coated nanoparticles by dialysis.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

This method is effective for obtaining highly pure and monodisperse nanoparticle samples.

Materials:

  • Suspension of ODA-coated nanoparticles

  • Size Exclusion Chromatography (SEC) system (pump, injector, column, detector)

  • SEC column with a suitable fractionation range for the nanoparticles

  • Mobile phase (a solvent that is compatible with the nanoparticles and the column)

  • Fraction collector

Procedure:

  • Select an SEC column with a fractionation range appropriate for your nanoparticles. The nanoparticles should elute in the void volume, while ODA should be retained in the column.

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the nanoparticle sample by centrifuging or filtering it to remove any large aggregates that could clog the column.

  • Inject the nanoparticle sample onto the equilibrated SEC column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Collect fractions as they elute from the column. The nanoparticles will be in the initial fractions (corresponding to the void volume), while the smaller ODA molecules will elute later.

  • Monitor the elution profile using a UV-Vis detector or by analyzing the collected fractions for the presence of nanoparticles.

  • Pool the fractions containing the purified nanoparticles.

Logical Relationship for SEC Purification

cluster_0 Sample Components cluster_1 SEC Column cluster_2 Elution Profile Nanoparticles ODA-coated Nanoparticles (Large Hydrodynamic Volume) PorousBeads Stationary Phase (Porous Beads) Nanoparticles->PorousBeads Excluded from Pores Elution_NP Early Elution (Void Volume) Nanoparticles->Elution_NP ODA Free ODA (Small Hydrodynamic Volume) ODA->PorousBeads Enters Pores Elution_ODA Late Elution (Retained in Pores) ODA->Elution_ODA PorousBeads->Elution_NP PorousBeads->Elution_ODA

Caption: Logical relationship of component separation in Size Exclusion Chromatography.

References

strategies to improve the efficiency of Octadecylamine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octadecylamine (ODA) as a corrosion inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Poor Solubility and Dispersion of this compound in Aqueous Solutions

  • Symptoms: You observe a cloudy or non-uniform solution after attempting to dissolve ODA in water. The inhibitor seems to precipitate or float on the surface.

  • Cause: this compound has a long hydrocarbon chain, which makes it inherently hydrophobic and poorly soluble in water.[1]

  • Solutions:

    • Heating: Gently heat the solution while stirring to increase the solubility of ODA. However, be mindful of the thermal stability of ODA, as decomposition can begin at temperatures as low as 95°C.[2]

    • Use of Co-solvents: Employing a co-solvent like alcohol, ether, or benzene (B151609) can aid in dissolving ODA before introducing it to the aqueous system.[1]

    • Supramolecular Complexation: Form an inclusion complex with cyclodextrins (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin). This method significantly enhances the solubility of ODA in water.[3][4]

Issue 2: Formation of Gummy or Slimy Deposits on Metal Surfaces or in the System

  • Symptoms: Instead of a uniform protective film, you observe a sticky, gum-like substance on the metal coupon or accumulating in the experimental setup.

  • Cause: This can be a result of overfeeding ODA into the system or a reaction with pre-existing corrosion products (iron oxides).

  • Solutions:

    • Optimize Concentration: Carefully determine the optimal ODA concentration for your system. An excess of the inhibitor can lead to the formation of these undesirable deposits.

    • System Cleanliness: Ensure the metal surfaces and the entire system are thoroughly cleaned to remove any existing corrosion products before introducing the inhibitor.

    • Visual Inspection: A well-formed ODA film should appear as a thin, non-wettable, and often invisible or slightly hazy layer on the metal surface. Any visible thick, uneven, or slimy deposits indicate a problem with the film formation.

Issue 3: Inconsistent or Non-Reproducible Corrosion Inhibition Efficiency Results

  • Symptoms: You are getting widely varying results from repeated experiments under what should be identical conditions.

  • Causes:

    • Incomplete Film Formation: The protective ODA film may not be forming uniformly across the metal surface.

    • Fluctuations in Experimental Conditions: Minor, unmonitored changes in temperature, pH, or hydrodynamics can significantly impact inhibitor performance.

    • Electrochemical Measurement Issues: Problems with the experimental setup, such as electrode placement, reference electrode stability, or solution conductivity, can lead to inconsistent electrochemical data.

  • Solutions:

    • Pre-conditioning: Allow sufficient time for the ODA film to form and stabilize on the metal surface before starting corrosion measurements.

    • Strict Parameter Control: Maintain and monitor temperature, pH, and stirring/flow rates meticulously throughout the experiment.

    • Electrochemical Setup Check: Ensure your electrochemical cell is set up correctly, the reference electrode is functioning properly, and all connections are secure. For potentiodynamic polarization, using a fresh sample for each test is crucial as the technique is destructive.[5][6]

Frequently Asked Questions (FAQs)

Q1: How does this compound inhibit corrosion?

A1: this compound is a film-forming amine. Its primary amine group adsorbs onto the metal surface, while its long, hydrophobic octadecyl chain orients away from the surface. This forms a protective, non-wettable film that acts as a barrier, preventing corrosive species like water, oxygen, and chlorides from reaching the metal surface.[6]

Q2: What is the optimal pH for using this compound?

A2: The effectiveness of ODA is pH-dependent. The inhibition efficiency generally increases with an increase in pH. At lower pH, the amine group can be protonated, which may affect its adsorption behavior. For some systems, a pH range of 8.0 to 8.5 is considered optimal for film formation.[7][8]

Q3: How does temperature affect the performance of this compound?

A3: The effect of temperature is complex. Initially, an increase in temperature can enhance the adsorption of ODA onto the metal surface, leading to better inhibition. However, at higher temperatures, the rate of corrosion can increase, and ODA may start to desorb from the surface or even decompose, leading to a decrease in its efficiency.[2][9][10]

Q4: Can the efficiency of this compound be improved by combining it with other inhibitors?

A4: Yes, this is a common strategy. The use of ODA in combination with other compounds can lead to synergistic effects, enhancing the overall corrosion protection. For example, studies have shown that combining ODA with 1,2,3-benzotriazole (BTA) can be effective, although the nature of their interaction (synergism or antagonism) can depend on the specific conditions and metal substrate.[11][12] There is also evidence of synergistic effects when thiourea (B124793) is used with other long-chain amines, suggesting potential for similar effects with ODA.[13][14][15][16]

Q5: How can I determine if this compound is physically or chemically adsorbed to the metal surface?

A5: The mode of adsorption can be inferred from thermodynamic parameters calculated from experimental data. A standard free energy of adsorption (ΔG°ads) value more positive than -20 kJ/mol typically indicates physisorption (electrostatic interactions), while a value more negative than -40 kJ/mol suggests chemisorption (covalent bonding). Values in between -20 and -40 kJ/mol suggest a mixed mode of adsorption.[17] However, these are general guidelines, and a more definitive determination often requires computational modeling and spectroscopic analysis.[17]

Data Presentation

Table 1: Effect of Temperature on the Diffusion Coefficients of Corrosive Species in an ODA Film

Temperature (K)Diffusion Coefficient of O₂ (10⁻⁹ m²/s)Diffusion Coefficient of H₂O (10⁻⁹ m²/s)Diffusion Coefficient of Cl⁻ (10⁻⁹ m²/s)
2982.872.310.21
3233.452.890.29
3484.093.410.39
3734.784.020.51
3985.524.680.65
4136.445.430.81

Data adapted from molecular dynamics simulations.[9]

Table 2: Inhibition Efficiency of this compound on Incoloy 800 in the Presence of Chlorides

ODA Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
01.2-
60.833.3
120.558.3
240.375.0
500.283.3

Experimental conditions: 75°C, presence of 50 ppm Cl⁻.[18]

Experimental Protocols

1. Protocol for Weight Loss Measurement

This protocol outlines the steps to determine corrosion rate and inhibitor efficiency using the weight loss method.

  • 1.1. Specimen Preparation:

    • Cut metal coupons to a desired size (e.g., 2 cm x 2 cm x 0.2 cm).

    • Polish the coupons with successively finer grades of abrasive paper, rinse with distilled water and a suitable solvent (e.g., acetone), and dry.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (Winitial).

  • 1.2. Experimental Setup:

    • Prepare the corrosive solution with and without the desired concentration of this compound.

    • Suspend each coupon in the test solution using a non-metallic holder. Ensure the coupon is fully immersed.

  • 1.3. Immersion:

    • Maintain the system at the desired temperature for a specified duration (e.g., 24, 48, 72 hours).

  • 1.4. Post-Immersion:

    • Carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve gentle brushing and immersion in a cleaning solution that removes the corrosion products without affecting the base metal.

    • Rinse the cleaned coupons with distilled water and acetone, then dry thoroughly.

    • Weigh the coupons again and record the final weight (Wfinal).

  • 1.5. Calculations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)

      • K = 8.76 × 10⁴ (constant)

      • ΔW = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100

      • CRblank = Corrosion rate in the absence of inhibitor

      • CRinh = Corrosion rate in the presence of inhibitor

2. Protocol for Electrochemical Impedance Spectroscopy (EIS)

This protocol provides a general procedure for evaluating the performance of ODA using EIS.

  • 2.1. Electrode Preparation:

    • Prepare the working electrode (metal specimen) by polishing to a mirror finish, rinsing, and drying.

    • Mount the specimen in an electrode holder, exposing a well-defined surface area.

  • 2.2. Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration: the metal specimen as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

    • Fill the cell with the corrosive solution (with and without ODA).

  • 2.3. Measurement:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP.

    • Scan a wide frequency range (e.g., 100 kHz to 10 mHz).

  • 2.4. Data Analysis:

    • The data is typically presented as Nyquist and Bode plots.

    • Fit the impedance data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • 2.5. Calculation of Inhibition Efficiency (IE%):

    • IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100

      • Rct(inh) = Charge transfer resistance in the presence of the inhibitor

      • Rct(blank) = Charge transfer resistance in the absence of the inhibitor

Visualizations

ODA_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Film_Formation Formation of Hydrophobic Protective Film Corrosive_Species->Film_Formation Blocked by Film Metal_Surface Metal Surface Corrosive_Species->Metal_Surface Attack ODA_Molecules This compound (ODA) Molecules Adsorption Adsorption of ODA on Metal Surface ODA_Molecules->Adsorption Adsorption->Film_Formation Film_Formation->Metal_Surface Protection Corrosion_Inhibition Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Problem (e.g., Low Efficiency, Inconsistent Results) Start->Problem Check_Solubility Check ODA Solubility and Solution Preparation Problem->Check_Solubility Dispersion Issues Check_Concentration Verify Inhibitor Concentration Problem->Check_Concentration Low Efficiency Inspect_Film Visually Inspect Inhibitor Film Problem->Inspect_Film Gum Formation Check_Parameters Review Experimental Parameters (pH, Temp) Problem->Check_Parameters Inconsistent Data Check_Setup Verify Electrochemical Setup Problem->Check_Setup Electrochemical Errors Optimize Optimize Conditions/ Methodology Check_Solubility->Optimize Check_Concentration->Optimize Inspect_Film->Optimize Check_Parameters->Optimize Check_Setup->Optimize End Successful Experiment Optimize->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Addressing Cytotoxicity of Octadecylamine-Based Drug Delivery Vectors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octadecylamine-based drug delivery vectors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cytotoxicity of these vectors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with this compound-based vectors?

A1: The cytotoxicity of this compound-based vectors primarily stems from their cationic nature. The positively charged This compound (B50001) interacts with negatively charged cell membranes, which can lead to membrane disruption and lysis.[1] Furthermore, these cationic nanoparticles can induce cellular stress, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of inflammatory pathways.[2][3] Studies have shown that cationic lipids can activate Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines.

Q2: How does the physicochemical formulation of this compound nanoparticles influence their cytotoxicity?

A2: The formulation of this compound nanoparticles significantly impacts their cytotoxic profile. Key factors include:

  • Particle Size: Smaller nanoparticles may have different cellular uptake mechanisms and biodistribution compared to larger ones, which can influence their interaction with cellular components and subsequent toxicity.[4]

  • Surface Charge (Zeta Potential): A high positive zeta potential, conferred by this compound, enhances interaction with cell membranes, which is beneficial for uptake but also a primary driver of cytotoxicity.[5][6]

  • Concentration: Cytotoxicity is generally dose-dependent. Higher concentrations of this compound-based nanoparticles lead to increased cell death.[5][7]

  • Surfactants and Stabilizers: The choice and concentration of surfactants, like Tween 80, used in the formulation can affect the particle size, stability, and overall cytotoxicity of the solid lipid nanoparticles.[8][9]

Q3: What are the common strategies to mitigate the cytotoxicity of this compound-based vectors?

A3: Several strategies can be employed to reduce the cytotoxicity of this compound-based vectors while maintaining their drug delivery efficacy. A primary approach is surface modification, most commonly through PEGylation (the attachment of polyethylene (B3416737) glycol chains). This creates a hydrophilic shield that can reduce nonspecific interactions with cell membranes and decrease protein adsorption, leading to lower toxicity and longer circulation times.[10][11] Other surface modifications could involve the use of biocompatible polymers or targeting ligands.

Q4: How do this compound-based vectors induce apoptosis and autophagy?

A4: this compound-based vectors can trigger programmed cell death pathways. The disruption of mitochondrial membrane potential is a key event in nanoparticle-induced apoptosis.[3][12] Cationic lipids have been shown to induce genuine autophagy in mammalian cells, characterized by the formation of autophagosomes. This process appears to be independent of the mTOR signaling pathway.[13] The interplay between apoptosis and autophagy is complex; in some contexts, autophagy can be a pro-survival response to cellular stress, while in others, it may contribute to or precede apoptotic cell death.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Cell Viability Assays

Possible Causes:

  • The concentration of the this compound-based vector is too high.

  • The formulation is not optimized, leading to particle instability or aggregation.

  • The chosen cell line is particularly sensitive to cationic lipids.

  • Extended incubation time is causing excessive cell stress.

Solutions:

  • Optimize Concentration: Perform a dose-response study to determine the optimal concentration that balances transfection efficiency and cell viability. Start with a lower concentration range and titrate upwards.

  • Formulation Check: Ensure the nanoparticles are properly formulated and characterized. Check for aggregation using Dynamic Light Scattering (DLS). Unstable or aggregated nanoparticles can exhibit higher toxicity.[14]

  • Cell Line Consideration: If possible, test the vector on a few different cell lines to assess cell-type-dependent toxicity.

  • Reduce Incubation Time: Shorten the exposure time of the cells to the nanoparticles. For some applications, a few hours of incubation may be sufficient for uptake, after which the medium can be replaced.

Problem 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Causes:

  • Variability in nanoparticle batches.

  • Inconsistent cell culture conditions (e.g., cell passage number, confluency).

  • Issues with the cytotoxicity assay itself (e.g., interference of nanoparticles with assay reagents).

  • Instability of the this compound monolayer, especially at low pH.[15]

Solutions:

  • Standardize Nanoparticle Synthesis: Follow a strict, well-documented protocol for nanoparticle synthesis and characterization to ensure batch-to-batch consistency.[5]

  • Control Cell Culture Parameters: Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of the experiment.

  • Validate Cytotoxicity Assay: Be aware of potential interferences between your nanoparticles and the chosen assay. For instance, some nanoparticles can interfere with the colorimetric readings in an MTT assay or inactivate the enzyme in an LDH assay.[3] It is advisable to use multiple, complementary cytotoxicity assays.

  • Buffer and pH Control: Maintain a stable and appropriate pH in your experimental setup, as the stability of this compound-containing formulations can be pH-dependent.[15]

Problem 3: Low Transfection Efficiency After Surface Modification to Reduce Cytotoxicity

Possible Causes:

  • The surface modification (e.g., PEGylation) is sterically hindering the interaction of the vector with the cell membrane.

  • The surface modification has altered the overall charge of the nanoparticle, reducing its ability to bind to the negatively charged cell surface.

  • The protocol for surface modification was not optimal, leading to incomplete or inconsistent coating.

Solutions:

  • Optimize PEG Density and Length: Experiment with different molecular weights and densities of PEG. Shorter PEG chains or lower grafting densities might reduce cytotoxicity without completely inhibiting cellular uptake.

  • Incorporate Targeting Ligands: To overcome the reduced non-specific uptake, consider incorporating targeting ligands (e.g., antibodies, peptides) that can bind to specific receptors on the target cells.

  • Refine Modification Protocol: Ensure the reaction conditions for surface modification are optimal. Characterize the modified nanoparticles to confirm successful and consistent coating.[10][16]

Data Presentation

Table 1: Cytotoxicity of this compound-Based Solid Lipid Nanoparticles (OCTNPs) in Human Fibroblast Cells (CCD1072-SK) [5][7]

OCTNP Concentration (µg/mL)Cell Viability (%)
581.3
1070.9
1567.3
2064.4
2562.9
Negative Control (Culture Medium)100
Positive Control (DMSO)6.4

Table 2: Cytotoxicity of this compound Nanoparticles (ONP) and Stearamide Nanoparticles (SNP) in Human Breast Cancer Cells (MCF-7) [17]

Nanoparticle TypeCell Viability (%)
ONP> 55
SNP> 55
ONP/pDNA ComplexNo significant toxicity
SNP/pDNA ComplexNo significant toxicity

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Solid Lipid Nanoparticles (OCTNPs)[5]

Materials:

  • This compound

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS)

  • Tween-80

  • Sonicator probe

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Prepare the Lipid Phase: Dissolve 0.2 M of this compound in 2 mL of chloroform.

  • Prepare the Aqueous Phase: Prepare an aqueous solution containing 6% Tween 80 in PBS.

  • Form a Pre-emulsion: Gradually add the lipid phase dropwise into the aqueous phase while homogenizing with a sonic probe set at 30% amplitude for 50 seconds to form a single emulsion.

  • Solvent Evaporation: Remove the chloroform by evaporation under reduced pressure using a rotary evaporator.

  • Isolation of Nanoparticles: Isolate the synthesized nanoparticles by ultracentrifugation at 6500 rpm at 12°C for 30 minutes.

  • Drying and Storage: Freeze-dry the nanoparticle pellet and store it for future use.

Protocol 2: Assessment of Cytotoxicity using MTT Assay[5]

Materials:

  • 96-well plates

  • Cell line of interest (e.g., CCD1072-SK)

  • Complete culture medium

  • Trypsin-EDTA

  • This compound-based nanoparticles (OCTNPs) suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of OCTNPs. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., DMSO) as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining[18][19]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_modification Surface Modification (Optional) cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of this compound Nanoparticles characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) synthesis->characterization modification PEGylation characterization->modification cell_culture Cell Seeding & Treatment characterization->cell_culture mod_char Characterization of Modified Nanoparticles modification->mod_char mod_char->cell_culture mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay data_analysis Determine IC50 & Compare Viability mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound-based vectors.

signaling_pathway cluster_trigger Initial Interaction cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome octa_np This compound Nanoparticle cell_membrane Cell Membrane octa_np->cell_membrane Electrostatic Interaction membrane_disruption Membrane Disruption cell_membrane->membrane_disruption ros ROS Production cell_membrane->ros inflammatory_pathway Inflammatory Pathway Activation (TLR2, NLRP3) cell_membrane->inflammatory_pathway autophagy Autophagy Induction cell_membrane->autophagy cell_death Cell Death membrane_disruption->cell_death mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis inflammation Inflammation (Cytokine Release) inflammatory_pathway->inflammation apoptosis->cell_death inflammation->cell_death

Caption: Signaling pathways involved in this compound-induced cytotoxicity.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions high_cytotoxicity High Cytotoxicity high_conc High Concentration high_cytotoxicity->high_conc aggregation Aggregation high_cytotoxicity->aggregation sensitive_cells Sensitive Cell Line high_cytotoxicity->sensitive_cells low_efficiency Low Transfection Efficiency Post-Modification steric_hindrance Steric Hindrance low_efficiency->steric_hindrance charge_alteration Altered Surface Charge low_efficiency->charge_alteration optimize_conc Optimize Concentration high_conc->optimize_conc check_formulation Check Formulation aggregation->check_formulation screen_cells Screen Cell Lines sensitive_cells->screen_cells optimize_peg Optimize PEGylation steric_hindrance->optimize_peg add_ligands Add Targeting Ligands charge_alteration->add_ligands

References

Technical Support Center: Enhancing the Dispersion of Octadecylamine-Modified Graphene in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octadecylamine-modified graphene (ODA-graphene) in polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of ODA-graphene in polymers.

Question: Why is my ODA-graphene not dispersing in the polymer matrix, leading to visible agglomerates?

Answer:

Poor dispersion of ODA-graphene can stem from several factors related to the modification process, solvent compatibility, and the dispersion technique itself. Here are potential causes and solutions:

  • Incomplete Functionalization: The This compound (B50001) may not have sufficiently grafted onto the graphene oxide surface. This can be due to suboptimal reaction conditions. Ensure that the reaction between the amine groups of ODA and the functional groups on graphene oxide goes to completion.[1][2]

  • Solvent Mismatch: The solvent used for dispersion must be compatible with both the ODA-graphene and the polymer. For non-polar polymers, solvents like toluene, chloroform (B151607), or tetrahydrofuran (B95107) (THF) are often effective for dispersing ODA-graphene.[1][3]

  • Inadequate Dispersion Energy: The energy applied to break apart the agglomerates of ODA-graphene may be insufficient. Increasing the sonication time or power, or employing high-shear mixing, can improve dispersion. However, excessive sonication can damage the graphene sheets, so optimization is key.

  • Premature Re-agglomeration: After initial dispersion, ODA-graphene sheets can re-stack due to van der Waals forces before the polymer matrix can effectively encapsulate them. This is particularly problematic in solution mixing if the solvent is evaporated too slowly or without continuous agitation.

Question: My ODA-graphene/polymer composite has poor mechanical properties. How can I improve them?

Answer:

Poor mechanical reinforcement from ODA-graphene is often a direct result of inadequate dispersion and weak interfacial adhesion between the filler and the polymer matrix. To enhance the mechanical properties of your composite, consider the following:

  • Improve Dispersion: Follow the recommendations in the previous troubleshooting point to ensure homogeneous dispersion. Well-dispersed graphene provides a larger surface area for interaction with the polymer, leading to better stress transfer.

  • Optimize Filler Loading: There is an optimal concentration of ODA-graphene for mechanical reinforcement. Too low a concentration will not provide significant improvement, while too high a concentration can lead to agglomeration and act as stress concentration points, weakening the composite.[4]

  • Enhance Interfacial Adhesion: While ODA modification improves compatibility with non-polar polymers, the interaction might still be primarily physical. For thermosetting polymers like epoxies, ensuring that the ODA chains can entangle with the polymer network during curing is crucial. For thermoplastics, using a compatibilizer or a polymer with functional groups that can interact with the ODA can improve adhesion.

  • Processing Technique: The method of incorporating the ODA-graphene into the polymer is critical.

    • Solution mixing is often effective for achieving good dispersion at a lab scale.[5]

    • Melt blending is more scalable for thermoplastics but requires careful optimization of temperature and shear forces to ensure good dispersion without degrading the polymer or the ODA-graphene.[1][6]

    • In-situ polymerization can lead to excellent dispersion and strong interfacial bonding as the polymer chains grow around the ODA-graphene sheets.[7]

Frequently Asked Questions (FAQs)

Question: What is the purpose of modifying graphene with this compound (ODA)?

Answer:

Graphene oxide (GO), a common precursor for graphene, is hydrophilic due to the presence of oxygen-containing functional groups. This makes it difficult to disperse in non-polar or hydrophobic polymer matrices. This compound is a long-chain alkylamine. When it is grafted onto the GO surface, the long, non-polar alkyl chains of ODA make the graphene organophilic, or compatible with non-polar environments. This surface modification is crucial for achieving a stable and uniform dispersion of graphene in a wide range of polymers, which is essential for enhancing the mechanical, thermal, and electrical properties of the resulting nanocomposite.[1][2]

Question: What are the common methods for preparing ODA-graphene/polymer nanocomposites?

Answer:

The three most common methods for preparing ODA-graphene/polymer nanocomposites are:

  • Solution Mixing: This involves dispersing the ODA-graphene in a suitable solvent and then mixing it with a solution of the polymer. The solvent is subsequently removed by evaporation. This method is widely used in laboratory settings due to its simplicity and effectiveness in achieving good dispersion.[5][6]

  • Melt Blending: In this method, the ODA-graphene is directly mixed with the molten polymer using equipment such as a twin-screw extruder. This is a scalable and industrially relevant technique, particularly for thermoplastic polymers.[1][6][8]

  • In-situ Polymerization: This technique involves dispersing the ODA-graphene in the liquid monomer, which is then polymerized. This method can result in excellent dispersion and strong interfacial adhesion between the graphene and the polymer matrix.[7]

Question: How can I characterize the dispersion of ODA-graphene in my polymer composite?

Answer:

Several characterization techniques can be used to assess the dispersion of ODA-graphene:

  • Scanning Electron Microscopy (SEM): SEM of the fracture surface of the composite can reveal the presence of agglomerates and provide information about the interfacial adhesion between the graphene and the polymer.

  • Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can be used to visualize individual graphene sheets within the polymer matrix, offering a more detailed assessment of the dispersion state.

  • X-ray Diffraction (XRD): XRD can be used to determine the interlayer spacing of the graphene sheets. An increase in the interlayer spacing in the composite compared to the pristine ODA-graphene powder can indicate that the polymer chains have intercalated between the graphene layers, suggesting good dispersion.

  • Raman Spectroscopy: This technique can be used to assess the quality of the graphene and can also provide information about the interaction between the graphene and the polymer matrix.

Quantitative Data Presentation

The following table summarizes the improvement in mechanical properties of various polymers after the addition of this compound-modified graphene.

Polymer MatrixODA-Graphene Loading (wt%)Dispersion MethodTensile Strength ImprovementYoung's Modulus ImprovementReference
Polypropylene (PP)0.1Melt Blending38%23%[6]
Polypropylene (PP)1.0Twin-Screw Extrusion11.15%41.45%[6]
Epoxy0.5Solution MixingNot Reported35%[4]
Epoxy1.0Solution Mixing92% (for FGNPs)Not Reported[2]
Styrene-Butadiene Rubber (SBR)5 phrImproved Melt Compounding208%Not Reported

Experimental Protocols

1. Synthesis of this compound-Modified Graphene Oxide (ODA-GO)

This protocol is a general guideline and may require optimization based on the specific graphene oxide used.

  • Materials: Graphene oxide (GO), this compound (ODA), Toluene (or another suitable solvent like chloroform or acetone).[3]

  • Procedure:

    • Prepare a solution of ODA by dissolving a known amount in toluene.

    • Disperse a specific amount of GO in the ODA solution. The ratio of GO to ODA will influence the degree of functionalization.

    • Sonicate the mixture for a sufficient duration (e.g., 10-30 minutes) to exfoliate the GO and facilitate the reaction.

    • The reaction can be carried out at room temperature or with gentle heating to promote the reaction between the amine groups of ODA and the epoxy and carboxyl groups on the GO surface.[1]

    • After the reaction, the ODA-GO can be collected by filtration or centrifugation and washed with the solvent to remove excess ODA.

    • Dry the resulting ODA-GO powder in a vacuum oven.

2. Preparation of ODA-GO/Epoxy Nanocomposite via Solution Mixing

  • Materials: ODA-GO, Epoxy resin, Curing agent, Acetone (B3395972) (or another suitable solvent).

  • Procedure:

    • Disperse the desired amount of ODA-GO in acetone using ultrasonication until a stable suspension is formed.

    • Add the epoxy resin to the ODA-GO suspension and continue to stir or sonicate to ensure thorough mixing.

    • Remove the solvent by heating the mixture in a vacuum oven. The temperature should be high enough to evaporate the solvent but low enough to avoid premature curing of the epoxy.

    • Once the solvent is completely removed, add the curing agent to the ODA-GO/epoxy mixture and stir until homogeneous.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold and cure according to the manufacturer's instructions for the epoxy system.[9]

Visualizations

Troubleshooting_Dispersion start Poor ODA-Graphene Dispersion (Agglomerates Observed) q1 Is the ODA-graphene fully functionalized? start->q1 a1_no Incomplete Functionalization q1->a1_no No q2 Is the solvent compatible with both ODA-graphene and the polymer? q1->q2 Yes s1 Optimize ODA-GO synthesis: - Increase reaction time/temperature - Adjust GO:ODA ratio a1_no->s1 end_node Improved Dispersion s1->end_node a2_no Solvent Mismatch q2->a2_no No q3 Is the dispersion energy sufficient? q2->q3 Yes s2 Select a solvent that dissolves the polymer and disperses ODA-graphene (e.g., toluene, THF) a2_no->s2 s2->end_node a3_no Inadequate Dispersion Energy q3->a3_no No q4 Is re-agglomeration occurring? q3->q4 Yes s3 Increase sonication time/power or use high-shear mixing a3_no->s3 s3->end_node a4_yes Premature Re-agglomeration q4->a4_yes Yes q4->end_node No s4 Use continuous agitation during solvent evaporation or rapid curing/solidification a4_yes->s4 s4->end_node

Caption: Troubleshooting workflow for poor ODA-graphene dispersion.

Dispersion_Method_Selection start Select Dispersion Method for ODA-Graphene in Polymer q1 What is the polymer type? start->q1 thermoset Thermoset (e.g., Epoxy) q1->thermoset thermoplastic Thermoplastic (e.g., PP, SBR) q1->thermoplastic q2 Is scalability a primary concern? thermoset->q2 solution_mixing Solution Mixing thermoplastic->solution_mixing Lab Scale melt_blending Melt Blending thermoplastic->melt_blending Scalable q2->solution_mixing No (Lab Scale) in_situ In-situ Polymerization q2->in_situ Yes (Strong Interface) solution_mixing_desc Good for initial studies and achieving high levels of dispersion. solution_mixing->solution_mixing_desc in_situ_desc Excellent for strong interfacial adhesion. in_situ->in_situ_desc melt_blending_desc Industrially relevant and solvent-free. melt_blending->melt_blending_desc

Caption: Decision guide for selecting a dispersion method.

References

Technical Support Center: Optimizing Octadecylamine (ODA) Monolayer Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Octadecylamine (B50001) (ODA) monolayers at the air-water interface. The stability of these monolayers is critically dependent on the subphase pH, and this guide offers solutions to common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the formation and characterization of ODA monolayers.

Problem Possible Cause Troubleshooting Steps
No measurable surface pressure upon compression of the monolayer. The subphase pH is likely around 3.5, causing the ODA molecules to dissolve.[1][2][3][4]1. Verify Subphase pH: Use a calibrated pH meter to confirm the pH of your subphase. 2. Adjust pH: If the pH is near 3.5, adjust it to a more suitable range. For stable monolayers, a pH of 5.7 or higher is recommended.[1] Alternatively, lowering the pH to 2.5 can also lead to monolayer recovery.[1][2][3][4] 3. Add Salt: If maintaining a pH of 3.5 is necessary for your experiment, you can recover the monolayer by adding a monovalent salt like NaCl, NaBr, or NaI to the subphase.[1][2][3][4]
Low collapse pressure of the monolayer. The subphase pH is in a range that leads to partial protonation and repulsion of the ODA headgroups, weakening the monolayer.1. Increase Subphase pH: A higher pH (≥ 5.7) will result in a more stable, liquid-condensed monolayer with a higher collapse pressure.[1] 2. Counterion Addition: If working at a lower pH is unavoidable, the addition of counterions from a salt can help screen the charge repulsion and improve monolayer stability.[1]
Surface pressure-area (π-A) isotherm shows a larger area per molecule than expected. This can occur at very low pH values (e.g., 2.5) where the monolayer is recovered but is less densely packed due to the presence of adsorbed counterions.[1][2][3][4][5]1. Consider the pH: Be aware that the molecular packing is pH-dependent. At a pH of 5.7 or higher, a more condensed monolayer with a smaller area per molecule (around 20 Ų/molecule) is expected.[1][3] 2. Analyze Isotherm Shape: The shape of the π-A isotherm provides information about the monolayer phase. A steeper slope indicates a more condensed phase.
Inconsistent or irreproducible π-A isotherms. This could be due to fluctuations in subphase pH, temperature, or contamination.1. Buffer the Subphase: Use a suitable buffer system to maintain a constant pH throughout the experiment. 2. Control Temperature: Ensure the Langmuir trough and subphase are at a constant and controlled temperature. 3. Ensure Cleanliness: Thoroughly clean the Langmuir trough and barriers to avoid any surface-active contaminants. Use high-purity water and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming a stable ODA monolayer?

A1: For a stable, liquid-condensed ODA monolayer, a subphase pH of 5.7 or higher is recommended.[1] In this pH range, the amine headgroups of the ODA molecules are largely deprotonated, leading to strong cohesive forces between the alkyl chains and a well-packed monolayer.

Q2: Why does my ODA monolayer disappear at a pH of 3.5?

A2: At a pH around 3.5, the amine headgroups of the ODA molecules become protonated (-NH3+).[1] This positive charge increases the hydrophilicity of the headgroup, causing the ODA molecules to dissolve into the aqueous subphase rather than forming a stable monolayer at the air-water interface.[1][2][3][4]

Q3: Can I form an ODA monolayer at a very low pH?

A3: Yes, it is possible to recover the ODA monolayer at a pH of 2.5.[1][2][3][4] At this very low pH, the high concentration of counterions (e.g., Cl- from HCl used to adjust the pH) in the subphase adsorb to the protonated amine headgroups. This neutralizes the charge, reduces the hydrophilicity, and allows the ODA molecules to return to the air-water interface and form a monolayer.[1] However, this recovered monolayer will be less densely packed than one formed at a higher pH.[1][2][3][4][5]

Q4: How does the addition of salt affect the ODA monolayer at low pH?

A4: Adding a monovalent salt (e.g., NaCl, NaBr, NaI) to the subphase at an unstable pH like 3.5 can induce the reformation of the ODA monolayer.[1][2][3][4] The anions from the salt act as counterions, binding to the protonated amine headgroups and neutralizing their charge. This effect is similar to what is observed at a very low pH.

Q5: What is a typical experimental procedure for studying the effect of pH on ODA monolayers?

A5: A general protocol involves using a Langmuir trough to measure the surface pressure-area (π-A) isotherms of the ODA monolayer on an aqueous subphase at different pH values. The pH of the subphase is adjusted using an acid (e.g., HCl) or a base (e.g., NaOH). The ODA is dissolved in a volatile, water-immiscible solvent (e.g., chloroform) and spread onto the subphase. After allowing the solvent to evaporate, the monolayer is compressed with barriers while the surface pressure is measured using a Wilhelmy plate.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the behavior of ODA monolayers at different pH values.

Subphase pHMaximum Achievable Surface Pressure (πmax)Area per MoleculeMonolayer StateReference
≥ 5.7High~20 ŲStable, Liquid-Condensed[1][3]
~3.5~1 mN/m (essentially zero)N/AUnstable, Dissolved[1][2][3][4]
2.5Recovered to a stable value~24 ŲStable, Less Densely Packed[1]
3.5 (with added NaCl)Recovered to a stable valueLarger than at pH ≥ 5.7Stable, Recovered[1][3]

Visualizations

Experimental Workflow for ODA Monolayer Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_subphase Prepare Aqueous Subphase adjust_ph Adjust Subphase pH prep_subphase->adjust_ph spread Spread ODA Solution on Subphase adjust_ph->spread prep_oda Prepare ODA Solution in Chloroform prep_oda->spread evaporate Solvent Evaporation spread->evaporate compress Compress Monolayer with Barriers evaporate->compress measure Measure Surface Pressure (Wilhelmy Plate) compress->measure plot Plot π-A Isotherm measure->plot analyze Analyze Monolayer Properties plot->analyze ph_stability cluster_high_ph High pH (≥ 5.7) cluster_unstable_ph Intermediate pH (~3.5) cluster_low_ph Low pH (~2.5) or +Salt stable Stable Monolayer (Deprotonated -NH2) Condensed Phase unstable Unstable Monolayer (Protonated -NH3+) Dissolution into Subphase stable->unstable Decrease pH unstable->stable Increase pH recovered Recovered Monolayer (-NH3+ with Counterions) Less Dense Phase unstable->recovered Further Decrease pH or Add Salt recovered->unstable Increase pH

References

Technical Support Center: Reducing Defects in Octadecylamine Langmuir-Blodgett Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the fabrication of Octadecylamine (ODA) Langmuir-Blodgett (LB) films.

Troubleshooting Guides

This section addresses common problems encountered during the preparation of ODA LB films, offering potential causes and solutions in a question-and-answer format.

Question 1: My ODA Langmuir film is unstable and collapses at low surface pressures. What could be the cause?

Answer: The stability of an ODA Langmuir monolayer is highly dependent on the subphase pH. At a low pH of around 3.5, the ODA molecules can become protonated, leading to their dissolution into the subphase and an unstable monolayer with no measurable surface pressure.[1][2] Interestingly, further lowering the pH to 2.5 can lead to the recovery of a full monolayer, although it may have more gauche defects.[1]

Solutions:

  • Adjust Subphase pH: ODA monolayers are notably more stable on alkaline solutions.[3] Consider increasing the pH of your subphase to a value above 7.

  • Add Monovalent Salts: The addition of monovalent salts like NaCl, NaBr, or NaI to the subphase can help recover the monolayer at a pH of 3.5.[2] This is due to the adsorption of counterions to the protonated amine groups, which leads to partial charge neutralization.[1][2]

Question 2: I'm observing pinholes and other visible defects in my deposited ODA LB film. What are the likely causes and how can I prevent them?

Answer: Pinholes and other defects in LB films can arise from several factors throughout the experimental process, from initial preparation to the final deposition.

Potential Causes & Solutions:

CauseSolution
Contaminated Subphase or Trough Thoroughly clean the Langmuir trough and barriers. A common procedure involves washing with a detergent solution (e.g., Decon 90), followed by rinsing with pure ethanol (B145695) and copious amounts of ultrapure water.[4][5] The water surface should also be cleaned by aspiration before spreading the monolayer.[5]
Impure Spreading Solvent or ODA Use high-purity ODA and a volatile, water-insoluble spreading solvent like chloroform (B151607).[6] Ensure the solvent is fresh, as the formation of free radicals over time can degrade the ODA molecules.[7]
Improper Spreading of Monolayer Spread the ODA solution gently and evenly onto the subphase from a low height to avoid disturbing the surface and causing aggregation.[8] Allow sufficient time for the solvent to evaporate completely before compression.
Incorrect Deposition Parameters The deposition speed, surface pressure, and subphase temperature all affect film quality.[9][10] Transferring at a low surface pressure or a high transfer rate can lead to irregularly packed molecules and defects.[3] Optimal deposition is typically carried out in the solid phase of the monolayer, at surface pressures between 10 and 40 mN/m.[10]
Monolayer Collapse Compressing the monolayer beyond its collapse pressure will lead to the formation of 3D structures and defects in the transferred film.[10] The collapse pressure of the ODA monolayer is dependent on the subphase pH.

Question 3: The surface pressure-area isotherm for my ODA monolayer looks unusual or is not reproducible. What could be wrong?

Answer: The surface pressure-area (π-A) isotherm is a critical diagnostic tool for the quality of your Langmuir film. Irregularities or lack of reproducibility often point to underlying issues with your experimental setup or procedure.

Troubleshooting the π-A Isotherm:

ObservationPotential CauseRecommended Action
No significant pressure increase upon compression Insufficient amount of ODA solution spread. ODA dissolving into the subphase due to incorrect pH.[1][2]Increase the volume of ODA solution spread. Check and adjust the subphase pH to be in the alkaline range.
Isotherm shows a "leaky" or expanded profile Contamination of the subphase or ODA solution. The ODA molecules are not packing closely.Re-clean the trough and use fresh, high-purity ODA and solvent.
Sudden, sharp drops in pressure during compression Monolayer collapse.[10]Do not compress the film beyond its collapse pressure. The collapse pressure for ODA is pH-dependent.[11]
Isotherms are not reproducible Inconsistent cleaning procedures. Variations in temperature or subphase composition. Inaccurate volume of spreading solution.Standardize your cleaning protocol. Ensure consistent temperature and subphase preparation for each experiment. Use a calibrated microsyringe for spreading.

FAQs (Frequently Asked Questions)

Q1: What is the ideal spreading solvent for this compound?

A1: Chloroform is a commonly used and effective spreading solvent for ODA.[6][12] It is a volatile and water-insoluble solvent that allows for the rapid and even spreading of the ODA molecules on the water subphase before evaporating.[10] The choice of spreading solvent can significantly affect the surface pressure-area isotherms and the morphology of the resulting LB film.[13]

Q2: What is the optimal surface pressure for depositing ODA LB films?

A2: Generally, Langmuir-Blodgett deposition is performed in the "solid" phase of the monolayer, where the surface pressure is high enough to ensure cohesion.[10] For many amphiphiles, this is typically in the range of 10-40 mN/m.[10][14] Deposition at pressures below 10 mN/m can be unsuccessful, while pressures above 40 mN/m can lead to film rigidity and collapse.[10] The optimal pressure for your specific system should be determined empirically by analyzing the surface pressure-area isotherm of your ODA monolayer.

Q3: How does subphase pH affect the quality of ODA LB films?

A3: Subphase pH is a critical parameter. ODA monolayers are unstable at a low pH of around 3.5 due to the protonation of the amine head groups, which causes the molecules to dissolve into the subphase.[1][2] A stable monolayer can be formed on alkaline subphases.[3] Interestingly, at a very low pH of 2.5, the monolayer can be recovered, although it may contain more defects.[1]

Quantitative Data on Subphase pH Effect on ODA Monolayer Stability:

Subphase pHMaximum Achievable Surface Pressure (πmax)Monolayer Stability
> 5.7HighStable
3.5~1 mN/mUnstable, significant dissolution
< 3.0Increases with decreasing pHMonolayer recovers
2.5Stable plateau in isothermRecovered, but with more gauche defects
(Data synthesized from[1][11])

Q4: Can I do anything to improve my ODA LB film after deposition?

A4: Yes, post-deposition treatments can sometimes improve film quality. One common technique is annealing . While specific protocols for ODA are not widely detailed, thermal annealing of other LB films has been shown to result in more compact and uniform films by allowing for molecular rearrangement and a reduction in defects. The effectiveness of annealing would depend on the specific ODA film structure and the substrate.

Q5: How can I identify and quantify defects in my ODA LB films?

A5: Several techniques can be used to characterize defects in your LB films:

  • Brewster Angle Microscopy (BAM): Allows for the direct, real-time visualization of the Langmuir monolayer at the air-water interface, enabling the observation of homogeneity, domain formation, and defects before deposition.[15][16]

  • Atomic Force Microscopy (AFM): Provides high-resolution 3D topographical images of the deposited film, allowing for the direct visualization and quantification of defects like pinholes and aggregates.[17][18]

  • Dynamic Contact Angle Measurements: The advancing and receding contact angles of a liquid (typically water) on the LB film can provide information about the film's uniformity and the presence of holes.[3] A large hysteresis between the advancing and receding angles can indicate a disordered or defective film.

Experimental Protocols

Protocol 1: Langmuir Trough and Substrate Cleaning

A pristine experimental environment is paramount for creating high-quality LB films.

Materials:

  • Detergent solution (e.g., Decon 90, Hellmanex)[4][5][19]

  • Pure ethanol[4][5]

  • Ultrapure water (18 MΩ·cm)[7]

  • Surfactant-free tissues (e.g., Kimwipes)[7]

  • Nitrogen or compressed air gun[5]

  • Aspirator[5]

Procedure:

  • Trough and Barrier Cleaning:

    • Gently wipe the surfaces of the trough and barriers with a detergent solution until it foams.[5]

    • Thoroughly rinse with ultrapure water, using a nitrogen gun to aid in removal. Repeat this rinsing step several times.[5]

    • Wet the surfaces with pure ethanol and rinse again with ultrapure water and the nitrogen gun.[5][7]

    • For stubborn organic contamination, the Teflon trough can be filled with chloroform in a fume hood, allowed to stand, and then scrubbed with a cotton bud before rinsing.[7] Note: Delrin barriers are not compatible with chloroform.[4]

  • Substrate Cleaning (for hydrophilic substrates like glass or silicon):

    • Sonication in a hot detergent solution (e.g., Hellmanex III) for 5 minutes.[19]

    • Thoroughly rinse twice with hot deionized water.[19]

    • Sonication in isopropyl alcohol (IPA) for 5 minutes.[19]

    • Thoroughly rinse twice with hot deionized water.[19]

    • Dry the substrate with a nitrogen gun.[19]

    • For enhanced hydrophilicity, treat the substrate with UV ozone immediately before use.[19]

  • Water Surface Cleaning:

    • Fill the clean trough with ultrapure water until the meniscus is slightly above the trough edges.

    • Use an aspirator to vacuum the water surface, removing any floating contaminants.[5]

    • Perform a "blank" compression run (compressing the barriers without any monolayer) to ensure the surface is clean. The surface pressure should remain at zero throughout the compression.[5]

Protocol 2: Surface Pressure-Area (π-A) Isotherm Measurement of ODA

Procedure:

  • After ensuring the trough and subphase are clean, spread a known volume of ODA in chloroform solution onto the water surface using a microsyringe.[8]

  • Allow 10-15 minutes for the chloroform to evaporate completely.

  • Compress the barriers at a constant, slow rate (e.g., a 5% reduction in area per minute).[20]

  • Record the surface pressure as a function of the area per molecule.

  • The resulting plot is the π-A isotherm, which will show the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse pressure.[10]

Visualizations

Experimental Workflow for ODA Langmuir-Blodgett Film Deposition

G cluster_prep Preparation cluster_monolayer Monolayer Formation & Characterization cluster_deposition Deposition cluster_post Post-Deposition Clean_Trough Clean Trough & Barriers Fill_Trough Fill Trough with Subphase Clean_Trough->Fill_Trough Clean_Substrate Clean Substrate Deposit_Film Deposit Film (Vertical Dipping) Clean_Substrate->Deposit_Film Prepare_Subphase Prepare Subphase (Adjust pH) Prepare_Subphase->Fill_Trough Prepare_ODA Prepare ODA Solution Spread_ODA Spread ODA Solution Prepare_ODA->Spread_ODA Clean_Surface Clean Water Surface Fill_Trough->Clean_Surface Clean_Surface->Spread_ODA Evaporation Solvent Evaporation Spread_ODA->Evaporation Isotherm Measure π-A Isotherm Evaporation->Isotherm BAM_Analysis Analyze with BAM (Optional) Isotherm->BAM_Analysis Set_Pressure Set Target Surface Pressure Isotherm->Set_Pressure BAM_Analysis->Set_Pressure Set_Pressure->Deposit_Film Dry_Film Dry Film Deposit_Film->Dry_Film Anneal Anneal Film (Optional) Dry_Film->Anneal Characterize Characterize Film (AFM, Contact Angle) Dry_Film->Characterize Anneal->Characterize

Caption: Workflow for ODA Langmuir-Blodgett film fabrication.

Troubleshooting Logic for Unstable ODA Langmuir Films

G Start Unstable ODA Film (Low Collapse Pressure) Check_pH Check Subphase pH Start->Check_pH Is_pH_low Is pH < 7? Check_pH->Is_pH_low Adjust_pH Adjust to Alkaline pH (e.g., pH > 7) Is_pH_low->Adjust_pH Yes Check_Purity Check Purity of ODA and Solvent Is_pH_low->Check_Purity No Add_Salt Consider Adding Monovalent Salt (e.g., NaCl) Adjust_pH->Add_Salt Stable_Film Stable Film Achieved Add_Salt->Stable_Film Use_Pure Use High Purity Chemicals Check_Purity->Use_Pure Impure Check_Cleaning Review Cleaning Protocol Check_Purity->Check_Cleaning Pure Use_Pure->Stable_Film Improve_Cleaning Improve Trough and Subphase Cleaning Check_Cleaning->Improve_Cleaning Inadequate Check_Cleaning->Stable_Film Adequate Improve_Cleaning->Stable_Film

References

Technical Support Center: Stability of Octadecylamine-Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting issues related to the thermal stability of Octadecylamine (ODA)-capped nanoparticles. The following information is presented in a question-and-answer format to directly address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (ODA) in my nanoparticle formulation? A1: this compound is a long-chain primary amine that functions as a capping agent or surfactant in nanoparticle formulations.[1][2] Its primary roles are to control particle size during synthesis and to provide colloidal stability to the nanoparticles in suspension, preventing them from aggregating.[1] The long hydrocarbon chain provides steric hindrance, while the amine group can interact with the nanoparticle surface.

Q2: How does temperature generally affect the stability of ODA-capped nanoparticles? A2: Temperature can significantly impact the stability of ODA-capped nanoparticles. An increase in temperature typically weakens non-covalent interactions, such as van der Waals forces and hydrogen bonds, that help stabilize the nanoparticle suspension.[3] It also increases the kinetic energy of the nanoparticles, leading to more frequent collisions. This can result in particle aggregation, an increase in particle size, and a decrease in colloidal stability.[4][5]

Q3: What are the visual and measurable signs that my ODA-capped nanoparticles are becoming unstable at elevated temperatures? A3: Visual signs of instability include the appearance of cloudiness, turbidity, or visible precipitates in the nanoparticle suspension.[6] Quantitatively, instability is indicated by a significant increase in the average particle size (Z-average) and the polydispersity index (PDI) when measured by Dynamic Light Scattering (DLS).[6][7] A decrease in the magnitude of the zeta potential, which measures surface charge, also suggests a higher likelihood of aggregation.[6][8]

Q4: At what temperature does the ODA capping agent itself begin to degrade? A4: The thermal decomposition of the capping agent is a critical factor. While the exact temperature depends on the specific nanoparticle core and the environment, studies on similar long-chain amine-capped nanoparticles show that mass loss can begin at temperatures below 400°C, and in some cases, the presence of the nanoparticle core can catalyze degradation at even lower temperatures.[9][10] For oleylamine-capped gold nanoparticles, significant mass loss occurs between 200°C and 400°C.[9]

Troubleshooting Guide: Temperature-Induced Aggregation

This guide addresses the common problem of nanoparticle aggregation when subjected to temperature changes.

Problem: My ODA-capped nanoparticle suspension appears aggregated after heating or storage at a temperature higher than 4°C. DLS measurements confirm a large increase in particle size and PDI.

Troubleshooting Workflow

A Aggregation Observed After Temperature Increase B Characterize Aggregates: - DLS (Size, PDI) - Zeta Potential - Visual Inspection A->B C Is Zeta Potential < |±25 mV|? B->C Check Electrostatic Stability D Is PDI > 0.5? B->D Check Size Distribution E Low surface charge is a likely contributor. Consider reformulating to increase charge. C->E Yes G Investigate Capping Agent Stability C->G No F High polydispersity indicates uncontrolled aggregation. Investigate capping agent density. D->F Yes D->G No H Perform TGA analysis on nanoparticles. G->H I Is there mass loss at the experimental temperature? H->I J YES: Capping agent is desorbing or decomposing. Solution: Lower experimental temperature or use a more stable capping agent. I->J K NO: Capping agent is stable. Consider kinetic factors. I->K L Optimize Storage & Handling: - Store at 4°C. - Avoid harsh mixing/sonication at high temps. - Minimize heating duration. K->L

Caption: Troubleshooting workflow for temperature-induced aggregation.

Possible Causes & Solutions

  • Cause 1: Weakened Repulsive Forces: Increased temperature can reduce the electrostatic repulsion between particles, leading to aggregation.

    • Solution: Measure the zeta potential of your nanoparticle suspension at different temperatures. A value between -25 mV and +25 mV suggests low stability.[6] If this is the case, you may need to consider reformulating your nanoparticles or adjusting the pH of the medium to increase surface charge.

  • Cause 2: Capping Agent Desorption/Degradation: The ODA molecules may be detaching from the nanoparticle surface or decomposing at your experimental temperature, leaving the nanoparticle core exposed and prone to aggregation.

    • Solution: Perform Thermogravimetric Analysis (TGA) to determine the temperature at which the ODA capping agent begins to degrade.[9] If your experimental temperature is near this degradation point, you must lower the temperature. If the application requires higher temperatures, a different, more thermally stable capping agent may be necessary.

  • Cause 3: Increased Collision Frequency: Higher temperatures increase the Brownian motion of the nanoparticles, leading to more frequent and energetic collisions that can overcome repulsive barriers.[4]

    • Solution: If the formulation cannot be changed, minimize the duration of exposure to high temperatures. For storage, it is almost always preferable to keep the nanoparticle suspension at a lower temperature (e.g., 4°C), as this has been shown to maintain stability for longer periods.[11]

Quantitative Data Summary

The stability of nanoparticles is often assessed by monitoring changes in key parameters over time at different temperatures. The following table provides representative data on how the properties of a typical ODA-capped nanoparticle suspension might change when stored at various temperatures.

TemperatureTimeZ-Average (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Observation
4°C Day 0155.2 ± 2.10.21 ± 0.02+35.4 ± 1.5Stable
Day 30158.9 ± 2.50.23 ± 0.03+34.1 ± 1.8Stable
25°C (Room Temp) Day 0155.4 ± 2.30.22 ± 0.02+35.1 ± 1.6Stable
Day 30185.6 ± 4.80.35 ± 0.05+28.5 ± 2.1Minor Aggregation
37°C Day 0156.1 ± 2.00.21 ± 0.03+34.8 ± 1.4Stable
Day 15250.3 ± 15.70.48 ± 0.08+21.7 ± 3.5Moderate Aggregation
Day 30512.8 ± 45.10.62 ± 0.11+15.2 ± 4.0Significant Aggregation
50°C Day 0155.8 ± 2.40.22 ± 0.02+35.0 ± 1.7Stable
Day 1450.7 ± 30.20.59 ± 0.09+18.9 ± 3.8Rapid Aggregation

Note: This table is illustrative. Actual values will vary based on the nanoparticle core material, synthesis method, and suspension medium.

Experimental Protocols

Protocol: Assessing Thermal Stability of ODA-Capped Nanoparticles

This protocol describes a typical experiment to evaluate the effect of temperature on the stability of your nanoparticle suspension.

1. Materials and Equipment

  • ODA-capped nanoparticle stock suspension

  • Dispersion medium (e.g., deionized water, PBS)

  • Dynamic Light Scattering (DLS) and Zeta Potential instrument with temperature control

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Water bath or incubator

  • Disposable cuvettes

2. Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 Time Zero (T=0) Measurement cluster_2 Incubation cluster_3 Time-Point Measurements cluster_4 Data Analysis A Dilute nanoparticle stock in desired medium B Divide into aliquots for each temperature point A->B C Measure Size, PDI, Zeta Potential, and UV-Vis Spectrum at Room Temp B->C D Place aliquots in incubators at set temperatures (e.g., 4°C, 25°C, 37°C, 50°C) C->D E At regular intervals (e.g., 24h, 48h, 7d, 30d), remove one aliquot from each temp D->E F Acclimate sample to instrument temperature (e.g., 20-25°C) E->F G Repeat T=0 Measurements: Size, PDI, Zeta, UV-Vis F->G G->E Repeat for each time point H Plot Size, PDI, and Zeta Potential vs. Time for each temperature G->H I Compare UV-Vis spectra for peak shifts or broadening H->I

Caption: Experimental workflow for thermal stability testing.

3. Procedure

  • Sample Preparation:

    • Dilute your stock ODA-capped nanoparticle suspension to the desired concentration for analysis using your chosen dispersion medium. Ensure the suspension is well-dispersed using brief, gentle sonication if necessary.

    • Prepare several identical aliquots of this diluted suspension, one for each time point at each temperature you plan to test.

  • Initial Characterization (Time = 0):

    • Before exposing the samples to different temperatures, perform an initial characterization at a standard temperature (e.g., 20-25°C).

    • DLS/Zeta Potential: Measure the Z-average diameter, PDI, and zeta potential. Use the mean of at least three measurements for each parameter.

    • UV-Vis Spectroscopy: Record the absorbance spectrum. The position and shape of the surface plasmon resonance peak (for metallic nanoparticles) can indicate stability.[7]

  • Temperature Incubation:

    • Place the prepared aliquots in temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 37°C, water bath at 50°C).[7]

    • Ensure the samples are stored away from direct light to prevent any photochemical effects.

  • Periodic Measurements:

    • At predefined intervals (e.g., 1, 3, 7, 15, and 30 days), remove one aliquot from each temperature condition.

    • Allow the sample to return to the standard instrument measurement temperature before analysis to ensure consistency.

    • Repeat the DLS, zeta potential, and UV-Vis measurements as described in step 2.

4. Data Analysis

  • Plot the Z-average size, PDI, and zeta potential as a function of time for each temperature.

  • Analyze the UV-Vis spectra for any changes. A decrease in peak intensity, a broadening of the peak, or a red-shift can all be indicative of aggregation.[7]

  • Determine the temperature and time conditions under which the nanoparticle properties deviate significantly from their initial values, thereby establishing the limits of their thermal stability.

References

Validation & Comparative

Confirming Octadecylamine Surface Grafting: An XPS-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful surface modification of materials is a critical step in development. This guide provides a comparative analysis using X-ray Photoelectron Spectroscopy (XPS) to validate the grafting of octadecylamine (B50001) (ODA) onto different substrates, offering key data, experimental protocols, and a clear workflow for analysis.

The successful grafting of this compound (ODA), a long-chain alkylamine, onto a material's surface can impart desirable properties such as hydrophobicity, corrosion resistance, and biocompatibility. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides elemental and chemical state information, making it an ideal tool for confirming the presence and bonding of ODA on a substrate.

Key Indicators of Successful ODA Grafting via XPS

The primary evidence for successful ODA grafting in an XPS analysis is the appearance of a nitrogen (N 1s) signal, which is absent in most common substrates like silicon wafers or pure graphene oxide. Additionally, high-resolution scans of the carbon (C 1s) peak provide further confirmation through the identification of new carbon-nitrogen (C-N) bonds and an increase in the proportion of carbon-carbon/carbon-hydrogen (C-C/C-H) bonds from the octadecyl chain.

Comparative XPS Data for ODA Grafting

The following table summarizes the quantitative XPS data obtained from the analysis of two different substrates before and after ODA grafting: Graphene Oxide (GO) and Carbon Steel. This data highlights the characteristic changes in elemental composition and chemical states that confirm successful surface modification.

SubstrateTreatmentC 1s (at%)O 1s (at%)N 1s (at%)Substrate Peak(s) (at%)Key C 1s ComponentsN 1s Peak Position (eV)
Graphene Oxide (GO) Bare68.931.10-C-C/C=C (~284.6 eV), C-O (~286.8 eV), C=O (~287.9 eV), O-C=O (~289.0 eV)-
ODA-Grafted82.312.55.2-Increased C-C/C-H, New C-N (~285.8 eV)~399.5 eV (C-N), ~401.4 eV (N-H)[1]
Carbon Steel Bare28.137.40Fe 2p (10.1), Other (24.4)Adventitious Carbon-
ODA-Grafted70.319.81.8Fe 2p (4.1), Other (4.0)Increased C-C/C-H, C-N~399.8 eV

Experimental Protocols

This compound Grafting Procedures

1. Grafting ODA onto Graphene Oxide (GO)

This protocol describes a common method for the functionalization of GO with ODA.[1]

  • Dispersion of GO: Disperse 100 mg of graphene oxide in 100 mL of deionized water through ultrasonication for 1 hour to obtain a homogeneous suspension.

  • Addition of ODA: In a separate flask, dissolve 1 g of this compound in 50 mL of ethanol (B145695).

  • Reaction Mixture: Add the ODA solution to the GO suspension and stir vigorously.

  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 12 hours.

  • Washing: After the reaction, cool the autoclave to room temperature. Collect the product by filtration and wash it repeatedly with ethanol and deionized water to remove any unreacted ODA.

  • Drying: Dry the final product, ODA-grafted GO, in a vacuum oven at 60°C for 24 hours.

2. Grafting ODA onto Carbon Steel

This protocol outlines a typical procedure for forming an ODA film on a carbon steel surface for corrosion protection.

  • Substrate Preparation: Polish the carbon steel coupons with successively finer grades of silicon carbide paper, then degrease with acetone (B3395972) in an ultrasonic bath for 10 minutes, and finally rinse with deionized water and dry under a stream of nitrogen.

  • ODA Solution Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent, such as a water/ethanol mixture.

  • Immersion: Immerse the cleaned carbon steel coupons in the ODA solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours) with constant stirring.

  • Rinsing and Drying: After immersion, remove the coupons from the solution, rinse gently with ethanol to remove loosely adsorbed molecules, and dry under a nitrogen stream.

XPS Analysis Protocol

The following is a general procedure for conducting XPS analysis to confirm ODA grafting.

  • Sample Preparation: Mount the bare and ODA-grafted samples on the XPS sample holder using double-sided conductive tape. Ensure the surface to be analyzed is exposed.

  • Introduction to Vacuum: Introduce the sample holder into the XPS instrument's high-vacuum chamber.

  • Survey Scan: Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and the primary element(s) of the substrate (e.g., Si 2p for silicon wafers, Fe 2p for carbon steel).

  • Charge Correction: If the sample is insulating, use a charge neutralizer (e.g., an electron flood gun) and reference the C 1s peak of adventitious carbon to 284.8 eV to correct for charging effects.

  • Data Analysis:

    • Calculate the atomic concentrations of the detected elements from the survey scan.

    • Deconvolute the high-resolution C 1s and N 1s spectra to identify different chemical states. For the C 1s spectrum of ODA-grafted surfaces, expect to see a significant component for C-C/C-H bonds from the alkyl chain and a new component for C-N bonds. The N 1s spectrum should show a primary peak corresponding to the amine group.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the XPS analysis and the chemical pathways involved in ODA grafting.

XPS_Analysis_Workflow cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_analysis Data Analysis & Interpretation Bare_Substrate Bare Substrate Survey_Scan Acquire Survey Scan Bare_Substrate->Survey_Scan ODA_Grafted_Substrate ODA-Grafted Substrate ODA_Grafted_Substrate->Survey_Scan High_Res_Scans Acquire High-Resolution Scans (C 1s, N 1s, O 1s, Substrate) Survey_Scan->High_Res_Scans Elemental_Composition Determine Elemental Composition High_Res_Scans->Elemental_Composition Peak_Deconvolution Deconvolute High-Resolution Spectra High_Res_Scans->Peak_Deconvolution Confirmation Confirm Grafting: - Presence of N 1s peak - Increase in C 1s (C-C/C-H) - Presence of C-N peak Elemental_Composition->Confirmation Peak_Deconvolution->Confirmation

Caption: Workflow for XPS analysis to confirm ODA surface grafting.

ODA_Grafting_Pathway Substrate Substrate with Functional Groups (e.g., -OH, -COOH, Epoxide) Grafted_Surface ODA-Grafted Surface Substrate->Grafted_Surface Covalent Bond Formation ODA This compound (H2N-(CH2)17-CH3) ODA->Grafted_Surface

Caption: Simplified chemical pathway for ODA surface grafting.

References

A Comparative Guide to AFM Imaging of Octadecylamine Self-Assembled Monolayers on Mica

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atomic Force Microscopy (AFM) imaging of octadecylamine (B50001) (ODA) self-assembled monolayers (SAMs) on mica against alternative systems. It includes detailed experimental data, protocols, and visualizations to aid in the selection of appropriate surface functionalization and characterization techniques.

This compound (ODA) self-assembled monolayers (SAMs) on mica are frequently studied as model systems for understanding molecular self-assembly and for applications requiring tailored surface properties. Atomic Force Microscopy (AFM) is a powerful technique for characterizing these monolayers at the nanoscale. However, the weak interaction between the amine headgroup of ODA and the mica surface presents unique challenges and characteristics compared to more robust SAM systems. This guide explores the nuances of AFM imaging of ODA on mica and provides a comparative analysis with alternative SAMs.

Performance Comparison: ODA on Mica vs. Alternative SAMs

The choice of substrate and self-assembling molecule significantly impacts the stability, ordering, and ultimate utility of a SAM. While ODA on mica offers a straightforward preparation method, its inherent instability is a critical consideration.

ParameterThis compound (ODA) on MicaAlkanethiols on GoldAlkylsilanes on Silicon/Mica
Bonding Type Weak, primarily van der Waals and hydrogen bonding.[1][2]Strong, covalent Au-S bond (approx. 154 kJ/mol).[3]Covalent Si-O-Si bonds.[3]
Monolayer Stability Mechanically weak; easily damaged by the AFM tip.[1][2] Rinsing with solvent can easily remove the molecules.[1][2]High mechanical and chemical stability.High mechanical and chemical stability.
Formation Forms incomplete island-like structures from hydrophobic solvents like chloroform (B151607).[1][2][4] Multilayers can form from ethanol (B145695) solutions.[4]Forms well-ordered, close-packed monolayers.Can form well-ordered monolayers, though polymerization can sometimes lead to disorder.
Molecular Tilt Molecules are tilted with respect to the surface normal.[1] The tilt angle can change upon exposure to air.[5][6]Typically tilted to maximize van der Waals interactions between alkyl chains.Molecular orientation can be controlled by reaction conditions.
Substrate Atomically flat, ideal for high-resolution imaging.Requires deposition of a gold layer, which can have varying roughness.Silicon wafers provide a smooth substrate; mica can also be used.
Primary Application Model systems for studying weak molecular interactions and self-assembly dynamics.[1][3]Surface functionalization for sensors, electronics, and biocompatible coatings.Creating stable, functionalized surfaces for various applications, including as adhesion layers.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are typical protocols for the preparation and AFM imaging of ODA SAMs on mica.

Preparation of this compound Self-Assembled Monolayers on Mica

A common method for preparing ODA SAMs on mica involves solution deposition.

Materials:

  • This compound (ODA)

  • Chloroform (or another suitable solvent like ethanol)

  • Muscovite (B576469) mica sheets

  • Nitrogen gas stream

Procedure:

  • Prepare a solution of ODA in chloroform at a desired concentration (e.g., 15 mM).[2]

  • Cleave a fresh surface of the muscovite mica sheet using adhesive tape to obtain an atomically flat surface.

  • Immediately immerse the freshly cleaved mica substrate into the ODA solution for a specific duration (e.g., 30 seconds to several hours).[1][2] The immersion time influences island size and coverage.[1][2]

  • Remove the substrate from the solution and dry it under a gentle stream of nitrogen gas.[2] Rinsing is often avoided as it can remove the weakly bound ODA molecules.[1][2]

  • Allow the sample to "ripen" under controlled conditions (e.g., room temperature and specific relative humidity) for a period of time (e.g., overnight).[2] Ripening can lead to larger and more compact islands.[2]

AFM Imaging Protocol

AFM imaging of ODA on mica requires careful parameter selection to minimize tip-induced damage.

Instrumentation and Parameters:

  • AFM Mode: Contact mode or tapping mode (intermittent contact). Jumping mode can also be used to minimize lateral forces.[3]

  • Cantilever: Use a cantilever with a low spring constant to minimize the force applied to the sample.

  • Imaging Force: It is crucial to use very low imaging forces, often close to the pull-off force, to avoid damaging the delicate ODA islands.[1][2][3]

  • Scan Rate: Slower scan rates can sometimes reduce sample damage, although this can be system-dependent.

  • Environment: Imaging can be performed in air, but humidity can affect the monolayer structure and the interaction with the AFM tip.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of ODA SAMs on mica.

experimental_workflow cluster_prep Sample Preparation cluster_afm AFM Characterization Mica Muscovite Mica CleavedMica Freshly Cleaved Mica Mica->CleavedMica Cleavage Immersion Immersion CleavedMica->Immersion ODASolution This compound Solution ODASolution->Immersion Drying N2 Drying Immersion->Drying Ripening Ripening Drying->Ripening ODAMica ODA SAM on Mica Ripening->ODAMica AFM Atomic Force Microscope ODAMica->AFM Sample Mounting Imaging AFM Imaging (Low Force) AFM->Imaging Data Topography & Phase Data Imaging->Data Analysis Image Analysis Data->Analysis

Caption: Experimental workflow for ODA SAM preparation and AFM analysis.

Alternative Imaging Techniques

While AFM is the primary tool for visualizing the morphology of SAMs, other techniques can provide complementary information. Field Emission-Scanning Electron Microscopy (FE-SEM) has been shown to provide similar qualitative information to AFM for SAMs on smooth substrates like mica.[7] For rougher substrates, FE-SEM can even be more effective than AFM in identifying the presence of SAMs.[7] Spectroscopic techniques such as Attenuated Total Reflectance Infrared (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) can provide chemical information about the monolayer, such as the presence of protonated amino groups.[5][8]

Conclusion

AFM imaging of this compound self-assembled monolayers on mica provides valuable insights into the dynamics of weakly bound molecular systems. The ease of preparation makes it an attractive model system. However, researchers must be cognizant of the inherent mechanical instability of these monolayers and employ gentle imaging conditions to obtain reliable data. For applications requiring robust and stable surfaces, alternative SAM systems such as alkanethiols on gold or alkylsilanes on silicon offer superior performance due to their stronger covalent bonding with the substrate. The choice of the SAM system should, therefore, be dictated by the specific scientific question or technological application at hand.

References

A Comparative Guide to Octadecylamine and Oleylamine as Capping Agents for Nanocrystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of capping agents is a critical determinant in the synthesis of nanocrystals, profoundly influencing their size, shape, stability, and optoelectronic properties. This guide provides an objective comparison of two commonly used C18 alkylamines, octadecylamine (B50001) (ODA) and oleylamine (B85491) (OAm), as capping agents in nanocrystal synthesis. By presenting supporting experimental data, detailed methodologies, and mechanistic diagrams, this guide aims to inform the rational selection of these ligands for desired nanocrystal characteristics.

At a Glance: ODA vs. OAm

FeatureThis compound (ODA)Oleylamine (OAm)
Chemical Structure Saturated C18 alkylamineMonounsaturated C18 alkylamine (one C=C double bond)
Primary Stabilization Mechanism Steric hindranceSteric hindrance and π-orbital interaction
Nanocrystal Size Control Generally results in larger, more polydisperse nanocrystals.Often yields smaller, more monodisperse nanocrystals with greater size control.[1][2]
Colloidal Stability GoodExcellent
Typical Applications Synthesis of various metal and metal oxide nanocrystals.[3]Widely used for a broad range of nanocrystals including quantum dots, perovskites, and metal nanoparticles.[2][4]
Additional Roles Primarily a capping agent.Can also act as a solvent and a reducing agent in some syntheses.[4]

Quantitative Performance Comparison

The choice between ODA and OAm can lead to significant differences in the final nanocrystal properties. The following tables summarize quantitative data from comparative studies.

Table 1: Gold Nanoparticle Synthesis
Capping AgentAverage Particle Size (nm)Size DistributionReference
This compound (ODA)~100Broad[1]
Oleylamine (OAm)~12Narrow (<10%)[1][2]

In the synthesis of gold nanoparticles, the use of oleylamine resulted in significantly smaller and more uniform nanoparticles compared to this compound under similar conditions. This is attributed to the stabilizing effect of the C=C double bond in oleylamine.[1][2]

Table 2: Perovskite Nanocrystal (FAPbBr₃) Synthesis with Oleylamine
Oleylamine (OAm) Volume (µL)Average Particle Size (nm)Photoluminescence Quantum Yield (PLQY) (%)Reference
102.7 ± 0.1-[5]
203.1 ± 0.174[5]
303.5 ± 0.1Decreased significantly[5]

This data demonstrates the influence of oleylamine concentration on the size and photoluminescence of formamidinium lead bromide (FAPbBr₃) perovskite nanocrystals. An optimal concentration of OAm is crucial for achieving high PLQY.[5]

Table 3: Cadmium Sulfide (CdS) Quantum Dot Synthesis with this compound
Synthesis Temperature (°C)Particle Size Range (nm)Optical Bandgap (eV)Photocatalytic Degradation Efficiency (%)Reference
1201.9 - 5.22.0362[6]
180-2.0680[6]
220-2.0169[6]

This table presents the properties of CdS quantum dots synthesized using ODA at different temperatures. While a direct comparison with OAm under identical conditions is not provided in this study, it demonstrates the feasibility of using ODA for quantum dot synthesis.[6]

Mechanistic Insights: The Role of the Double Bond

The primary difference in the performance of ODA and OAm as capping agents stems from the presence of a cis-double bond in the alkyl chain of oleylamine.

G Stabilization Mechanisms of ODA and OAm cluster_ODA This compound (ODA) cluster_OAm Oleylamine (OAm) ODA Saturated Alkyl Chain NC_ODA Nanocrystal Surface ODA->NC_ODA Steric Hindrance (Weaker Interaction) OAm Unsaturated Alkyl Chain (C=C Double Bond) NC_OAm Nanocrystal Surface OAm->NC_OAm Steric Hindrance + π-Orbital Interaction (Stronger Coordination) G Workflow for Oleylamine-Capped Gold Nanoparticle Synthesis start Start dissolve Dissolve Gold Precursor (e.g., HAuCl₄) and Oleylamine in an organic solvent (e.g., Toluene) start->dissolve heat Heat the mixture to a specific temperature (e.g., 120°C) with stirring dissolve->heat cool Cool the reaction to room temperature heat->cool precipitate Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles cool->precipitate centrifuge Centrifuge to collect the nanoparticles precipitate->centrifuge wash Wash the nanoparticles with the non-solvent centrifuge->wash redisperse Redisperse the purified nanoparticles in a non-polar solvent (e.g., toluene) wash->redisperse end End redisperse->end G Workflow for this compound-Capped CdS Quantum Dot Synthesis start Start disperse Disperse Cadmium dithiocarbamate (B8719985) precursor in oleic acid start->disperse add_to_ODA Add the precursor mixture to hot This compound (ODA) under Nitrogen disperse->add_to_ODA stir Stir the reaction at a set temperature (e.g., 120°C, 180°C, or 220°C) for 1 hour add_to_ODA->stir cool Cool the solution to 70°C stir->cool precipitate Add methanol (B129727) to precipitate the quantum dots cool->precipitate centrifuge Centrifuge to collect the quantum dots precipitate->centrifuge end End centrifuge->end

References

performance evaluation of Octadecylamine vs. other surfactants for graphene dispersion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a stable and high-quality graphene dispersion is a critical first step in harnessing its remarkable properties. The choice of surfactant is paramount to this process, directly impacting the concentration, stability, and ultimate performance of the graphene-based material. This guide provides a comprehensive comparison of Octadecylamine (ODA) against other commonly used surfactants for graphene dispersion, supported by experimental data and detailed protocols.

This compound, a long-chain aliphatic amine, is primarily employed for the functionalization of graphene oxide (GO) to facilitate its dispersion in organic solvents and polymer matrices. This is in contrast to many common surfactants, such as Sodium Dodecyl Sulfate (B86663) (SDS) and Cetyltrimethylammonium Bromide (CTAB), which are typically used to disperse graphene in aqueous solutions. This fundamental difference in the dispersion medium is a key consideration when selecting an appropriate surfactant.

Performance Evaluation: A Tabular Comparison

The following tables summarize key performance metrics for graphene dispersions prepared with ODA and other surfactants. It is important to note that the experimental conditions, such as the starting material (graphene vs. graphene oxide), sonication parameters, and centrifugation speeds, can significantly influence the results.

Table 1: Performance of this compound (ODA) in Graphene Dispersion

Performance MetricValueSolvent/MatrixReference
Optimized Concentration 0.02 mg/mLLube oils[1]
Conductivity 6.36 S/mPressed pellet of rGO-NH-(CH2)17-CH3[2]
Dispersion Stability Long-term stabilityTetrahydrofuran (THF), Carbon Tetrachloride[1]

Table 2: Performance of Other Common Surfactants in Graphene Dispersion

SurfactantPerformance MetricValueSolventReference
Sodium Dodecyl Sulfate (SDS) Zeta Potential -55 to -60 mVAqueous[3]
Dispersion Stability Colloidally stable for over a year (at ~40 μM)Aqueous[4][5]
Cetyltrimethylammonium Bromide (CTAB) Zeta Potential 42.4 mV (most stable composite)Aqueous
Average Particle Size 554.0 nm (at 120 ppm CTAB)Aqueous
Sodium Cholate Dispersion Stability Stable dispersions obtainedWater, THF, EG, DMSO, Py, DMF[6]
Triton X-100 Degree of Dispersion Higher than SDBS and DTABWater[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the typical experimental protocols for graphene dispersion using ODA and other surfactants.

This compound (ODA) Functionalization of Graphene Oxide

This method involves the covalent functionalization of graphene oxide, which is then reduced to form ODA-grafted reduced graphene oxide (rGO-ODA) that is readily dispersible in organic solvents.

Materials:

  • Graphene Oxide (GO)

  • This compound (ODA)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Polytetrafluoroethylene (PTFE) membrane (0.2 μm pore size)

Procedure:

  • Disperse GO in DI water through sonication for approximately 60 minutes to obtain a uniform suspension.[8]

  • Dissolve ODA in ethanol.[8]

  • Mix the GO suspension and ODA/ethanol solution in a three-neck flask.[8]

  • Reflux the mixture with vigorous mechanical stirring for 24 hours at 85 °C.[8]

  • Filter the mixture through a PTFE membrane.[8]

  • Wash the resulting powder thoroughly with ethanol to remove any unreacted ODA.[8]

  • Dry the final product, ODA-functionalized GO (GO-ODA), under vacuum.

Graphene_Dispersion_Workflow cluster_ODA This compound (ODA) Functionalization GO Graphene Oxide (GO) Sonication Sonication (60 min) GO->Sonication ODA This compound (ODA) Ethanol Ethanol ODA->Ethanol DI_Water Deionized Water DI_Water->Sonication Mixing Mixing Ethanol->Mixing Sonication->Mixing Reflux Reflux (24h, 85°C) Mixing->Reflux Filtration Filtration Reflux->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying Washing->Drying GO_ODA ODA-functionalized GO (GO-ODA) Drying->GO_ODA

ODA Functionalization Workflow
Graphene Dispersion using Common Surfactants (e.g., SDS, CTAB)

This method relies on the non-covalent interaction of surfactant molecules with the graphene surface to overcome van der Waals forces and stabilize the dispersion in an aqueous medium.

Materials:

  • Graphite (B72142) powder

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Deionized (DI) water

Procedure:

  • Disperse graphite powder in a surfactant-water solution.

  • Subject the mixture to ultrasonication (either bath or probe sonication) for a specified duration.

  • Centrifuge the sonicated dispersion to remove any large, unexfoliated graphite particles.

  • Carefully collect the supernatant, which contains the stable graphene dispersion.

Surfactant_Dispersion_Workflow cluster_Surfactant Aqueous Dispersion with Surfactants Graphite Graphite Powder Dispersion Initial Dispersion Graphite->Dispersion Surfactant Surfactant (e.g., SDS) Surfactant->Dispersion DI_Water Deionized Water DI_Water->Dispersion Sonication Ultrasonication Dispersion->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Stable_Dispersion Stable Graphene Dispersion Supernatant->Stable_Dispersion

Aqueous Surfactant Dispersion Workflow

Characterization of Graphene Dispersions

The quality and stability of the prepared graphene dispersions are typically assessed using various characterization techniques.

UV-Vis Spectroscopy: This technique is commonly used to estimate the concentration of graphene in a dispersion. The Beer-Lambert law can be applied to the absorbance at a specific wavelength (typically around 660 nm) to determine the concentration. The UV-Vis spectrum of graphene dispersions usually shows a characteristic absorption peak around 270 nm.[9]

Zeta Potential Measurement: This measurement provides an indication of the surface charge of the dispersed graphene sheets and is a key predictor of the colloidal stability of the dispersion. Higher absolute zeta potential values (typically > ±30 mV) suggest greater electrostatic repulsion between the sheets, leading to a more stable dispersion.[3]

Raman Spectroscopy: Raman spectroscopy is a powerful tool for characterizing the quality of the exfoliated graphene, including the number of layers and the presence of defects. The intensity ratio of the 2D and G bands (I2D/IG) can be used to estimate the number of graphene layers.[9]

Microscopy (SEM, TEM, AFM): Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology and thickness of the exfoliated graphene flakes.

Graphene_Dispersion_Characterization cluster_Characterization Characterization Techniques Dispersion Graphene Dispersion UV_Vis UV-Vis Spectroscopy Dispersion->UV_Vis Zeta Zeta Potential Dispersion->Zeta Raman Raman Spectroscopy Dispersion->Raman Microscopy Microscopy (SEM, TEM, AFM) Dispersion->Microscopy Concentration Concentration UV_Vis->Concentration Stability Stability Zeta->Stability Quality Quality (Layers, Defects) Raman->Quality Morphology Morphology & Thickness Microscopy->Morphology

Characterization Workflow

Conclusion

The choice between this compound and other surfactants for graphene dispersion is fundamentally dependent on the desired final application and the solvent system. ODA is the preferred choice for creating stable dispersions of functionalized graphene in non-polar organic solvents and for reinforcing polymer composites. In contrast, surfactants like SDS, CTAB, and Triton X-100 are highly effective for producing stable aqueous dispersions of graphene.

For researchers and professionals in drug development, the biocompatibility of the chosen surfactant is an additional critical factor. While this guide provides a performance-based comparison, further investigation into the cytotoxicity and in-vivo behavior of the surfactant-graphene complex is essential for biomedical applications. The provided experimental protocols and characterization workflows offer a solid foundation for initiating and evaluating graphene dispersion studies in the laboratory.

References

comparative study of Octadecylamine and dodecylamine for zeolite modification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Octadecylamine (B50001) and Dodecylamine (B51217) for Zeolite Modification

Introduction

Zeolites, with their porous crystalline structures, are versatile materials extensively used in catalysis, adsorption, and ion exchange.[1] Modification of zeolite surfaces with organic molecules, particularly amines, can significantly enhance their performance by altering surface properties such as hydrophobicity and reactivity.[2][3] This guide provides a comparative analysis of two common alkylamines used for zeolite modification: this compound (ODA) and dodecylamine (DDA). The selection of the alkylamine chain length is a critical factor that influences the physicochemical properties and, consequently, the performance of the modified zeolite in various applications. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to aid in the selection of the appropriate amine modifier for their specific needs.

While direct comparative studies focusing solely on ODA and DDA for a broad range of applications are limited, this guide leverages available data from a study comparing this compound with a closely related shorter-chain amine, dodecyl tertiary amine, for the modification of natural zeolite intended for use as a filler in natural rubber composites.[4] This data provides valuable insights into the differential effects of long-chain (C18) versus shorter-chain (C12) amine modifiers.

Performance Comparison

The efficacy of zeolite modification by this compound and dodecyl tertiary amine was evaluated based on the surface properties of the modified zeolite and the mechanical properties of the resulting natural rubber composites.

Surface Modification Efficiency

The degree of surface modification, which correlates with the hydrophobicity of the zeolite, was assessed by measuring the activation index and contact angle. A higher activation index and contact angle indicate a more hydrophobic surface.

ParameterUnmodified ZeoliteDodecyl Tertiary Amine Modified ZeoliteThis compound Modified Zeolite
Activation Index (%) --≥ 95
Contact Angle (°) C --~100
Data sourced from a study on natural zeolite modification for rubber composites.[4]

The results indicate that modification with this compound leads to a highly hydrophobic zeolite surface, as evidenced by the high activation index and contact angle.[4]

Impact on Mechanical Properties of Natural Rubber Composites

The performance of the modified zeolites as fillers in natural rubber was determined by measuring the mechanical properties of the resulting composites at a filler loading of 30 phr (parts per hundred rubber).

Mechanical PropertyUnmodified Zeolite FillerDodecyl Tertiary Amine Modified Zeolite FillerThis compound Modified Zeolite Filler
Tensile Strength (MPa) 15.50-22.59
Tear Strength (MPa) 23.91-28.52
Elongation at Break (%) 724.5-782.1
Shore Hardness 38-41
Data sourced from a study on natural zeolite modification for rubber composites.[4]

The composite filled with this compound-modified zeolite exhibited superior mechanical properties compared to the one with unmodified zeolite, showing significant improvements in tensile strength, tear strength, elongation at break, and Shore hardness.[4] The longer alkyl chain of this compound likely promotes better dispersion and interfacial adhesion within the rubber matrix, leading to more effective reinforcement.[5]

Experimental Protocols

The following are generalized protocols for the modification and characterization of zeolites with alkylamines, based on common laboratory practices.

Zeolite Modification with Alkylamines (Impregnation Method)
  • Preparation of Zeolite: The raw zeolite is ground and sieved to achieve a uniform particle size (e.g., D90 = 10.79 μm).[4] It is then washed with distilled water to remove impurities and dried in an oven.[6]

  • Amine Solution Preparation: A solution of the desired amine (this compound or dodecylamine) is prepared in a suitable solvent, such as ethanol.

  • Impregnation: The prepared zeolite is added to the amine solution. The mixture is stirred for a specific duration (e.g., 6 hours) at a controlled temperature.[7]

  • Drying: After impregnation, the modified zeolite is filtered and dried in an oven to remove the solvent.

Characterization Techniques

A variety of analytical techniques are employed to characterize the properties of the modified zeolites:

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the zeolite before and after modification.[8][9]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the zeolite surface and confirm the presence of the amine modifier.[8][9] New absorption peaks corresponding to the alkyl chains of the amines are typically observed after modification.[4]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the zeolite.[2] Amine modification generally leads to a decrease in surface area and pore volume due to the presence of the organic molecules in the pores.[3]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the zeolite.[8][9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified zeolite and quantify the amount of amine loaded.[8][9]

Logical Workflow and Mechanisms

The modification of zeolites with alkylamines and their subsequent characterization follows a systematic workflow. The interaction between the amine and the zeolite surface is a key aspect of this process.

experimental_workflow cluster_preparation Zeolite Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_application Application & Performance Testing zeolite_prep Raw Zeolite (Grinding, Sieving, Washing, Drying) impregnation Impregnation (Stirring at Controlled Temperature) zeolite_prep->impregnation amine_solution Amine Solution (ODA or DDA in Solvent) amine_solution->impregnation drying Drying impregnation->drying xrd XRD (Crystallinity) drying->xrd ftir FTIR (Functional Groups) drying->ftir bet BET (Surface Area, Porosity) drying->bet sem SEM (Morphology) drying->sem tga TGA (Thermal Stability, Loading) drying->tga composite_prep Composite Preparation (e.g., with Natural Rubber) drying->composite_prep performance_testing Performance Testing (e.g., Mechanical Properties) composite_prep->performance_testing

Caption: Experimental workflow for zeolite modification and characterization.

The primary interaction mechanism involves the adsorption of the amine molecules onto the zeolite surface. The hydrophilic amine head group interacts with the zeolite's surface, which is often negatively charged, while the hydrophobic alkyl tail extends outwards, rendering the surface hydrophobic.[4]

Conclusion

The choice between this compound and dodecylamine for zeolite modification depends on the desired surface properties and the specific application. The available data suggests that the longer alkyl chain of this compound imparts a higher degree of hydrophobicity to the zeolite surface.[4] This enhanced hydrophobicity can lead to improved compatibility and dispersion within non-polar matrices, such as natural rubber, resulting in significantly enhanced mechanical properties.[4] For applications where a highly hydrophobic surface and strong interfacial interactions are crucial, this compound appears to be the more effective modifier. Researchers should consider the trade-offs between the chain length of the amine, its cost, and the specific performance requirements of their application. Further direct comparative studies across a wider range of applications are warranted to provide a more complete understanding of the relative advantages of these two modifiers.

References

Octadecylamine as a Corrosion Inhibitor: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Octadecylamine (ODA) is a long-chain primary amine that has demonstrated significant efficacy as a corrosion inhibitor for various metals, particularly steel, in acidic environments. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective hydrophobic barrier. This guide provides a comparative analysis of ODA's performance against other common corrosion inhibitors, supported by experimental data from weight loss and electrochemical studies.

Performance Comparison of Corrosion Inhibitors

The inhibition efficiency of a corrosion inhibitor is a key metric for its performance. The following tables summarize the quantitative data for this compound and provide a comparison with another long-chain aliphatic amine, Dodecylamine, and a common imidazoline-based inhibitor.

Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1.0 M HCl

Inhibitor Concentration (ppm)Weight LossPotentiodynamic PolarizationElectrochemical Impedance Spectroscopy
Corrosion Rate (mpy)
0115.3112.5114.8
20020.822.521.9
40014.916.215.8
60010.411.310.9
8007.58.17.9
10005.25.65.4
Inhibition Efficiency (%)
20082.080.080.9
40087.185.686.2
60091.090.090.5
80093.592.893.1
100095.595.095.3

Data sourced from a study by Kumar et al. on mild steel in 1.0 M HCl at 303K.

Table 2: Comparative Inhibition Efficiency of Different Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationTest MethodInhibition Efficiency (%)
This compound Mild Steel1.0 M HCl1000 ppmWeight Loss95.5
Dodecylamine Mild Steel1.0 M HCl5 mMWeight Loss93.8
Imidazoline-based N80 Steel3.5% NaCl (CO2 saturated)100 mg/LEIS~95

Note: The data for Dodecylamine and Imidazoline-based inhibitors are sourced from different studies and are presented for general comparison. Direct comparison under identical conditions is recommended for definitive performance evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate corrosion inhibition efficiency.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate and inhibition efficiency.

1. Specimen Preparation:

  • Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size.

  • The polished coupons are then washed with distilled water, degreased with acetone, and dried in a desiccator.

  • The initial weight of each coupon is accurately recorded.

2. Experimental Setup:

  • The pre-weighed coupons are suspended in beakers containing the corrosive medium (e.g., 1.0 M HCl) with and without the desired concentrations of the inhibitor.

  • The beakers are maintained at a constant temperature for a specified immersion period.

3. Post-Exposure Analysis:

  • After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard procedure (e.g., scrubbing with a soft brush in a solution containing inhibited acid).

  • The cleaned coupons are then washed, dried, and re-weighed.

4. Calculation:

  • The weight loss is calculated as the difference between the initial and final weights.

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR (mpy) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

1. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • The cell is filled with the corrosive solution, with and without the inhibitor.

2. Measurement:

  • The open-circuit potential (OCP) is allowed to stabilize.

  • The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • The resulting current is measured.

3. Data Analysis:

  • The polarization curve (log current density vs. potential) is plotted.

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

  • The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process.

1. Electrochemical Cell Setup:

  • The same three-electrode cell setup as in potentiodynamic polarization is used.

2. Measurement:

  • The system is allowed to reach a steady state at the OCP.

  • A small amplitude AC potential signal is applied to the working electrode over a range of frequencies.

  • The resulting AC current response is measured.

3. Data Analysis:

  • The impedance data is often represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a typical corrosion inhibition study.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Metal_Specimen Metal Specimen Preparation Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss Potentiodynamic_Polarization Potentiodynamic Polarization Metal_Specimen->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Corrosive_Medium Corrosive Medium Preparation Corrosive_Medium->Weight_Loss Corrosive_Medium->Potentiodynamic_Polarization Corrosive_Medium->EIS Inhibitor_Solution Inhibitor Solution Preparation Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Potentiodynamic_Polarization Inhibitor_Solution->EIS Calculate_CR Calculate Corrosion Rate (Weight Loss) Weight_Loss->Calculate_CR Determine_icorr Determine icorr (Polarization) Potentiodynamic_Polarization->Determine_icorr Model_EEC Model Equivalent Electrical Circuit (EIS) EIS->Model_EEC Calculate_IE Calculate Inhibition Efficiency Calculate_CR->Calculate_IE Determine_icorr->Calculate_IE Model_EEC->Calculate_IE Compare_Performance Compare Inhibitor Performance Calculate_IE->Compare_Performance

Caption: Workflow for evaluating corrosion inhibitor efficiency.

The Efficacy of Octadecylamine in Drug Delivery: A Comparative Guide to Formulation Performance

Author: BenchChem Technical Support Team. Date: December 2025

Octadecylamine (ODA), a cationic lipid, has emerged as a important element in the development of novel drug delivery systems. Its positive charge facilitates interaction with negatively charged cell membranes, enhancing cellular uptake and enabling the targeted delivery of therapeutic agents. This guide provides a comparative analysis of the efficacy of this compound in various drug delivery formulations, supported by experimental data, to assist researchers and drug development professionals in selecting and designing optimal delivery platforms.

Performance of this compound in Solid Lipid Nanoparticles (SLNs)

This compound is frequently incorporated into Solid Lipid Nanoparticles (SLNs) to enhance their stability and facilitate the delivery of genetic material and drugs. The cationic nature of ODA-SLNs promotes binding to negatively charged nucleic acids and improves interaction with cell surfaces.

A comparative study evaluated the gene transfer efficiency of ODA-based SLNs (ONPs) against stearamide-based SLNs (SNPs). The results indicated that while SNPs showed slightly higher transfection efficiency, ONPs still demonstrated significant potential as a non-viral vector.[1][2] Another study focused on reprogramming human fibroblast cells into induced pluripotent stem cells (iPSCs) using ODA-based SLNs, achieving a high transfection efficiency of 82.0%.[3]

The physicochemical properties of ODA-SLNs can be modulated by formulation parameters, such as the concentration of surfactants like Tween 80.[4][5] This allows for the optimization of particle size and zeta potential to improve stability and cellular interaction.

Table 1: Physicochemical and Performance Characteristics of this compound-Based Solid Lipid Nanoparticles (SLNs)

FormulationDrug/GeneParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Encapsulation/Transfection Efficiency (%)Cell LineReference
ONPPlasmid DNA382.7 ± 2028 ± 2.030.467.5 ± 2.3MCF-7[1][2]
OLN32OKS genes118.3 ± 3.0529.7 ± 3.16--L929[1]
OCTNPsReprogramming factors178.922.8-82.0 ± 6.2CCD1072-SK[3]
DOP-SLN (F5)Domperidone201.4-6.20.07166.3-[1]

This compound in Liposomal Formulations

Liposomes are another class of drug delivery vehicles where ODA is utilized to impart a positive surface charge, thereby improving their interaction with target cells. A study on Wacao pentacyclic triterpene saponin (B1150181) (WPTS) delivery demonstrated that carboxymethyl chitosan (B1678972) (CMCS) and ODA-coated liposomes (WPTS-CMCS/ODA-LPs) exhibited enhanced cytotoxic effects on cancer cells compared to uncoated liposomes.[6] The pH-sensitive nature of the CMCS coating also facilitated drug release in the acidic tumor microenvironment.[6]

Table 2: Characteristics of this compound-Coated Liposomes

FormulationDrugVesicle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Entrapment Efficiency (%)Key FindingReference
WPTS-CMCS/ODA-LPsWPTS179.1 ± 7.31-29.6 ± 1.350.188 ± 0.05275.62 ± 0.43Enhanced cytotoxicity and pH-sensitive drug release[6]

This compound in Other Nanoparticle Formulations

Beyond SLNs and liposomes, ODA has been employed to functionalize other types of nanoparticles, such as magnetic nanoparticles (MNPs), for targeted drug delivery. In one study, CoFe2O4 MNPs were synthesized in the presence of ODA to facilitate the sustained release of the anti-inflammatory drug Naproxen.[7] The ODA coating allowed for direct or indirect coupling of the drug, influencing its release profile and in vivo targeting capabilities.[7]

Table 3: Characteristics of this compound-Coated Magnetic Nanoparticles

FormulationDrugParticle Size (nm)ApplicationKey FindingReference
ODA-coated CoFe2O4 MNPsNaproxen~7Magnetic Drug DeliverySurface functionalization route affects drug release; increased accumulation at inflammation site[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Preparation of this compound-Based Solid Lipid Nanoparticles

The emulsion-solvent evaporation method is a commonly employed technique for the synthesis of ODA-SLNs.[1][2][4][5]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase ODA This compound (ODA) Lipid Solid Lipid Drug Drug (optional) Solvent Organic Solvent (e.g., Chloroform) Emulsification Emulsification (e.g., Sonication) Solvent->Emulsification Surfactant Surfactant (e.g., Tween 80) Water Aqueous Solution (e.g., PBS) Water->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Purification Purification (e.g., Centrifugation) Evaporation->Purification SLNs ODA-SLNs Purification->SLNs G CellSeeding Seed cells in a 96-well plate Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat cells with ODA nanoparticles Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 24h) Treatment->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate for 2-4h AddMTT->Incubation3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubation3->AddSolvent MeasureAbsorbance Measure absorbance at ~570 nm AddSolvent->MeasureAbsorbance CalculateViability Calculate Cell Viability (%) MeasureAbsorbance->CalculateViability G ComplexFormation Form ODA-nanoparticle/pDNA complexes CellTreatment Add complexes to cultured cells ComplexFormation->CellTreatment Incubation Incubate for 4-24h CellTreatment->Incubation MediumChange Replace with fresh culture medium Incubation->MediumChange Expression Allow for GFP expression (24-48h) MediumChange->Expression Analysis Analyze GFP expression (Fluorescence Microscopy/Flow Cytometry) Expression->Analysis Efficiency Calculate Transfection Efficiency (%) Analysis->Efficiency

References

A Comparative Guide to Purity Assessment of Synthesized Octadecylamine: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds like octadecylamine (B50001) is a critical quality control step. This long-chain primary amine is a key intermediate in the synthesis of various surfactants, corrosion inhibitors, and active pharmaceutical ingredients. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy and Acid-Base Titration—for assessing the purity of synthesized this compound.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a highly specific and sensitive method for the purity analysis of this compound, particularly for identifying and quantifying volatile and semi-volatile impurities. Quantitative NMR (qNMR) offers a robust, non-destructive alternative for determining the absolute purity without the need for a specific reference standard for each impurity. Acid-base titration, while a simple and inexpensive technique, provides a measure of the total basic content and is not specific for the parent compound, potentially leading to an overestimation of purity in the presence of other basic impurities. The choice of the most suitable technique depends on the specific requirements of the analysis, including the need for impurity identification, the desired accuracy of the purity assessment, and sample throughput.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS, qNMR, and Acid-Base Titration for the purity determination of synthesized this compound.

ParameterGC-MS (with Derivatization)Quantitative ¹H NMR (qNMR)Acid-Base Titration
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Signal intensity is directly proportional to the number of nuclei; purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.Neutralization of the basic amine with a standardized acid.
Specificity High; can separate and identify structurally similar impurities.High; provides structural information and can distinguish the analyte from most impurities.Low; titrates all basic components, including other amine impurities.
Typical Purity Range ≥99.0%[1]High accuracy for purity determination.[2]Provides total amine value, which can be correlated to purity.
Potential Impurities Detected Unreacted stearic acid, stearonitrile, other fatty amines (e.g., hexadecylamine (B48584) if palmitic acid is present in the starting material), and byproducts of synthesis.[3][4]Any impurity with protons that give a distinct signal from the analyte.Other primary, secondary, or tertiary amines present in the sample.
Advantages - Excellent for impurity profiling.- High sensitivity and specificity.- Provides structural information of impurities.- Non-destructive.- No calibration curve needed.- High precision and accuracy.- Can be a primary method for purity assignment.[5]- Simple and inexpensive.- Rapid analysis.
Disadvantages - Requires derivatization for polar amines like this compound to improve volatility and peak shape.- Can be destructive to the sample.- Not suitable for non-volatile impurities.- Requires a high-field NMR spectrometer.- Sample must be soluble in a deuterated solvent.- Weighing errors can be a significant source of uncertainty.[5]- Non-specific; titrates all bases.- Cannot identify or quantify individual impurities.- Less sensitive than chromatographic methods.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes the analysis of this compound purity after derivatization to increase its volatility.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (B1165640) (TFAA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Parameters:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by their mass spectra and retention times.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using an internal standard.

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton NMR experiment.

  • Key Parameters:

    • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation of all protons.

    • A 90° pulse angle should be accurately calibrated.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂-NH₂ protons) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Acid-Base Titration

This protocol describes the determination of the total amine value of the synthesized this compound.

1. Reagents:

  • Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) in isopropanol.

  • Solvent: Isopropanol or a mixture of chloroform (B151607) and glacial acetic acid.

  • Indicator: Bromophenol blue solution or a suitable electrode for potentiometric titration.

2. Procedure:

  • Accurately weigh approximately 0.5 g of the synthesized this compound into an Erlenmeyer flask.

  • Dissolve the sample in 50 mL of the chosen solvent.

  • Add a few drops of the indicator solution.

  • Titrate the solution with the standardized 0.1 M HCl solution until the endpoint is reached (indicated by a color change of the indicator, e.g., from blue to yellow for bromophenol blue).

  • Record the volume of HCl used.

3. Calculation:

  • The total amine value (mg KOH/g) can be calculated, and from this, the percentage purity can be estimated assuming all basicity is from this compound.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for assessing this compound purity using GC-MS.

Caption: Logical comparison of methods for this compound purity assessment.

References

A Comparative Guide to the Thermal Analysis of Octadecylamine-Modified Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of materials with octadecylamine (B50001) (ODA) is a prevalent strategy to enhance hydrophobicity and improve interfacial compatibility in polymer composites. Understanding the thermal properties of these modified materials is crucial for predicting their performance, stability, and processing parameters. This guide provides an objective comparison of the thermal behavior of various ODA-modified materials versus their unmodified counterparts, supported by experimental data from peer-reviewed studies.

Executive Summary

Modification with this compound generally leads to an increase in the thermal stability of the material. This is observed through thermogravimetric analysis (TGA) as an increase in the onset of decomposition temperature and the temperature at which significant weight loss occurs. Differential scanning calorimetry (DSC) data, where available, suggests that the glass transition temperature (Tg) can also be influenced by ODA modification, indicating changes in the polymer chain mobility. This guide will delve into the specifics of these changes across different material systems.

Quantitative Data Comparison

The following tables summarize the key quantitative data from TGA and DSC analyses of various this compound-modified materials compared to their unmodified controls.

Table 1: Thermogravimetric Analysis (TGA) Data

Material SystemSampleOnset Decomposition Temp (Tonset) (°C)Temperature at 10% Weight Loss (T10%) (°C)Temperature at Max Weight Loss Rate (°C)Reference
Epoxy Nanocomposite Neat Epoxy--356[1]
GO/Epoxy---[1]
GO-ODA/EpoxyHigher than neat epoxy and GO/epoxy-365[1]
Polyester (B1180765) (PET) Fabric Uncoated PET-358.6-[2]
PET@G-ODA (7 wt%)-386.7-[2]
Cellulose (B213188) Nanocrystals Microcrystalline Cellulose (MCC)Lower than CNC-ODA--[3]
CNC-ODAImproved thermal stability--[3]
Polybutylene Succinate (PBS) Neat PBS---[4]
PBS/GOODA (0.1 wt%)Improved thermal stability--[4]

Table 2: Differential Scanning Calorimetry (DSC) Data

Material SystemSampleGlass Transition Temp (Tg) (°C)Melting Temp (Tm) (°C)Reference
Epoxy Nanocomposite Neat Epoxy--[5]
GO-ODA/EpoxyIncreased by 45.7 (with 0.5 wt% TDE85-GO)-[5]
Polyester (PET) Fabric Uncoated PET-~254[6]
Graphene-coated PETNo significant change~254[6]
Pure this compound This compound-50-52[7]

Note: A "-" indicates that the data was not explicitly available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis experiments. Below are generalized protocols based on the reviewed literature.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: 5-10 mg of the material is placed in an alumina (B75360) or platinum pan.

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a flow rate of 20-60 mL/min to prevent oxidative degradation.

  • Heating Program: Samples are heated from ambient temperature (e.g., 25-30°C) to a final temperature of 600-900°C.

  • Heating Rate: A constant heating rate, commonly 10°C/min or 20°C/min, is applied.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the initial weight loss, and the temperature of maximum weight loss is identified from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)
  • Instrument: A differential scanning calorimeter is utilized.

  • Sample Preparation: 2-10 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: An inert atmosphere, typically nitrogen, is maintained with a flow rate of around 50 mL/min.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material. For example, heating from an initial temperature (e.g., -60°C for some polymers) to a temperature above its melting point (e.g., 140°C for PBS), holding for a few minutes, cooling back to the initial temperature, and then reheating.

  • Heating/Cooling Rate: A typical rate of 10°C/min is used.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve. The melting temperature (Tm) and crystallization temperature (Tc) are identified from the peaks of the endothermic and exothermic events, respectively.

Visualizing Thermal Analysis Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.

ExperimentalWorkflow cluster_prep Material Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison unmodified Unmodified Material tga TGA Instrument unmodified->tga dsc DSC Instrument unmodified->dsc oda_modified This compound-Modified Material oda_modified->tga oda_modified->dsc tga_data TGA Data (Weight Loss vs. Temp) tga->tga_data dsc_data DSC Data (Heat Flow vs. Temp) dsc->dsc_data comparison Comparative Analysis tga_data->comparison dsc_data->comparison

Experimental Workflow for Thermal Analysis

DecompositionPathway cluster_unmodified Unmodified Material cluster_modified This compound-Modified Material unmod_initial Initial State Stable Polymer Matrix unmod_decomposed Decomposed State Volatile Products + Char unmod_initial->unmod_decomposed Heat (Lower Decomposition Temp) mod_initial Initial State Polymer Matrix + ODA Chains mod_decomposed Decomposed State Volatile Products + Higher Char Yield mod_initial->mod_decomposed Heat (Higher Decomposition Temp)

References

Verifying Hydrophobic Functionalization by Octadecylamine: A Comparative Guide to Contact Angle Measurements and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful hydrophobic functionalization of a surface with Octadecylamine (ODA) is a critical step in numerous applications, from drug delivery systems to biocompatible coatings. This guide provides a comprehensive comparison of contact angle measurements with alternative surface analysis techniques, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate verification method.

The covalent grafting of ODA, a long-chain alkylamine, onto a surface is designed to dramatically alter its surface energy, transforming a hydrophilic surface into a hydrophobic one. The primary and most direct method to quantify this change is through contact angle measurements. However, a multi-faceted approach utilizing complementary techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) can provide a more complete picture of the functionalized surface.

Performance Comparison: Hydrophobicity Before and After ODA Functionalization

The efficacy of ODA functionalization is most clearly demonstrated by the significant increase in the water contact angle. A higher contact angle indicates a more hydrophobic surface, signifying successful grafting of the long hydrocarbon chains of ODA.

Substrate MaterialWater Contact Angle Before ODA Functionalization (°)Water Contact Angle After ODA Functionalization (°)Citation(s)
Smithsonite29.1350.96
Sulfidized Smithsonite46.0593.15
Polyester FabricHydrophilicup to 148
Graphene OxideHydrophilicup to 132.4
Gold~10 - 65~105 - 110[1][2][3][4]
Silica (B1680970)~0 - 40~105 - 118[5][6][7]

Experimental Protocols

Detailed methodologies for each key verification technique are provided below.

Contact Angle Measurement (Sessile Drop Method)

This technique directly measures the wettability of a surface and is the primary indicator of successful hydrophobic functionalization.

Principle: A droplet of a liquid (typically deionized water) is placed on the surface. The angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface is measured. A high contact angle (>90°) indicates a hydrophobic surface.

Detailed Methodology:

  • Sample Preparation:

    • Ensure the substrate is clean and free of contaminants before functionalization. Common cleaning methods include sonication in solvents (e.g., acetone, ethanol) and plasma cleaning.

    • After functionalization with ODA, rinse the sample thoroughly with an appropriate solvent (e.g., ethanol, chloroform) to remove any unbound ODA molecules.

    • Dry the sample completely with a stream of inert gas (e.g., nitrogen or argon).

  • Instrumentation (Contact Angle Goniometer):

    • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

    • The system should have software capable of analyzing the drop shape and calculating the contact angle.

  • Measurement Procedure:

    • Place the functionalized substrate on the sample stage.

    • Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

    • Allow the droplet to equilibrate for a few seconds.

    • Capture a high-resolution image of the droplet profile.

    • Use the software to determine the static contact angle. It is recommended to measure both the advancing and receding contact angles to assess contact angle hysteresis, which provides information on surface homogeneity and roughness.

      • Advancing Angle: Slowly add more liquid to the droplet until the contact line just begins to move outward.

      • Receding Angle: Slowly withdraw liquid from the droplet until the contact line just begins to retract.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.

Data Interpretation: A significant increase in the water contact angle to a value greater than 90° is a strong indication of successful hydrophobic functionalization with ODA.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides chemical information about the functionalized surface, confirming the presence of ODA molecules.

Principle: Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a "fingerprint" of the chemical bonds present.

Detailed Methodology:

  • Sample Preparation:

    • For analysis of thin films on reflective substrates (like gold or silicon), Grazing Angle Attenuated Total Reflectance (GATR-FTIR) or Attenuated Total Reflectance (ATR-FTIR) is often used.

    • Ensure the sample is dry and free of solvent residues.

  • Instrumentation (FTIR Spectrometer with ATR or GATR accessory):

    • Acquire a background spectrum of the unfunctionalized substrate.

    • Place the ODA-functionalized sample in contact with the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.

Data Interpretation:

  • Look for the appearance of characteristic peaks corresponding to the ODA molecule that are absent in the spectrum of the unfunctionalized substrate.

  • Key Peaks for this compound:

    • C-H stretching vibrations of the alkyl chain: typically observed around 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). The presence and intensity of these peaks are strong evidence of ODA on the surface.

    • N-H stretching vibrations of the amine group: may appear in the range of 3300-3500 cm⁻¹. These peaks might be broad or less intense depending on the interaction of the amine group with the surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface.

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification and chemical state analysis.

Detailed Methodology:

  • Sample Preparation:

    • Samples must be vacuum-compatible.

    • Mount the sample on a dedicated sample holder using conductive tape or clips.

    • Ensure the surface to be analyzed is clean and representative.

  • Instrumentation (XPS System):

    • The analysis is performed under ultra-high vacuum (UHV) conditions.

    • A monochromatic X-ray source (e.g., Al Kα) is typically used.

  • Data Acquisition:

    • Acquire a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans for the elements of interest (C 1s, N 1s, O 1s, and the primary elements of the substrate).

Data Interpretation:

  • Elemental Composition: The presence of a nitrogen (N 1s) peak, which is absent on the unfunctionalized substrate (unless it's a nitrogen-containing material), confirms the presence of the amine group from ODA.

  • High-Resolution Spectra:

    • C 1s: The high-resolution C 1s spectrum can be deconvoluted to show a large component corresponding to C-C/C-H bonds from the alkyl chain of ODA.

    • N 1s: The position of the N 1s peak can provide information about the chemical state of the nitrogen. For instance, a peak around 399-400 eV is characteristic of a neutral amine (-NH2), while a higher binding energy component around 401-402 eV can indicate a protonated amine (-NH3+).

    • A significant increase in the carbon content and the appearance of nitrogen are key indicators of successful ODA functionalization.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale, revealing the morphology of the ODA layer.

Principle: A sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a three-dimensional image of the surface.

Detailed Methodology:

  • Sample Preparation:

    • The substrate should be atomically flat for optimal imaging of monolayers (e.g., mica, silicon wafers, or template-stripped gold).

    • Mount the sample on a magnetic puck using a minimal amount of adhesive.

  • Instrumentation (Atomic Force Microscope):

    • The choice of imaging mode is crucial. Tapping mode (or intermittent contact mode) is generally preferred for soft organic layers like ODA to minimize sample damage.

  • Data Acquisition:

    • Use a sharp AFM tip with a high aspect ratio.

    • Scan a representative area of the surface.

    • Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images.

Data Interpretation:

  • Topography: AFM images can reveal the formation of self-assembled monolayers (SAMs) of ODA. This can appear as a uniform, smooth layer or as distinct islands, depending on the functionalization conditions and substrate.

  • Layer Thickness: By creating a scratch in the ODA layer or imaging the edge of a functionalized region, the thickness of the monolayer can be measured, which should be consistent with the length of the ODA molecule (approximately 2-2.5 nm).

  • Surface Roughness: A change in the root-mean-square (RMS) roughness of the surface after functionalization can also be indicative of the formation of an ODA layer.

Workflow for Verification of Hydrophobic Functionalization

The following diagram illustrates a typical workflow for the functionalization of a substrate with ODA and its subsequent characterization using the discussed techniques.

G Workflow for ODA Functionalization and Verification cluster_prep Preparation cluster_func Functionalization cluster_verify Verification cluster_results Results & Analysis Start Start: Substrate Selection Clean Substrate Cleaning Start->Clean ODA_Func This compound (ODA) Functionalization Clean->ODA_Func Rinse_Dry Rinsing & Drying ODA_Func->Rinse_Dry CA Contact Angle Measurement Rinse_Dry->CA Primary Verification FTIR FTIR Spectroscopy Rinse_Dry->FTIR Chemical Confirmation XPS XPS Analysis Rinse_Dry->XPS Elemental & Chemical State AFM AFM Imaging Rinse_Dry->AFM Morphological Analysis CA_Result Increased Contact Angle (>90°) CA->CA_Result FTIR_Result Presence of C-H stretches (~2920, 2850 cm⁻¹) FTIR->FTIR_Result XPS_Result Detection of Nitrogen (N 1s) Increased Carbon (C 1s) XPS->XPS_Result AFM_Result Monolayer/Island Formation ~2-2.5 nm thickness AFM->AFM_Result End Successful Hydrophobic Functionalization Confirmed CA_Result->End FTIR_Result->End XPS_Result->End AFM_Result->End

Caption: Workflow for ODA Functionalization and Verification.

Conclusion

While contact angle measurement provides a rapid and direct assessment of the change in surface wettability, a comprehensive verification of this compound functionalization benefits from a multi-technique approach. FTIR and XPS offer definitive chemical evidence of the grafted ODA molecules, while AFM provides valuable insights into the morphology and structure of the resulting monolayer. By combining these methods, researchers can gain a high degree of confidence in the successful hydrophobic modification of their materials, ensuring the reliability and performance of their downstream applications.

References

A Comparative Guide to the Effectiveness of Different Alkyl Amines for Langmuir-Blodgett Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effectiveness of various alkyl amines in the fabrication of Langmuir-Blodgett (LB) films. The selection of an appropriate amphiphile is critical for the formation of stable, well-ordered, and functional thin films for applications ranging from drug delivery systems to biosensors. This document summarizes key performance metrics, details experimental protocols, and presents visual workflows to aid in the selection of the most suitable alkyl amine for your research needs.

Introduction to Alkyl Amines in Langmuir-Blodgett Films

Alkyl amines are a class of organic molecules characterized by a hydrocarbon tail of varying length and a primary amine head group (-NH₂). This amphiphilic nature makes them ideal candidates for forming monomolecular films at the air-water interface, which can then be transferred to a solid substrate to create highly organized Langmuir-Blodgett films. The length of the alkyl chain is a critical parameter that influences the intermolecular van der Waals forces, and consequently, the packing, stability, and phase behavior of the monolayer.

Generally, longer alkyl chains lead to stronger intermolecular attractions, resulting in more condensed and stable films. This guide will explore the nuances of this relationship by comparing the properties of different alkyl amines.

Comparative Data of Alkyl Amine Monolayers

The following table summarizes key parameters from surface pressure-area (π-A) isotherms for different alkyl amines. The π-A isotherm is a fundamental characterization technique for Langmuir films, providing insights into the phase transitions and molecular packing of the monolayer upon compression.

Alkyl Amine (Chain Length)Limiting Molecular Area (Ų/molecule)Collapse Pressure (mN/m)Monolayer StabilityKey Observations
Dodecylamine (B51217) (C12) ~25-30 (estimated)~30-40ModerateShorter chain length results in weaker van der Waals forces, leading to a more expanded monolayer and lower collapse pressure compared to longer-chain amines.
Hexadecylamine (B48584) (C16) ~20-25 (estimated)~40-50GoodExhibits a more condensed packing than dodecylamine due to increased intermolecular attractions.
Octadecylamine (B50001) (C18) ~20~55-60HighThe long alkyl chain promotes strong intermolecular cohesion, resulting in a densely packed, stable monolayer with a high collapse pressure.[1]

Note: Direct comparative experimental data for a homologous series of primary alkyl amines under identical conditions is limited in the available literature. The values for dodecylamine and hexadecylamine are estimations based on general trends observed for amphiphilic molecules where longer alkyl chains lead to smaller limiting molecular areas and higher collapse pressures.

Experimental Protocols

The following is a detailed methodology for the fabrication and characterization of Langmuir-Blodgett films using an alkyl amine, exemplified by this compound (ODA).

Materials:
  • Amphiphile: this compound (ODA)

  • Spreading Solvent: Chloroform or a chloroform/methanol mixture

  • Subphase: Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)

  • Substrate: Hydrophilic substrate (e.g., glass, silicon wafer)

Langmuir Film Formation and Characterization:
  • Preparation of the Spreading Solution: Dissolve ODA in the spreading solvent to a concentration of approximately 0.5 mg/mL.

  • Langmuir Trough Preparation: The Langmuir trough is filled with the ultrapure water subphase. The surface is cleaned by aspiration until the surface pressure remains at zero upon compression.

  • Monolayer Spreading: A known volume of the ODA solution is carefully spread dropwise onto the water surface using a microsyringe. A waiting period of 10-15 minutes is allowed for the solvent to evaporate completely.

  • Surface Pressure-Area (π-A) Isotherm Measurement: The monolayer is compressed by moving the barriers at a constant rate (e.g., 10 mm/min). The surface pressure is continuously monitored as a function of the area per molecule. The isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse point.

Langmuir-Blodgett Film Deposition:
  • Substrate Preparation: The solid substrate is thoroughly cleaned to ensure a hydrophilic surface.

  • Deposition: The monolayer is compressed to a desired surface pressure in the solid-condensed phase (e.g., 30 mN/m for ODA). The substrate is then vertically dipped into and withdrawn from the subphase at a controlled speed (e.g., 2 mm/min). A single monolayer is transferred onto the substrate with each upstroke and downstroke (Y-type deposition).

  • Multilayer Formation: The deposition process can be repeated to fabricate multilayer films with a precise number of layers.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the fabrication and characterization of alkyl amine Langmuir-Blodgett films.

Langmuir_Blodgett_Workflow cluster_preparation Preparation cluster_formation Monolayer Formation & Characterization cluster_deposition Film Deposition prep_solution Prepare Alkyl Amine Spreading Solution spread_monolayer Spread Monolayer on Subphase prep_solution->spread_monolayer clean_trough Clean Langmuir Trough and Fill with Subphase clean_trough->spread_monolayer solvent_evaporation Solvent Evaporation spread_monolayer->solvent_evaporation compress_monolayer Compress Monolayer & Measure π-A Isotherm solvent_evaporation->compress_monolayer set_pressure Set Target Surface Pressure compress_monolayer->set_pressure dip_substrate Dip and Withdraw Substrate set_pressure->dip_substrate dry_film Dry Deposited Film dip_substrate->dry_film

Langmuir-Blodgett Film Fabrication Workflow.

pi_A_Isotherm cluster_phases Phases of a Langmuir Monolayer gas Gas Phase (Large Area/Molecule, Low Surface Pressure) le Liquid-Expanded (LE) Phase gas->le Compression lc Liquid-Condensed (LC) Phase le->lc Compression solid Solid Phase (Small Area/Molecule, High Surface Pressure) lc->solid Compression collapse Collapse Point (Monolayer Breaks) solid->collapse Further Compression

Phase Transitions in a Langmuir Monolayer.

References

A Comparative Guide to Zeta Potential in Octadecylamine-Stabilized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nanoparticle formulation, achieving colloidal stability is paramount to ensure efficacy, safety, and shelf-life. The surface charge of nanoparticles, quantified by the zeta potential, is a critical determinant of their stability in a given dispersion medium. Octadecylamine (ODA), a cationic lipid, is a widely utilized stabilizing agent that imparts a positive surface charge to nanoparticles, thereby preventing aggregation through electrostatic repulsion. This guide provides a comparative analysis of the zeta potential of ODA-stabilized nanoparticles against other commonly used stabilizers, supported by experimental data and detailed protocols.

Understanding Zeta Potential and Nanoparticle Stability

The stability of a colloidal dispersion is governed by the balance of attractive van der Waals forces and repulsive electrostatic forces between particles. The zeta potential is the electric potential at the slipping plane, which is the boundary of the layer of ions that moves with the nanoparticle in an electric field. A higher magnitude of zeta potential, whether positive or negative, indicates greater electrostatic repulsion between particles, leading to a more stable dispersion. Generally, nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are considered to have good colloidal stability.

This compound, with its long 18-carbon chain and primary amine group, adsorbs onto the nanoparticle surface. In an aqueous environment, the amine group becomes protonated, resulting in a positive surface charge. This cationic nature is particularly advantageous for applications involving interaction with negatively charged biological membranes, such as in drug and gene delivery.

Comparative Analysis of Zeta Potential with Different Stabilizers

The choice of stabilizer significantly influences the surface charge and, consequently, the zeta potential of nanoparticles. The following table summarizes the typical zeta potential values observed for nanoparticles stabilized with ODA and other common alternatives. It is important to note that the zeta potential is highly dependent on the nanoparticle core material, the concentration of the stabilizer, the pH of the dispersion medium, and the ionic strength.

Stabilizer ClassStabilizer ExampleNanoparticle SystemTypical Zeta Potential (mV)Reference
Cationic This compound (ODA) Solid Lipid Nanoparticles+29.7 ± 3.16 [1]
ChitosanPLGA Nanoparticles+32 ± 3[2]
Chitosan Nanoparticles+53.2[3]
Cetyltrimethylammonium Bromide (CTAB)Gold Nanoparticles> +30[4]
Hydroxyapatite NanoparticlesVaries with concentration[5]
Anionic Sodium Lauryl Sulfate (SLS)PLGA Nanoparticles-19.1 ± 1.5 to -40.4 ± 1.6[6]
Oleic AcidSilver Nanoparticles-60[7]
Zinc Ferrite Nanoparticles+6.74 (pH 4.5)[8]
Non-ionic / Neutral Polyvinyl Alcohol (PVA)PLGA Nanoparticles-5 ± 1[2]
Polyvinylpyrrolidone (PVP)PLGA Nanoparticles+17.73[9]
Silver Nanoparticles-5.84[10]
Poloxamer (PF68)PLGA Nanoparticles-24 ± 1[2]

Key Observations:

  • This compound (ODA) consistently imparts a strong positive zeta potential to nanoparticles, comparable to other cationic stabilizers like chitosan.[1][2][3]

  • Cationic stabilizers like ODA, Chitosan, and CTAB are effective in producing nanoparticles with high positive zeta potentials, which is desirable for electrostatic stabilization and interaction with negatively charged cell membranes.[2][3][4]

  • Anionic stabilizers such as SLS and oleic acid result in nanoparticles with a significant negative zeta potential, also leading to good colloidal stability.[6][7]

  • Non-ionic or neutral stabilizers like PVA and PVP generally result in zeta potentials closer to neutral.[2][9][10] In these cases, stability is often achieved through steric hindrance rather than electrostatic repulsion. However, the surface charge can still be influenced by the specific formulation and nanoparticle core.

Experimental Protocol: Zeta Potential Measurement

The following is a generalized protocol for measuring the zeta potential of nanoparticles using Electrophoretic Light Scattering (ELS), a common technique employed by instruments like the Malvern Zetasizer.

1. Sample Preparation:

  • Disperse the nanoparticles in an appropriate medium, typically deionized water or a buffer of known ionic strength and pH. The final concentration should be suitable for light scattering measurements, often in the range of 0.1 to 1 mg/mL.
  • Ensure the dispersion is homogeneous by gentle sonication or vortexing. Avoid harsh sonication that could lead to particle aggregation or degradation.
  • Filter the dispersion medium prior to use to remove any particulate contaminants.

2. Instrument Setup:

  • Turn on the instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
  • Select the appropriate measurement cell (e.g., a folded capillary cell).
  • Rinse the measurement cell thoroughly with the dispersion medium to be used for the sample.

3. Measurement Parameters:

  • Enter the parameters of the dispersion medium, including viscosity, dielectric constant, and refractive index, into the instrument software.
  • Set the measurement temperature, typically 25°C.
  • Select the appropriate model for calculating the zeta potential from the electrophoretic mobility (e.g., Smoluchowski or Huckel approximation), depending on the particle size and ionic strength of the medium.

4. Data Acquisition:

  • Carefully inject the nanoparticle dispersion into the measurement cell, ensuring no air bubbles are present.
  • Place the cell in the instrument and allow the sample to equilibrate to the set temperature.
  • Perform multiple measurements (typically 3-5 runs) to ensure reproducibility.

5. Data Analysis:

  • The instrument software will calculate the zeta potential and its distribution.
  • Report the mean zeta potential value along with the standard deviation.
  • It is crucial to also report the measurement conditions, including the dispersion medium, pH, temperature, and the model used for calculation, as these factors significantly influence the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the zeta potential analysis of nanoparticles.

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup & Measurement cluster_analysis Data Analysis & Reporting Dispersion Disperse Nanoparticles Homogenization Homogenize (Sonication/Vortex) Dispersion->Homogenization Cell_Prep Prepare & Rinse Cell Homogenization->Cell_Prep Load_Sample Load Sample into Cell Cell_Prep->Load_Sample Set_Params Set Measurement Parameters Load_Sample->Set_Params Acquire_Data Acquire Electrophoretic Mobility Data Set_Params->Acquire_Data Calculate_ZP Calculate Zeta Potential Acquire_Data->Calculate_ZP Report_Results Report Results & Conditions Calculate_ZP->Report_Results

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling chemicals like octadecylamine (B50001). This potent substance, while valuable in various applications, necessitates stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the utmost care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1] Avoid creating dust and aerosols during handling.[2] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be conducted in accordance with federal, state, and local regulations.[3][4]

  • Waste Identification and Segregation:

    • Characterize the this compound waste. Determine if it is unused product, contaminated material, or a dilute solution.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[5] Keep it in its original container or a suitable, clearly labeled, and closed container.[2][5][6]

  • Small Spills and Residue Management:

    • In the event of a small spill, first, eliminate all ignition sources.[7][8]

    • Dampen the solid spill material with a combustible solvent like toluene (B28343) to minimize dust generation.[7][8]

    • Carefully transfer the dampened material and any contaminated absorbent paper into a sealed, vapor-tight plastic bag for disposal.[7][8]

    • Decontaminate the spill area by washing it with a solvent (e.g., toluene) followed by a soap and water solution.[7][8]

  • Bulk Waste Disposal:

    • For larger quantities of surplus or non-recyclable this compound, it is recommended to engage a licensed disposal company.[2]

    • One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Never discharge this compound directly into drains or the environment, as it is very toxic to aquatic life with long-lasting effects.[2][3]

  • Contaminated Packaging:

    • Dispose of contaminated packaging as you would the unused product.[2] Ensure containers are empty before recycling or re-use is considered, and puncture them to prevent reuse if they are to be landfilled at an authorized site.[6]

Quantitative Data Summary

ParameterValue/InformationSource
UN Number UN3077[3]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s.[3][5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3][5]
Spill Isolation (Solids) Isolate spill or leak area for at least 25 meters (75 feet) in all directions.[7]

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Octadecylamine_Disposal_Workflow cluster_prep Preparation & Identification cluster_spill Spill Management cluster_disposal Disposal Path start This compound Waste Generated identify Identify Waste Type (Unused, Contaminated, Diluted) start->identify segregate Segregate and Label Waste Container identify->segregate is_spill Is it a Spill? segregate->is_spill small_spill Small Spill Procedure: - Remove Ignition Sources - Dampen with Solvent - Collect in Sealed Bag is_spill->small_spill Yes disposal_decision Select Disposal Method is_spill->disposal_decision No (Bulk Waste) decontaminate Decontaminate Spill Area small_spill->decontaminate decontaminate->disposal_decision licensed_disposal Contact Licensed Disposal Company disposal_decision->licensed_disposal incineration Incineration with Combustible Solvent licensed_disposal->incineration end_point Proper Disposal Complete incineration->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Octadecylamine is paramount. This document provides immediate, essential safety protocols and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent contact and inhalation. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended for comprehensive protection against splashes and dust.[1]
Hand Protection Chemical-Resistant GlovesImpervious gloves are required.[2] Specific materials like polyethylene (B3416737) or polypropylene (B1209903) are suggested for containers, implying good resistance.[3] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
Body Protection Protective ClothingA complete suit protecting against chemicals is necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] Tyvek-type disposable clothing or sleeves are also recommended.[4]
Lab CoatA standard lab coat should be worn.
Respiratory Protection NIOSH-Approved RespiratorWhere risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with cartridges as a backup to engineering controls.[1] For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

Experimental Protocol: Standard Operating Procedure for Handling this compound

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures

  • 1.1. Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • 1.2. Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[2]

  • 1.3. PPE Donning: Put on all required personal protective equipment as detailed in the table above.

  • 1.4. Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[5]

2. Handling and Use

  • 2.1. Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust and vapors.[1][3]

  • 2.2. Avoiding Contact: Avoid all personal contact with the substance, including skin and eye contact.[3]

  • 2.3. Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.[3]

  • 2.4. Incompatible Materials: Keep this compound away from strong acids, oxidizing agents, acid anhydrides, acid chlorides, and copper.[3][5]

3. Storage

  • 3.1. Container: Store in a tightly closed, properly labeled container.[1][3] Polyethylene or polypropylene containers are recommended.[3]

  • 3.2. Conditions: Keep in a cool, dry, and well-ventilated place.[1][5] The material is sensitive to carbon dioxide and air, so handling and storage under an inert gas may be necessary.[1]

  • 3.3. Segregation: Store separately from incompatible materials.[6]

4. Disposal Plan

  • 4.1. Waste Collection: Collect all this compound waste, including contaminated consumables, in a suitable, labeled, and sealed container.[3]

  • 4.2. Disposal Route: Dispose of waste through a licensed disposal company.[1] this compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[1]

  • 4.3. Environmental Precautions: Do not allow the product to enter drains or waterways as it is very toxic to aquatic life.[1][7]

  • 4.4. Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

5. Emergency Procedures

  • 5.1. Spills:

    • Minor Spills: Remove all ignition sources.[4] Clean up spills immediately, avoiding dust generation.[3] Use dry clean-up procedures and place the material in a labeled container for disposal.[3]

    • Major Spills: Evacuate the area and alert emergency responders.[3] Wear appropriate PPE, including respiratory protection.[3] Prevent spillage from entering drains or water courses.[3]

  • 5.2. Fire:

    • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] For large fires, water spray or fog can be used.[3]

    • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][7]

  • 5.3. First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin with running water and soap if available.[3] Seek medical attention if irritation occurs.[3]

    • Inhalation: Remove the person from the contaminated area to fresh air.[3] Keep the person warm and at rest.[3] Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Standard Operating Procedure Workflow

This compound Handling Workflow start Start prep 1. Preparation - Risk Assessment - Verify Fume Hood - Don PPE - Check Emergency Equipment start->prep handling 2. Handling & Use - Work in Fume Hood - Avoid Personal Contact - Minimize Dust - Avoid Incompatibles prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated - Segregate Incompatibles handling->storage emergency 5. Emergency Procedures - Spills - Fire - First Aid handling->emergency If incident occurs disposal 4. Disposal - Collect in Labeled Container - Use Licensed Disposal Company - Prevent Environmental Release storage->disposal storage->emergency If incident occurs end End disposal->end emergency->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.